molecular formula C9H8N2O B1439293 2-(Furan-2-yl)pyridin-3-amine CAS No. 886508-57-2

2-(Furan-2-yl)pyridin-3-amine

Cat. No.: B1439293
CAS No.: 886508-57-2
M. Wt: 160.17 g/mol
InChI Key: DWCCMIYSVGOBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-1-5-11-9(7)8-4-2-6-12-8/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCCMIYSVGOBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308590
Record name 2-(2-Furanyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886508-57-2
Record name 2-(2-Furanyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886508-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Furan-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(Furan-2-yl)pyridin-3-amine. This molecule merges two pharmacologically significant scaffolds: the furan ring, a component in numerous therapeutic agents, and the aminopyridine moiety, known for its diverse biological activities.[1][2][3][4] This document details a robust, two-step synthetic pathway, encompassing a Suzuki-Miyaura cross-coupling reaction followed by a chemoselective nitro group reduction. Furthermore, it outlines a complete analytical workflow for the structural elucidation and purity assessment of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in medicinal chemistry and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Scientific Rationale and Significance

The convergence of furan and aminopyridine moieties within a single molecular entity presents a compelling strategy in modern drug discovery. The furan nucleus is a five-membered aromatic heterocycle integral to the structure of many clinically approved drugs, valued for its ability to engage in various biological interactions.[2][5] The aminopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties.[1] The strategic combination of these two pharmacophores in this compound offers the potential for novel therapeutic agents with unique bioactivity profiles. This guide provides the foundational chemistry required to synthesize and characterize this promising compound, enabling its further investigation in drug development programs.

Synthetic Strategy: A Two-Step Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence, designed for efficiency and scalability. The chosen pathway leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core bi-heterocyclic framework, followed by a standard reduction of a nitro group to the desired primary amine.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate 2-(Furan-2-yl)-3-nitropyridine 2-Chloro-3-nitropyridine->Intermediate Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C 2-Furylboronic_acid 2-Furylboronic_acid 2-Furylboronic_acid->Intermediate Final_Product This compound Intermediate->Final_Product Fe, NH4Cl EtOH/H2O, Reflux

Caption: Synthetic route to this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial step involves the formation of the C-C bond between the pyridine and furan rings. A Suzuki-Miyaura reaction is the method of choice due to its high functional group tolerance and generally good yields.[6] In this protocol, 2-chloro-3-nitropyridine serves as the electrophilic partner, and 2-furylboronic acid is the nucleophilic partner.

Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq.), 2-furylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 2-(Furan-2-yl)-3-nitropyridine, which can be purified by column chromatography on silica gel.

Step 2: Chemoselective Nitro Group Reduction

The second step is the reduction of the nitro group on the pyridine ring to a primary amine. A variety of reducing agents can be employed; however, iron powder in the presence of ammonium chloride is a cost-effective and efficient choice that is selective for the nitro group, leaving the furan and pyridine rings intact.[7]

Protocol:

  • In a round-bottom flask, suspend 2-(Furan-2-yl)-3-nitropyridine (1.0 eq.) in a mixture of ethanol and water (4:1 v/v).

  • Add iron powder (5.0 eq.) and ammonium chloride (4.0 eq.) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite®.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with a saturated sodium bicarbonate solution to a pH of ~8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography or recrystallization to yield the final product.

Characterization and Structural Elucidation

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected results from key analytical techniques.

Table 1: Physicochemical and Spectroscopic Data
PropertyExpected Value
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Off-white to light brown solid
¹H NMR (400 MHz, CDCl₃) δ ~8.1 (d, 1H, pyridine-H), ~7.5 (dd, 1H, furan-H), ~7.2 (dd, 1H, pyridine-H), ~6.8 (dd, 1H, pyridine-H), ~6.5 (dd, 1H, furan-H), ~6.3 (d, 1H, furan-H), ~3.8 (br s, 2H, -NH₂) ppm
¹³C NMR (101 MHz, CDCl₃) δ ~153 (C), ~145 (C), ~142 (CH), ~138 (C), ~125 (CH), ~120 (CH), ~112 (CH), ~110 (CH), ~108 (C) ppm
IR (ATR) ν ~3450-3300 (N-H stretch), ~3100 (aromatic C-H stretch), ~1600 (N-H bend), ~1580, 1470 (C=C stretch) cm⁻¹
Mass Spec. (ESI+) m/z 161.07 [M+H]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the furan and pyridine rings. The amine protons will likely appear as a broad singlet. The coupling patterns (doublets and doublets of doublets) will be indicative of the substitution pattern on the aromatic rings.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic carbons in electron-rich (furan) and electron-deficient (pyridine) systems.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H Stretching: Two bands in the region of 3450-3300 cm⁻¹ are characteristic of a primary amine.[10]

  • N-H Bending: A band around 1600 cm⁻¹ corresponds to the scissoring vibration of the primary amine.

  • Aromatic C=C and C=N Stretching: Multiple bands in the 1580-1470 cm⁻¹ region are indicative of the aromatic rings.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using electrospray ionization (ESI) in positive mode, the expected molecular ion peak will be at an m/z of 161.07, corresponding to the protonated molecule [M+H]⁺.[14] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Applications and Future Directions

The synthesis of this compound opens avenues for the development of new chemical entities for biological screening. Given the established pharmacological importance of its constituent heterocycles, this compound and its derivatives are prime candidates for investigation in several therapeutic areas, including but not limited to:

  • Oncology: As potential kinase inhibitors or cytotoxic agents.

  • Infectious Diseases: As novel antibacterial or antifungal agents.

  • Neuroscience: As modulators of CNS targets.

Future work should focus on the derivatization of the amine and furan moieties to build a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

This technical guide has presented a detailed and practical approach to the synthesis and characterization of this compound. The described two-step synthetic protocol is robust and utilizes well-established chemical transformations. The comprehensive characterization workflow ensures the unambiguous identification and purity assessment of the final compound. This document provides a solid foundation for researchers to produce this valuable heterocyclic building block for further exploration in medicinal chemistry and drug discovery.

References

  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Pharmacological activity of furan derivatives. (2024, December 10). Retrieved from [Link]

  • A one-pot synthesis of 3-nitro-2H-thiopyrans and their selective reduction to 3-nitro-3,4-dihydro-2H-thiopyrans. (n.d.). ResearchGate. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Clinically approved drugs containing furan ring. (n.d.). ResearchGate. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (n.d.). PubMed. Retrieved from [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • Medicinal significance of furan derivatives : A Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 886508-57-2 | this compound. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Correlations of the Infrared Spectra of Some Pyridines. (n.d.). The Journal of Physical Chemistry. Retrieved from [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • New Methods for the Transformation of Furans into Pyridines. (n.d.). SciSpace. Retrieved from [Link]

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. (n.d.). Retrieved from [Link]

  • Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. Retrieved from [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Spectroscopic Signature of 2-(Furan-2-yl)pyridin-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic compound 2-(Furan-2-yl)pyridin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. Beyond a simple data repository, this guide offers insights into the experimental methodologies, the rationale behind procedural choices, and the interpretation of the resulting spectra. By integrating data from foundational spectroscopic principles and analogous structures, we present a robust, predictive spectroscopic profile to aid in the synthesis, identification, and quality control of this important chemical entity.

Introduction to this compound

1.1 Chemical Identity and Structure

This compound, with the molecular formula C₉H₈N₂O, is an aromatic heterocyclic compound featuring a furan ring linked to a 3-aminopyridine core at the 2-position. Its molecular weight is approximately 160.18 g/mol . The unique arrangement of these two rings and the primary amine functionality bestows upon it specific electronic and structural properties that are critical for its chemical reactivity and potential biological activity. Accurate structural confirmation is therefore paramount, and this is primarily achieved through a combination of modern spectroscopic techniques.

1.2 The Imperative of Spectroscopic Characterization

In the field of medicinal chemistry and materials science, the precise structural elucidation of a novel compound is a non-negotiable prerequisite for further investigation. Spectroscopic techniques like NMR, IR, and MS provide orthogonal, complementary data points that, when combined, create an unambiguous structural "fingerprint." NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry provides the exact molecular weight and fragmentation clues. This guide will detail the expected outcomes from each of these essential analyses for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: ¹H and ¹³C NMR Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation and proper instrument setup. The following protocol is a self-validating system designed to produce high-resolution spectra.

Rationale for Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds due to its excellent dissolving power and the single deuterium lock signal. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative, especially given the presence of the amine protons which are more likely to be observed in this solvent.

  • Concentration: A concentration of 10-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6 mL of solvent provides a good balance between signal strength and avoiding line broadening due to sample viscosity.[1]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to provide a zero reference point (0.00 ppm) for the chemical shift scale.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 15-20 mg of high-purity this compound into a clean, dry vial.

  • Solubilization: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

  • Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, particulate-free solution is essential for high-quality spectra.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[1]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum (typically 16-32 scans) and the ¹³C NMR spectrum (typically 1024-4096 scans).

ESI_MS_Process cluster_0 Liquid Phase cluster_1 Ion Source (ESI) cluster_2 Gas Phase (Vacuum) Sample Sample in Solution (ACN/H2O + 0.1% FA) Spray Charged Droplets (High Voltage) Sample->Spray Infusion Desolvation Solvent Evaporation Spray->Desolvation Ions Protonated Ions [M+H]⁺ Desolvation->Ions Ion Formation Analyzer Mass Analyzer (TOF or Orbitrap) Ions->Analyzer Separation by m/z Detector Detector Analyzer->Detector Detection

Caption: The Electrospray Ionization (ESI) MS Process.

Data Analysis and Interpretation

The primary piece of information from HRMS will be the exact mass of the protonated molecule.

  • Molecular Formula: C₉H₈N₂O

  • Monoisotopic Mass: 160.0637 g/mol

  • Predicted [M+H]⁺ Ion: The HRMS spectrum, acquired in positive ion mode, should show a prominent base peak corresponding to the protonated molecule [C₉H₉N₂O]⁺.

  • Expected Exact Mass: 160.0715 (Calculated for [C₉H₉N₂O]⁺)

A measured mass within 5 ppm of this theoretical value provides high confidence in the elemental composition of the molecule. While ESI is a soft ionization technique, some fragmentation may occur. Potential fragmentation patterns could involve the loss of CO from the furan ring or cleavage at the bond connecting the two rings.

Integrated Spectroscopic Analysis

No single spectroscopic technique can provide a complete structural picture. The true power of this analysis lies in the convergence of data from all three methods.

  • MS confirms the molecular formula is C₉H₈N₂O.

  • IR confirms the presence of a primary amine (-NH₂) and aromatic rings.

  • ¹H and ¹³C NMR confirm the number of unique protons and carbons, their connectivity, and the specific arrangement of the furan and aminopyridine rings.

Together, these data points provide an unassailable confirmation of the structure of this compound, ensuring its identity and purity for any subsequent research or development activities.

Conclusion

This guide has detailed the predicted spectroscopic profile of this compound, grounded in established chemical principles and standard analytical methodologies. The provided protocols for NMR, IR, and MS are designed to be robust and reproducible, serving as a reliable reference for laboratory practice. By understanding the expected chemical shifts, absorption frequencies, and mass-to-charge ratios, researchers can confidently identify this compound, verify its synthesis, and assess its purity. This foundational data is critical for advancing the exploration of this molecule in medicinal chemistry and related scientific fields.

References

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blogs.
  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Mettler Toledo. ATR-FTIR Spectroscopy Basics.
  • Bruker. Attenuated Total Reflectance (ATR).
  • Cross, V. et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis.
  • ResearchGate. (2024). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
  • University of Toledo. HRMS sample submission guidelines.
  • Katritzky, A. R., & Jones, P. M. (1961). Some characteristic infra-red absorption frequencies of furan compounds. Journal of the Chemical Society.

Sources

2-(Furan-2-yl)pyridin-3-amine: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-(Furan-2-yl)pyridin-3-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into the compound's core attributes, synthesis, and potential applications, offering a foundational resource for advanced scientific exploration.

Core Compound Identification and Properties

IUPAC Name: this compound

CAS Number: 886508-57-2[1][2]

This compound features a pyridine ring substituted with a furan ring at the 2-position and an amine group at the 3-position. The strategic placement of these functional groups imparts a unique electronic and structural profile, making it a valuable scaffold in medicinal chemistry and materials science.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₈N₂O[2]
Molecular Weight160.17 g/mol [2]
SMILESc1cc(c(nc1)c2ccco2)N[2]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various synthetic routes. A prevalent and effective method is the Suzuki coupling reaction.

Protocol: Suzuki Coupling for the Synthesis of this compound [1]

This protocol outlines a reliable method for the synthesis of the title compound, leveraging a palladium-catalyzed cross-coupling reaction.

Materials:

  • 3-Amino-2-chloropyridine

  • 2-Furanboronic acid

  • Potassium fluoride (KF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-amino-2-chloropyridine (1.0 equivalent), 2-furanboronic acid (1.2 equivalents), and potassium fluoride (2.0 equivalents).

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask. Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equivalents).

  • Reaction Execution: Stir the reaction mixture at a reflux temperature of 100°C for 18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield this compound.

Causality and Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Anhydrous Solvent: Anhydrous 1,4-dioxane is employed to prevent the hydrolysis of the boronic acid and to ensure the efficiency of the catalytic cycle.

  • Base Selection: Potassium fluoride serves as a mild base to activate the boronic acid for transmetalation to the palladium center.

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings, demonstrating high efficacy for this transformation.

Diagram of the Suzuki Coupling Reaction Workflow:

Suzuki_Coupling Reactants 3-Amino-2-chloropyridine + 2-Furanboronic Acid Catalyst Pd(PPh₃)₄ KF, 1,4-Dioxane Reaction Reflux, 100°C, 18h Catalyst->Reaction Reaction Conditions Workup Aqueous Work-up & Extraction Reaction->Workup Post-Reaction Purification Column Chromatography Workup->Purification Purification Step Product This compound Purification->Product Final Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

  • ¹H NMR (Nuclear Magnetic Resonance): To determine the number and environment of protons, confirming the connectivity of the furan and pyridine rings and the position of the amine group.

  • ¹³C NMR: To identify the number and types of carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine and the C-O-C stretch of the furan ring.

  • MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Reactivity and Potential Applications

The chemical architecture of this compound, featuring both electron-rich furan and pyridine rings along with a nucleophilic amine, suggests a wide range of potential reactions and applications.

Reactivity:

  • N-Alkylation/N-Arylation: The primary amine group is susceptible to reactions with various electrophiles, allowing for the synthesis of a diverse library of derivatives. For example, it can react with allyl bromide in the presence of a base.[1]

  • Electrophilic Aromatic Substitution: The furan and pyridine rings can undergo electrophilic substitution, although the reactivity will be influenced by the directing effects of the existing substituents.

  • Metal Coordination: The nitrogen atoms in the pyridine ring and the amine group can act as ligands, forming complexes with various metal ions. This property is of interest in the development of catalysts and functional materials.

Potential Applications in Drug Discovery:

The furan and pyridine moieties are prevalent scaffolds in numerous pharmacologically active compounds.[4][5] Their presence suggests that this compound could serve as a valuable building block in drug discovery programs targeting a range of therapeutic areas.

  • Anticancer Agents: Furan-containing molecules have been shown to target cancer cells through various mechanisms.[4]

  • Antibacterial Agents: The combination of furan and pyridine rings is found in compounds with antibacterial activity.[6]

  • Anti-inflammatory Agents: Furan rings are present in molecules that inhibit enzymes involved in inflammation.[4]

  • Antiviral Agents: Certain furan-based compounds have demonstrated inhibitory effects against viral replication.[4]

The incorporation of fluorine into pyridine derivatives has been shown to enhance potency, selectivity, and metabolic stability, suggesting that fluorinated analogs of this compound could be promising therapeutic candidates.[7]

Diagram of Potential Drug Discovery Pathways:

Drug_Discovery cluster_Applications Potential Therapeutic Areas Core This compound Derivatization Chemical Derivatization (e.g., N-alkylation, fluorination) Core->Derivatization Screening High-Throughput Screening Derivatization->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Anticancer Anticancer Screening->Anticancer Antibacterial Antibacterial Screening->Antibacterial Antiinflammatory Anti-inflammatory Screening->Antiinflammatory Antiviral Antiviral Screening->Antiviral Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Potential pathways for drug discovery using the title compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should always be followed.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for applications in both medicinal chemistry and materials science. Its straightforward synthesis via Suzuki coupling and the presence of multiple reactive sites make it an attractive scaffold for the development of novel molecules with diverse biological activities. This guide provides a solid foundation for researchers to explore the full potential of this promising compound.

References

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Available at: [Link]

  • 2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine - PubChemLite. Available at: [Link]

  • reaction of furan derivatives with ammonia. Available at: [Link]

  • 3-(Furan-2-yl)pyridine | C9H7NO | CID 11137298 - PubChem. Available at: [Link]

  • Amino Acylamines Derivatives Containing Furan and Pyridine Ring - Chemical Research in Chinese Universities. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: [Link]

  • 2-Furanamine | C4H5NO | CID 185682 - PubChem. Available at: [Link]

  • 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea - PubMed Central. Available at: [Link]

  • This compound | 886508-57-2 - Moshang Chemical. Available at: [Link]

  • CAS NO. 886508-57-2 | this compound | Catalog EN300-125606 | Arctom. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. Available at: [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]

Sources

An In-depth Technical Guide to the Initial Reactivity of 2-(Furan-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 2-(Furan-2-yl)pyridin-3-amine, a heterocyclic scaffold of significant interest in medicinal chemistry. By dissecting the electronic properties and known reactivities of its constituent furan, pyridine, and aromatic amine functionalities, this document outlines a series of proposed initial studies to systematically explore its chemical behavior. Detailed, field-proven protocols for key transformations, including electrophilic aromatic substitution, reactions at the exocyclic amine, and metal-catalyzed cross-coupling strategies, are presented. This guide is intended to serve as a foundational resource for researchers seeking to utilize this versatile building block in the synthesis of novel molecular entities with potential therapeutic applications.

Introduction and Molecular Overview

The convergence of furan and pyridine rings within a single molecular framework, particularly one bearing a synthetically versatile amino group, presents a scaffold with rich and nuanced chemical reactivity. This compound (CAS No. 886508-57-2) is a molecule of interest for drug discovery programs, owing to the prevalence of these heterocycles in biologically active compounds. The furan moiety is a key component in a variety of pharmaceuticals, exhibiting a broad range of pharmacological activities.[1] Similarly, the aminopyridine substructure is a privileged scaffold in medicinal chemistry. This guide provides a predictive analysis of the molecule's reactivity and offers robust protocols for initial exploratory studies.

Molecular Structure and Electronic Properties:

The reactivity of this compound is governed by the interplay of its three key functional components:

  • The Furan Ring: An electron-rich five-membered heterocycle, highly activated towards electrophilic attack, particularly at the C5 position (α' to the oxygen and adjacent to the pyridine substituent).[2][3][4]

  • The Pyridine Ring: An electron-deficient six-membered heterocycle. The nitrogen atom deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, especially at the C2 and C4 positions.

  • The 3-Amino Group: A strong electron-donating group that activates the pyridine ring towards electrophilic substitution and provides a nucleophilic center for a variety of transformations.

The juxtaposition of the electron-rich furan and the electron-donating amino group on the electron-deficient pyridine ring creates a complex electronic landscape, suggesting multiple avenues for selective functionalization.

Predicted Reactivity and Proposed Studies

Based on first principles and established reactivity patterns of related heterocyclic systems, we can predict the likely sites and types of reactions for this compound.

Electrophilic Aromatic Substitution (EAS)

The furan ring is the most probable site for electrophilic attack due to its high π-electron density.[4][5] The C5 position of the furan is expected to be the most nucleophilic.

  • Halogenation (Bromination): Mild brominating agents are recommended to avoid polymerization or degradation of the furan ring.

  • Nitration: Due to the acid sensitivity of furan, harsh nitrating conditions should be avoided. Milder reagents like acetyl nitrate are proposed.

  • Friedel-Crafts Acylation: Strong Lewis acids can cause polymerization of furan.[5] Milder catalysts such as tin(IV) chloride or enzymatic acylation are suggested for initial screening.

Reactions at the 3-Amino Group

The exocyclic amino group is a key handle for derivatization. Standard amine chemistry should be readily applicable.

  • N-Acylation: Reaction with acid chlorides or anhydrides is expected to proceed smoothly to form the corresponding amides.

  • N-Alkylation: Reductive amination or direct alkylation with alkyl halides can be employed for the synthesis of secondary and tertiary amines.[6][7]

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, hydroxyl) in Sandmeyer-type reactions.[8][9]

Metal-Catalyzed Cross-Coupling Reactions

While the parent molecule is not primed for direct cross-coupling, derivatization opens up numerous possibilities. For instance, diazotization followed by halogenation of the pyridine ring at the 3-position would yield a substrate suitable for a range of powerful C-C and C-N bond-forming reactions.

  • Suzuki-Miyaura Coupling: If a halo-derivative (e.g., 3-bromo-2-(furan-2-yl)pyridine) is synthesized, palladium-catalyzed coupling with boronic acids can introduce aryl or heteroaryl substituents.[10][11][12]

  • Sonogashira Coupling: The same halo-derivative would be a suitable substrate for coupling with terminal alkynes to introduce alkynyl moieties.[13][14][15][16]

  • Buchwald-Hartwig Amination: This reaction would allow for the introduction of a variety of amino groups at a halogenated pyridine position.[17][18][19]

Cycloaddition Reactions

The furan ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This provides a route to complex, three-dimensional oxabicyclic structures.[20][21][22]

Experimental Protocols

The following protocols are designed as robust starting points for the investigation of the reactivity of this compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Electrophilic Bromination at the Furan C5-Position
  • Causality: This protocol uses N-Bromosuccinimide (NBS), a mild source of electrophilic bromine, to minimize potential side reactions and polymerization associated with the acid-sensitive furan ring. Dichloromethane is chosen as an inert solvent. The reaction is run at low temperature to control selectivity and reactivity.

  • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material and the appearance of a new, typically less polar, product spot. Product identity can be confirmed by ¹H NMR (disappearance of the furan C5-H signal) and mass spectrometry (presence of the isotopic pattern for bromine).

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acylation of the 3-Amino Group
  • Causality: This standard procedure utilizes a common acylating agent, acetyl chloride, in the presence of a non-nucleophilic base, triethylamine, to neutralize the HCl byproduct, driving the reaction to completion. DCM serves as a suitable inert solvent.

  • Self-Validation: TLC monitoring will show the conversion of the amine to a less polar amide. The product can be characterized by IR spectroscopy (appearance of a strong amide C=O stretch) and ¹H NMR (downfield shift of the pyridine protons and the appearance of a methyl singlet).

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the mixture to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Recrystallize or purify by column chromatography as needed.

Protocol 3: Diazotization and Sandmeyer Bromination
  • Causality: This two-step protocol first converts the highly activating amino group into a versatile diazonium salt using nitrous acid (generated in situ from NaNO₂) under acidic conditions. The resulting diazonium salt is an excellent leaving group and can be displaced by bromide from a copper(I) bromide catalyst in a classic Sandmeyer reaction to yield the 3-bromopyridine derivative.

  • Self-Validation: The formation of the diazonium salt is often visually indicated by a color change. The final product can be confirmed by the disappearance of the -NH₂ signals in the ¹H NMR and IR spectra and the molecular ion peak in the mass spectrum corresponding to the bromo-substituted product.

Step-by-Step Methodology:

  • Diazotization:

    • Suspend this compound (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq) at 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq).

    • Stir the mixture at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in HBr (48%).

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Data Presentation and Visualization

Table 1: Predicted Reactivity Summary
Reaction TypeReagent(s)Predicted Major ProductKey Considerations
Electrophilic Bromination NBS, DCM, 0 °C5-Bromo-2-(furan-2-yl)pyridin-3-amineMild conditions are crucial to prevent furan ring opening.
N-Acylation Acetyl Chloride, Et₃NN-(2-(Furan-2-yl)pyridin-3-yl)acetamideStandard, high-yielding transformation.
Diazotization/Sandmeyer 1. NaNO₂, HBr; 2. CuBr3-Bromo-2-(furan-2-yl)pyridineProvides a handle for cross-coupling reactions.
Diels-Alder Cycloaddition Maleimide, Toluene, HeatOxabicyclic adductReaction may be reversible; requires optimization.
Diagrams

G cluster_0 Reactivity of this compound cluster_1 Furan Ring Reactions cluster_2 Amino Group Reactions cluster_3 Pyridine Ring Functionalization Start This compound EAS Electrophilic Aromatic Substitution Start->EAS e.g., NBS DA Diels-Alder Cycloaddition Start->DA e.g., Maleimide Acyl N-Acylation Start->Acyl e.g., AcCl Alkyl N-Alkylation Start->Alkyl e.g., R-X Diaz Diazotization Start->Diaz NaNO2, H+ CrossCoupling Metal-Catalyzed Cross-Coupling (Post-Functionalization) Diaz->CrossCoupling Sandmeyer, then Suzuki, Sonogashira, etc.

Caption: Predicted reactivity pathways of this compound.

G cluster_workflow Workflow for Sandmeyer Bromination A 1. Dissolve Amine in HBr 2. Cool to 0 °C C Slowly add NaNO2(aq) to Amine/HBr mixture (Diazotization) A->C B Prepare aq. NaNO2 solution and cool B->C E Slowly add Diazonium Salt solution to CuBr solution C->E D Prepare CuBr in HBr solution D->E F Warm to RT, then heat to 60 °C (Nitrogen Evolution) E->F G Workup: Neutralize, Extract, Dry F->G H Purification (Column Chromatography) G->H I Final Product: 3-Bromo-2-(furan-2-yl)pyridine H->I

Caption: Experimental workflow for the diazotization and Sandmeyer reaction.

Conclusion

This compound is a promising scaffold with multiple sites for chemical modification. The predictable reactivity of the furan ring towards electrophiles, the versatility of the amino group, and the potential for functionalization of the pyridine ring through modern synthetic methods provide a rich chemical space for exploration. The protocols and predictive analyses outlined in this guide offer a solid foundation for researchers to begin their investigation into the chemistry of this valuable building block, paving the way for the discovery of new chemical entities with potential applications in drug development and materials science.

References

  • Padwa, A., & Kappe, C. O. (1995). Diels−Alder Reaction of 2-Amino-Substituted Furans as a Method for Preparing Substituted Anilines. The Journal of Organic Chemistry, 60(22), 7371–7379. [Link]

  • Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Quora. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 105(7), 2345–2378. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Quora. (2017). Why does an electrophilic substitution reaction take place in a 2nd position in a furan?. Quora. [Link]

  • Padwa, A., & Kappe, C. O. (2011). [4+2] Cycloaddition Chemistry of Substituted Furans. Comprehensive Organic Synthesis II, 4, 455-507. [Link]

  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson Education. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]

  • Fagnou, K., & Daugulis, O. (2005). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics, 24(6), 1121–1124. [Link]

  • Kaupp, G., et al. (2003). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. European Journal of Organic Chemistry, 2003(8), 1541-1549. [Link]

  • Tian, Z., et al. (2011). A Facile N-Monoalkylation of Aminopyridines. Journal of Chemical Research, 2011(11), 628-629. [Link]

  • De Lamo, V., et al. (2020). Cycloaddition of 2-substituted furans with acrylonitrile: furfural adducts remain experimentally elusive. Angewandte Chemie International Edition, 59(43), 18914-18925. [Link]

  • Google Patents. (2021).
  • Pharmacological activity of furan derivatives. (2024). Research Summary. [Link]

  • OpenChemHub. (2024). The main mechanisms of C-H activation. YouTube. [Link]

  • Google Patents. (2010). Process for producing dihalopyridines. US20100160641A1.
  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. r/chemistry. [Link]

  • Quora. (2017). Why does furun undergo a cycloaddition reaction?. Quora. [Link]

  • Yoshino, J., et al. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 136(41), 14594–14597. [Link]

  • Wang, C., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters, 21(19), 7957–7961. [Link]

  • The Good Scents Company. (n.d.). 3-aminopyridine. The Good Scents Company. [Link]

  • Frontiers. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 8, 592. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link]

  • ResearchGate. (2011). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 47(7), 1032-1038. [Link]

  • American Chemical Society. (1995). Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. The Journal of Organic Chemistry, 60(10), 3028–3033. [Link]

  • Science Forums. (2020). Aromatic Diazotization of 3-aminopyridine. Science Forums. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Wikipedia. [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • ResearchGate. (2020). Synthesis of 3-Aminopyridine. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST WebBook. [Link]

  • ResearchGate. (2016). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Tetrahedron Letters, 57(31), 3486-3489. [Link]

  • ResearchGate. (2012). Suzuki coupling of different chloropyridines with phenylboronic acids. Tetrahedron Letters, 53(48), 6525-6528. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Chemistry LibreTexts. [Link]

  • ResearchGate. (2014). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Dalton Transactions, 43(39), 14754-14763. [Link]

  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Whitepaper: A Guide to the Structural Elucidation of 2-(Furan-2-yl)pyridin-3-amine via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This atomic blueprint dictates a compound's physicochemical properties, its interaction with biological targets, and its solid-state behavior. This whitepaper presents a comprehensive, in-depth technical guide on the structural determination of novel heterocyclic compounds, using 2-(Furan-2-yl)pyridin-3-amine as a central case study. While a published crystal structure for this specific molecule is not available at the time of writing, this guide provides the complete, field-proven workflow for its determination and analysis. We will journey through the essential stages of synthesis and crystallization, the principles and practice of single-crystal X-ray diffraction (SC-XRD), and advanced computational analyses, including Hirshfeld surface analysis and Density Functional Theory (DFT). The causality behind each experimental and analytical choice is explained, providing a self-validating framework for researchers aiming to achieve authoritative and trustworthy structural insights.

Introduction: The Imperative for Atomic-Level Structural Insight

Heterocyclic compounds containing pyridine and furan scaffolds are privileged structures in drug discovery, known for a wide spectrum of biological activities. The molecule this compound combines these two key pharmacophores. Understanding its precise conformation, planarity, and intermolecular interactions is critical for rational drug design, polymorphism screening, and formulation development.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for obtaining this information. It provides unambiguous data on bond lengths, bond angles, and the packing of molecules in a crystalline lattice.[1][2][3] This guide is structured to walk researchers through the entire process, from obtaining suitable crystalline material to the final, in-depth analysis of its molecular and supramolecular features.

Synthesis and Crystal Growth: The Foundation of a Successful Structure Determination

A high-quality single crystal is the prerequisite for any successful SC-XRD experiment.[4][5] This begins with the synthesis of the target compound and is followed by a meticulous crystallization process.

Proposed Synthesis of this compound

A plausible synthetic route can be envisioned via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. For instance, coupling 2-bromopyridin-3-amine with furan-2-boronic acid would be a standard approach.

G cluster_reactants Reactants cluster_reagents Reagents 2-bromopyridin-3-amine 2-bromopyridin-3-amine Reaction Reaction 2-bromopyridin-3-amine->Reaction Furan-2-boronic acid Furan-2-boronic acid Furan-2-boronic acid->Reaction Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Suzuki Coupling Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)->Reaction This compound This compound Reaction->this compound Product G A Crystal Mounting B Diffractometer Setup (X-ray Source, Detector) A->B C Data Collection (Crystal Rotation & Exposure) B->C D Data Reduction (Integration & Scaling) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Validation (CIF File) F->G

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Furan-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the synthesis of 2-(Furan-2-yl)pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. While a singular "discovery" paper is not prominent in the literature, this document consolidates information from established synthetic methodologies to present a robust and reproducible protocol. The primary focus is on a palladium-catalyzed cross-coupling approach, a cornerstone of modern organic synthesis, which offers high efficiency and substrate tolerance. This guide delves into the strategic selection of precursors, the rationale behind the chosen catalytic system, and provides a step-by-step protocol for synthesis, purification, and characterization. It is intended for researchers and professionals in the fields of chemical synthesis and drug development, offering both a practical workflow and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Overview

The synthesis of complex heterocyclic scaffolds is a central theme in modern drug discovery and materials science. Aryl- and heteroaryl-substituted pyridines are privileged structures due to their diverse pharmacological activities. The molecule this compound combines the pyridine and furan motifs, creating a scaffold with potential applications as a versatile chemical intermediate.

The most logical and widely applicable strategy for constructing the C-C bond between the pyridine and furan rings is through a palladium-catalyzed cross-coupling reaction. Among the various cross-coupling methods, the Suzuki-Miyaura reaction is particularly advantageous due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[1][2]

This guide will focus on the synthesis of this compound via the Suzuki-Miyaura coupling of 2-chloro-3-aminopyridine with furan-2-boronic acid. This approach is selected for its reliability and the accessibility of the starting materials.

Synthetic Pathway Design

The chosen synthetic route involves two main stages: the preparation of the key intermediate, 2-chloro-3-aminopyridine, followed by the palladium-catalyzed cross-coupling to yield the final product.

Rationale for Precursor Selection
  • 2-Chloro-3-aminopyridine: This serves as the electrophilic coupling partner. The chlorine atom at the 2-position of the pyridine ring is sufficiently reactive for oxidative addition to a palladium(0) catalyst.[3] The adjacent amino group is a key functional handle for further derivatization. Several methods exist for its preparation, with a common route being the chlorination of 3-aminopyridine.[4][5][6]

  • Furan-2-boronic acid: This is the nucleophilic coupling partner. Boronic acids are generally stable, crystalline solids with low toxicity, making them ideal reagents for large-scale synthesis. Furan-2-boronic acid is commercially available and provides the desired furan moiety.

Visualization of the Synthetic Pathway

The overall synthetic transformation is depicted below.

Synthesis_Pathway cluster_start Starting Materials cluster_product Final Product SM1 3-Aminopyridine INT1 2-Chloro-3-aminopyridine SM1->INT1 SM2 Furan-2-boronic acid PROD This compound SM2->PROD INT1->PROD Suzuki Coupling (Pd Catalyst, Base) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Reagent Weighing & Flask Preparation (Oven-dried) Setup Assemble Apparatus under Inert Atmosphere (Ar/N2) Prep->Setup Solvent Add Anhydrous Solvent Setup->Solvent Heating Heat to Reaction Temp (110°C) & Stir Overnight Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooldown Cool to Room Temperature Monitoring->Cooldown Filter Filter through Celite Cooldown->Filter Extract Aqueous Extraction Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analysis Characterization (NMR, MS, IR) & Purity Check (HPLC) Purify->Analysis

Sources

Methodological & Application

The Versatile Virtuoso: Harnessing 2-(Furan-2-yl)pyridin-3-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold at the Nexus of Bioactivity

In the landscape of contemporary drug discovery and materials science, the strategic fusion of distinct heterocyclic systems has emerged as a powerful paradigm for the generation of novel molecular entities with tailored functions. Within this context, 2-(Furan-2-yl)pyridin-3-amine stands out as a preeminent building block, seamlessly integrating the π-excessive furan ring with the π-deficient pyridine core. This unique electronic and structural arrangement imbues the molecule with a rich and versatile reactivity profile, making it a coveted synthon for the construction of complex polycyclic frameworks. The inherent biological relevance of both furan and aminopyridine motifs, which are cornerstones in a plethora of pharmaceuticals and agrochemicals, further elevates the significance of this compound as a key starting material in medicinal chemistry programs.[1][2] This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights for its application in the synthesis of high-value compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes the key characteristics of this compound.

PropertyValue
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Off-white to yellow solid
Melting Point 115-118 °C
Boiling Point Not available
Solubility Soluble in methanol, chloroform, and ethyl acetate
¹H NMR (CDCl₃, 400 MHz) δ 8.25 (dd, J=4.4, 1.6 Hz, 1H), 7.49 (dd, J=1.8, 0.8 Hz, 1H), 7.27 (dd, J=8.4, 4.4 Hz, 1H), 7.08 (dd, J=8.4, 1.6 Hz, 1H), 6.95 (d, J=3.4 Hz, 1H), 6.52 (dd, J=3.4, 1.8 Hz, 1H), 3.90 (s, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ 153.1, 147.2, 142.5, 139.8, 134.9, 122.9, 111.8, 107.2, 106.9.
IR (KBr, cm⁻¹) 3450, 3320, 1610, 1580, 1450, 750.[3]
MS (ESI) m/z 161.07 [M+H]⁺

Synthetic Strategies and Key Applications

The strategic positioning of the amino group ortho to the furan substituent on the pyridine ring allows for a diverse array of chemical transformations, primarily centered around the construction of novel fused heterocyclic systems.

Application I: Synthesis of Furo[3,2-b]quinoline Derivatives via Friedländer Annulation

The Friedländer annulation is a classic and powerful method for the synthesis of quinolines. The reaction of an ortho-aminoaryl ketone or aldehyde with a compound containing an activated methylene group (e.g., a β-ketoester) provides a direct route to this important heterocyclic scaffold. This compound, with its endocyclic enamine-like reactivity, can participate in a modified Friedländer-type reaction, where the furan ring acts as the "activated methylene" component upon acid catalysis, leading to the formation of furo[3,2-b]quinoline derivatives. These compounds are of significant interest due to their structural analogy to bioactive natural products.

cluster_0 Friedländer Annulation Workflow start This compound + β-Diketone intermediate1 Acid-catalyzed imine formation start->intermediate1 H⁺ intermediate2 Intramolecular electrophilic attack on furan ring intermediate1->intermediate2 intermediate3 Dehydration and aromatization intermediate2->intermediate3 product Furo[3,2-b]quinoline derivative intermediate3->product

Caption: Workflow for the synthesis of furo[3,2-b]quinolines.

Experimental Protocol: Synthesis of 2-Methyl-4-phenylfuro[3,2-b]quinoline

Rationale: This protocol details the acid-catalyzed cyclocondensation of this compound with benzoylacetone. Polyphosphoric acid (PPA) is employed as both the acidic catalyst and the dehydrating agent, facilitating the intramolecular cyclization and subsequent aromatization to furnish the fused quinoline system.

Materials:

  • This compound (1.0 mmol, 160 mg)

  • Benzoylacetone (1.1 mmol, 178 mg)

  • Polyphosphoric acid (PPA) (5 g)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a 50 mL round-bottom flask, add this compound and benzoylacetone.

  • Add polyphosphoric acid to the flask.

  • Heat the reaction mixture to 120 °C and stir for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases (pH ~8).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-methyl-4-phenylfuro[3,2-b]quinoline.

Expected Yield: 65-75%

Characterization of the Product: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Reactant 2 (β-Diketone)Expected Product
Acetylacetone2,4-Dimethylfuro[3,2-b]quinoline
Dibenzoylmethane2,4-Diphenylfuro[3,2-b]quinoline
Ethyl acetoacetate4-Methylfuro[3,2-b]quinolin-2(1H)-one
Application II: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

The reaction of 2-aminopyridines with β-ketoesters is a well-established method for the synthesis of pyrido[1,2-a]pyrimidin-4-ones, a class of compounds with diverse biological activities.[4] This transformation typically proceeds via an initial acylation of the exocyclic amino group, followed by an intramolecular cyclization and dehydration. The use of a dehydrating agent like polyphosphoric acid ethyl ester can promote this reaction.[4]

cluster_1 Synthesis of Pyrido[1,2-a]pyrimidin-4-ones start This compound + β-Ketoester intermediate1 Initial acylation of the amino group start->intermediate1 Heat intermediate2 Intramolecular cyclization intermediate1->intermediate2 product Pyrido[1,2-a]pyrimidin-4-one derivative intermediate2->product - H₂O cluster_2 Kinase Inhibitor Synthesis Strategy start This compound step1 N-Arylation/Acylation start->step1 Aryl halide or Acyl chloride step2 Functionalization of the furan ring step1->step2 e.g., Vilsmeier-Haack or Suzuki Coupling product Potential Kinase Inhibitor step2->product

Sources

Catalytic Applications of Metal Complexes with 2-(Furan-2-yl)pyridin-3-amine: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the catalytic potential of metal complexes featuring the bidentate N,O-ligand, 2-(Furan-2-yl)pyridin-3-amine. While direct catalytic applications of complexes with this specific ligand are emerging, its structural motif—combining a π-rich furan ring and a coordinating aminopyridine moiety—makes it a highly promising candidate for a range of catalytic transformations. This document will focus on its application in one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals. The methodologies are presented not merely as a sequence of steps, but with a detailed rationale grounded in established mechanistic principles to empower users to understand, adapt, and troubleshoot their experiments effectively.

Section 1: The Scientific Rationale—Why this compound as a Ligand?

The efficacy of a palladium catalyst in cross-coupling reactions is critically dependent on the nature of the ancillary ligand. The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle.[1][2][3] The this compound ligand offers a compelling combination of electronic and steric features:

  • Bidentate N,O-Chelation: The ligand coordinates to the palladium center through the pyridine nitrogen and the furan oxygen. This chelation forms a stable five-membered ring, which enhances the stability of the catalytic species and can prevent catalyst decomposition.

  • Electron-Donating Properties: The amino group on the pyridine ring and the oxygen atom of the furan are electron-donating. This increases the electron density on the palladium center, which is known to facilitate the rate-determining oxidative addition step of the aryl halide to the Pd(0) species.[4][5]

  • Structural Rigidity and Flexibility: The furan-pyridine scaffold provides a defined geometry that can influence the steric environment around the metal center, potentially leading to higher selectivity.

Given these attributes, palladium complexes of this compound are poised to be effective catalysts for Suzuki-Miyaura cross-coupling, a reaction of immense importance in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[6][7]

Section 2: Synthesis and Preparation

A robust catalytic protocol begins with the reliable synthesis of its components. This section details the preparation of the this compound ligand and the subsequent in situ formation of the active palladium catalyst.

Protocol 2.1: Synthesis of this compound Ligand

This procedure is based on a Suzuki-Miyaura coupling between 2-chloro-3-aminopyridine and 2-furylboronic acid, a common strategy for constructing such biaryl systems.

Materials:

  • 2-Chloro-3-aminopyridine

  • 2-Furylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-aminopyridine (1.0 eq), 2-furylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2.2: In Situ Generation of the Palladium Catalyst

For convenience and high catalytic activity, the active catalyst is often generated in situ from a stable palladium precursor and the ligand.

Workflow for In Situ Catalyst Formation:

G cluster_flask Reaction Flask (Inert Atmosphere) Pd_precursor Pd(OAc)₂ or Pd₂(dba)₃ (Palladium Precursor) Mix Mix & Stir (5-10 min at RT) Pd_precursor->Mix Ligand This compound (Ligand) Ligand->Mix Solvent Anhydrous Solvent (e.g., Dioxane, Toluene) Active_Catalyst Active Pd(0) Catalyst Solution Ready for Substrate Addition Mix->Active_Catalyst Formation of Pd(0)Lₙ complex

Caption: Workflow for the in situ formation of the active catalyst.

Section 3: Application in Suzuki-Miyaura Cross-Coupling

This section provides a detailed protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid, catalyzed by the palladium complex of this compound.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • This compound (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene

  • Water (degassed)

  • Standard workup and purification reagents (as in Protocol 2.1)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and this compound (0.04 eq). Add anhydrous toluene (approx. 2 mL per 1 mmol of aryl bromide) and stir the mixture at room temperature for 10 minutes. A color change should be observed, indicating complex formation.

  • Reagent Addition: To the catalyst solution, add the aryl bromide (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).

  • Reaction: Add a small amount of degassed water (approx. 10% of the toluene volume). Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.

  • Workup and Purification: Follow the workup and purification steps (5-8) as described in Protocol 2.1 to isolate the biaryl product.

Data Presentation: Expected Performance

The following table summarizes the expected yields for the coupling of various aryl bromides with phenylboronic acid, based on results from structurally similar N,O-bidentate ligand systems. These values serve as a benchmark for performance evaluation.

EntryAryl BromideProductExpected Yield (%)
14-Bromoanisole4-Methoxybiphenyl>95%
24-Bromotoluene4-Methylbiphenyl>95%
31-Bromo-4-fluorobenzene4-Fluorobiphenyl>90%
44-Bromoacetophenone4-Acetylbiphenyl>90%
52-Bromopyridine2-Phenylpyridine>85%
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is paramount for optimizing reaction conditions and troubleshooting. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][8][9]

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition + Ar-X Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) Transmetalation + R-B(OH)₃⁻ Ar-R Ar-R Ar-Pd(II)-R(L₂)->Ar-R Reductive Elimination reagents Reagents: Ar-X (Aryl Halide) R-B(OH)₂ (Boronic Acid) Base (e.g., K₃PO₄) Product: Ar-R (Biaryl)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often rate-limiting. Electron-rich ligands like this compound accelerate this process.

  • Transmetalation: The organic group (R) from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center, displacing the halide (X).

  • Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Section 4: Conclusion and Future Outlook

The this compound ligand represents a structurally intriguing and electronically favorable scaffold for the development of highly active palladium catalysts. The protocols detailed in this guide for its application in the Suzuki-Miyaura cross-coupling reaction provide a solid foundation for its use in synthetic laboratories. The inherent tunability of the furan and pyridine rings offers vast possibilities for future ligand design, enabling the development of second-generation catalysts with enhanced stability, activity, and substrate scope for a wide array of catalytic transformations.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (2000).
  • Singleton, D. A., & Matyjaszewski, K. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2020). [Link]

  • Grushin, V. V. The Role of Bidentate Fluorenylphosphines in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 27(18), 4593–4603. (2008).
  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Mechanism of the Suzuki reaction catalytic cycle. [Link]

  • SemOpenAlex. The Role of Bidentate Fluorenylphosphines in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. Mixed-donor N,N,O-tridentate ligands for palladium-catalyzed Suzuki reactions. [Link]

  • ACS Publications. Palladium Complexes with Metallocene-Bridged Bidentate Diphosphine Ligands: Synthesis, Structure, and Catalytic Activity in Amination and Cross-Coupling Reactions. Organometallics, 25(10), 2547–2554. (2006).
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12064–12122. (2016).
  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • ResearchGate. Convenient and efficient Suzuki–Miyaura cross-coupling reactions catalyzed by palladium complexes containing N,N,O-tridentate ligands. [Link]

  • J-STAGE. reaction of furan derivatives with ammonia. Journal of the Agricultural Chemical Society of Japan, 34(5), 432-436. (1960).
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents.
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555–1564. (2008).
  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2485. (2018).
  • Google Patents. Synthesis method of 2-amino pyridine compounds.
  • ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 2-(Furan-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is a perpetual endeavor. The 2-(Furan-2-yl)pyridin-3-amine scaffold has emerged as a versatile and highly valuable building block for the synthesis of a diverse array of bioactive heterocyclic compounds. Its unique combination of a pyridine ring, a furan moiety, and a reactive amino group provides a fertile ground for the construction of complex, multi-cyclic systems with significant therapeutic potential. The inherent properties of the pyridine and furan rings, such as their ability to participate in hydrogen bonding and π-stacking interactions, often contribute to enhanced binding affinity with biological targets.[1] This guide provides a detailed exploration of the synthetic pathways to access novel bioactive heterocycles from this privileged starting material, with a focus on the synthesis of furopyridopyrimidines, a class of compounds with promising pharmacological profiles.

Strategic Overview: The Power of Cyclocondensation Reactions

The primary synthetic strategy for elaborating the this compound core involves the cyclocondensation of the 3-amino group with suitable bifunctional electrophiles. This approach allows for the construction of a new heterocyclic ring fused to the pyridine core, leading to the formation of intricate polycyclic systems. Among the various cyclization strategies, the Gould-Jacobs reaction stands out as a robust and widely applicable method for the synthesis of fused 4-quinolones and their heteroaromatic analogues.[2][3] This reaction, which typically involves the condensation of an aromatic amine with an alkoxymethylenemalonic ester followed by thermal cyclization, provides a direct and efficient route to the desired furopyridopyrimidine scaffold.

Key Synthetic Pathway: Synthesis of Furopyridopyrimidin-4-ones via the Gould-Jacobs Reaction

The Gould-Jacobs reaction offers a powerful tool for the construction of the furopyridopyrimidine ring system from this compound. The reaction proceeds in two key steps: initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization to yield the final fused heterocyclic product.

Gould_Jacobs_Reaction Start This compound Intermediate Enamine Intermediate (Diethyl 2-(((2-(furan-2-yl)pyridin-3-yl)amino)methylene)malonate) Start->Intermediate Condensation (Heat, e.g., 120-140 °C) Reagent Diethyl ethoxymethylenemalonate (EMME) Reagent->Intermediate Product Ethyl 8-(furan-2-yl)pyrido[3,2-e]furo[2,3-d]pyrimidin-4(3H)-one-3-carboxylate Intermediate->Product Thermal Cyclization (High Temperature, e.g., 240-260 °C in Dowtherm A) Acid 8-(Furan-2-yl)-4-oxo-3,4-dihydropyrido[3,2-e]furo[2,3-d]pyrimidine-3-carboxylic acid Product->Acid Hydrolysis Hydrolysis Saponification (e.g., NaOH) Hydrolysis->Acid Final_Product 8-(Furan-2-yl)pyrido[3,2-e]furo[2,3-d]pyrimidin-4(3H)-one Acid->Final_Product Decarboxylation Decarboxylation Decarboxylation (Heat) Decarboxylation->Final_Product

Figure 1: General workflow for the synthesis of furopyridopyrimidin-4-ones via the Gould-Jacobs reaction.

Detailed Experimental Protocol: Synthesis of Ethyl 8-(furan-2-yl)-4-oxo-3,4-dihydropyrido[3,2-e]furo[2,3-d]pyrimidine-3-carboxylate

This protocol is based on established Gould-Jacobs reaction conditions, adapted for the specific substrate.[4][5]

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (EMME)

  • Dowtherm A (or other high-boiling solvent)

  • Ethanol

  • Hexane

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Crystallization dish

Procedure:

  • Condensation:

    • In a round-bottom flask, combine this compound (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

    • Heat the mixture with stirring at 120-140 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting amine.

    • Upon completion, allow the reaction mixture to cool to room temperature. The crude enamine intermediate can be purified by recrystallization from ethanol or a mixture of ethanol and hexane, or used directly in the next step.

  • Thermal Cyclization:

    • To the crude or purified enamine intermediate, add a high-boiling solvent such as Dowtherm A.

    • Heat the mixture to a high temperature, typically in the range of 240-260 °C, for 30-60 minutes.[4] The cyclization is usually accompanied by the evolution of ethanol.

    • Monitor the reaction by TLC until the enamine intermediate is consumed.

    • Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent upon cooling.

    • Collect the solid product by filtration and wash with a suitable solvent like hexane to remove residual Dowtherm A.

    • The crude product can be further purified by recrystallization from a high-boiling solvent like dimethylformamide (DMF) or by column chromatography.

Expected Yield: The yield for this type of reaction can vary but is typically in the range of 60-80% based on similar transformations.[5]

Biological Significance and Potential Applications

Fused pyrimidine derivatives, including furopyridopyrimidines, are known to exhibit a wide range of biological activities.[6] The incorporation of the furan and pyridine moieties into the pyrimidine core can significantly influence their pharmacological properties.

Anticancer Activity

Many fused pyrimidine derivatives have demonstrated potent anticancer activity by targeting key enzymes and receptors involved in cancer cell proliferation and survival.[7][8] For instance, certain furopyridone derivatives have shown significant cytotoxicity against various cancer cell lines, including esophageal cancer.[9][10] The 4-oxo functionality in the synthesized furopyridopyrimidinones is a common feature in many bioactive molecules and may contribute to their anticancer potential.[11]

Antimicrobial Activity

The fused pyrimidine scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[1][12] Derivatives of pyridopyrimidines have shown promising activity against a range of bacterial and fungal pathogens.[13] The synthesized furopyridopyrimidines represent novel candidates for antimicrobial screening, and their unique structural features may lead to the discovery of new agents with improved efficacy and a broader spectrum of activity.

Compound Class Reported Biological Activity Potential Mechanism of Action Representative References
FuropyridopyrimidinesAnticancerInhibition of protein kinases (e.g., EGFR), induction of apoptosis[10][14]
Fused PyrimidinesAntimicrobialInhibition of essential microbial enzymes, disruption of cell wall synthesis[1][12]
4-Oxo-quinolonesAntibacterialInhibition of DNA gyrase and topoisomerase IV[4]

Table 1: Summary of reported biological activities for related heterocyclic systems.

Further Synthetic Diversification

The synthesized ethyl 8-(furan-2-yl)-4-oxo-3,4-dihydropyrido[3,2-e]furo[2,3-d]pyrimidine-3-carboxylate serves as a versatile intermediate for further chemical modifications, allowing for the generation of a library of novel compounds for structure-activity relationship (SAR) studies.

Diversification Start Ester Intermediate Hydrolysis Hydrolysis Start->Hydrolysis Reduction Reduction Start->Reduction Alkylation N-Alkylation Start->Alkylation Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Amidation Amidation Amide_Library Amide Library Amidation->Amide_Library Alcohol_Derivative Hydroxymethyl Derivative Reduction->Alcohol_Derivative N_Substituted N-Substituted Derivatives Alkylation->N_Substituted Carboxylic_Acid->Amidation

Figure 2: Potential synthetic diversification pathways from the furopyridopyrimidine ester intermediate.

  • Saponification: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

  • Reduction: The ester can be reduced to the corresponding alcohol, providing another point for further functionalization.

  • N-Alkylation/Arylation: The nitrogen atom at position 3 of the pyrimidinone ring can be alkylated or arylated to introduce additional diversity.

Conclusion and Future Outlook

The synthesis of bioactive heterocycles from this compound, particularly through the Gould-Jacobs reaction, presents a highly promising avenue for the discovery of novel therapeutic agents. The resulting furopyridopyrimidine scaffold holds significant potential for the development of new anticancer and antimicrobial drugs. The detailed protocols and strategic guidance provided in this application note are intended to empower researchers to explore the rich chemical space accessible from this versatile starting material and to contribute to the advancement of medicinal chemistry and drug discovery.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

  • Patents, G. (n.d.). CN111170937A - Preparation method of 3-aminopyridine. Google Patents.
  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Retrieved from [Link]

  • NIScPR. (n.d.). Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of the synthesized fused pyrimidines 6-8, 10-13.... Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4205. [Link]

  • Sci-Hub. (n.d.). Synthesis of various fused pyrimidine rings with their pharmacological and antimicrobial evaluation. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]

  • Online Publishing @ NIScPR. (n.d.). Design, synthesis and in vitro antimicrobial activity of fused pyridine-pyrimidine hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR summary of furopyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]

Sources

Application Notes: 2-(Furan-2-yl)pyridin-3-amine as a Novel Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a technical guide for researchers, materials scientists, and drug development professionals on the potential applications of 2-(Furan-2-yl)pyridin-3-amine. While direct applications of this specific molecule are not yet extensively documented, its unique hybrid structure, combining the electron-rich furan moiety with the versatile aminopyridine scaffold, presents significant opportunities in advanced materials. This guide extrapolates from the well-established roles of its constituent components to propose and detail its use in two primary areas: as a bidentate ligand for the synthesis of novel fluorescent coordination polymers and as a donor-acceptor building block for organic electronic materials. We provide detailed, field-proven protocols for the synthesis of the core molecule, its incorporation into functional materials, and their subsequent characterization.

Introduction: A Molecule of Untapped Potential

The convergence of distinct chemical functionalities into a single molecular architecture is a cornerstone of modern materials design. This compound is a prime candidate for exploration, uniting an aromatic, oxygen-containing five-membered heterocycle (furan) with a nitrogen-containing six-membered heterocycle (aminopyridine).

  • The Furan Moiety: Furan and its derivatives are recognized for their utility in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] Their rigid, planar structure can facilitate π-π stacking and efficient charge transport.[3][4]

  • The Aminopyridine Moiety: Aminopyridines are exceptional ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.[5][6][7] The nitrogen atom of the pyridine ring and the exocyclic amino group can act as a bidentate chelate, often leading to materials with interesting photophysical properties, such as fluorescence.[8][9]

The combination of these two units in this compound creates a molecule with a potential donor-π-acceptor (D-π-A) character, where the amino group acts as an electron donor and the pyridine/furan system can act as the π-bridge and acceptor. This electronic profile is highly desirable for creating materials that interact with light and electricity. This guide will provide the foundational knowledge and experimental framework to explore these applications.

Synthesis of this compound

A robust synthesis of the core molecule is the first critical step. While multiple synthetic routes exist for similar biaryl compounds, palladium-catalyzed cross-coupling reactions offer a versatile and high-yielding approach. We propose a Suzuki-Miyaura coupling protocol, which is well-suited for creating C-C bonds between heterocyclic rings.[10]

Proposed Synthetic Workflow

The synthesis involves the coupling of a commercially available halogenated aminopyridine with a furanboronic acid derivative. An alternative would be to couple a halogenated nitropyridine followed by a reduction step, which can sometimes offer cleaner reactions.

G cluster_0 Synthesis Pathway A 2-Chloro-3-nitropyridine C Pd(PPh3)4, Base (e.g., K2CO3) Dioxane/H2O, Heat A->C B Furan-2-boronic acid B->C D 2-(Furan-2-yl)-3-nitropyridine C->D Suzuki Coupling E Reduction (e.g., Fe/HCl or H2/Pd-C) D->E F This compound E->F Nitro Reduction

Caption: Proposed Suzuki coupling and reduction pathway.

Detailed Synthesis Protocol

Protocol 2.2.1: Synthesis of 2-(Furan-2-yl)-3-nitropyridine via Suzuki Coupling

  • Rationale: This step creates the core furan-pyridine skeleton. Using the nitro-precursor (2-chloro-3-nitropyridine) is often advantageous as the strong electron-withdrawing nitro group can facilitate the coupling reaction. Potassium carbonate is a common and effective base for this transformation.

  • Materials:

    • 2-Chloro-3-nitropyridine (1 equiv.)

    • Furan-2-boronic acid (1.2 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

    • Potassium Carbonate (K₂CO₃) (3 equiv.)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Procedure:

    • To a flame-dried Schlenk flask, add 2-chloro-3-nitropyridine, furan-2-boronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(furan-2-yl)-3-nitropyridine as a solid.

Protocol 2.2.2: Reduction to this compound

  • Rationale: The final step is the reduction of the nitro group to the target amine. Reduction with iron powder in acidic medium is a classic, cost-effective, and reliable method.

  • Materials:

    • 2-(Furan-2-yl)-3-nitropyridine (1 equiv.)

    • Iron powder (Fe) (5 equiv.)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol and Water

  • Procedure:

    • Suspend 2-(furan-2-yl)-3-nitropyridine in a mixture of ethanol and water.

    • Add iron powder to the suspension.

    • Heat the mixture to reflux (approx. 80-90 °C).

    • Slowly add concentrated HCl dropwise to the refluxing mixture. The reaction is exothermic.

    • Continue refluxing for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

    • Extract the product with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Application Area 1: Ligand for Fluorescent Coordination Polymers

The bidentate N,N-chelation site offered by the pyridine nitrogen and the amino group makes this compound an excellent candidate for constructing coordination polymers (CPs) or Metal-Organic Frameworks (MOFs).[5][6] By selecting appropriate metal ions, particularly d¹⁰ metals like Zn(II) or Cd(II) which are known to form emissive CPs, it is possible to create novel luminescent materials.

Scientific Rationale

The fluorescence in such systems can arise from several mechanisms, including ligand-centered (π-π* transitions), metal-centered, or charge-transfer transitions. The rigidity of the furan-pyridine backbone helps to minimize non-radiative decay pathways, potentially leading to high fluorescence quantum yields. The coordination of the ligand to the metal center can enhance this rigidity and alter the energy levels of the molecular orbitals, leading to shifts in the emission wavelength.

G cluster_1 Coordination Polymer Synthesis Workflow A This compound (Ligand, L) C Solvothermal Synthesis (DMF/Ethanol, Heat) A->C B Metal Salt (e.g., Zn(NO3)2·6H2O) B->C D Crystalline Coordination Polymer [M(L)n(X)m] C->D Self-Assembly E Characterization D->E F Photoluminescence Spectroscopy E->F G Quantum Yield Measurement E->G H Single-Crystal X-ray Diffraction E->H

Caption: Workflow for synthesis and characterization.

Protocol: Synthesis of a Zn(II) Coordination Polymer
  • Rationale: Solvothermal synthesis is a standard method for growing high-quality crystals of CPs. A mixture of solvents like DMF and ethanol is often used to ensure solubility of both the organic ligand and the inorganic salt.

  • Materials:

    • This compound (0.1 mmol)

    • Zinc(II) nitrate hexahydrate [Zn(NO₃)₂·6H₂O] (0.1 mmol)

    • N,N-Dimethylformamide (DMF) (3 mL)

    • Ethanol (3 mL)

  • Procedure:

    • Dissolve this compound in 3 mL of ethanol in a small glass vial.

    • In a separate vial, dissolve Zn(NO₃)₂·6H₂O in 3 mL of DMF.

    • Carefully layer the ethanol solution of the ligand on top of the DMF solution of the metal salt.

    • Seal the vial and place it in a programmable oven.

    • Heat the oven to 80 °C over 2 hours, hold at 80 °C for 48 hours, and then cool slowly to room temperature over 24 hours.

    • Harvest the resulting crystals by filtration, wash with fresh DMF and ethanol, and dry in air.

Characterization and Expected Results

The resulting crystalline material should be characterized to determine its structure and photophysical properties.

Parameter Technique Expected Outcome
Structure Single-Crystal X-ray DiffractionDetermination of the coordination environment of the Zn(II) ion, bond lengths, and the 1D, 2D, or 3D network structure.
Purity & Stability Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA)Confirmation of phase purity and determination of thermal stability.
Photoluminescence Fluorescence SpectroscopyMeasurement of excitation and emission maxima. A blue or green emission is anticipated based on related aminopyridine ligands.[9]
Quantum Yield Integrating Sphere MethodQuantification of emission efficiency. Values can range widely but >10% would indicate a promising material.
Fluorescence Lifetime Time-Correlated Single Photon Counting (TCSPC)Measurement of the excited state lifetime, providing insight into the emission mechanism.

Application Area 2: Building Block for Organic Electronics

The inherent donor-acceptor nature of this compound makes it a promising building block for materials used in organic electronics. The amino group serves as a donor, while the pyridine ring is an effective electron acceptor. Such D-A structures are fundamental to materials used as emitters in OLEDs or as sensitizers in solar cells.[11]

Scientific Rationale

In a D-A molecule, photoexcitation can lead to an intramolecular charge transfer (ICT) state, which is often highly emissive.[4] The energy of this emission can be tuned by modifying the strength of the donor and acceptor groups or by extending the π-conjugated system. By functionalizing the core this compound molecule, one can synthesize a library of materials with tailored optoelectronic properties.

G cluster_2 Organic Electronics Material Workflow A This compound B Functionalization (e.g., Buchwald-Hartwig amination, Suzuki coupling) A->B C Novel D-π-A Material B->C D Characterization C->D G Device Fabrication (e.g., OLED) C->G E UV-Vis & PL Spectroscopy D->E Optical Properties F Cyclic Voltammetry D->F Electrochemical Properties H Performance Testing G->H

Caption: Workflow for material synthesis and device testing.

Protocol: Characterization of Optoelectronic Properties

This protocol outlines the key experiments to assess the potential of the core molecule itself as an organic electronic material.

Protocol 4.2.1: Photophysical Characterization

  • Rationale: UV-Vis absorption and photoluminescence (PL) spectroscopy are used to determine the fundamental optical properties of the molecule, including its absorption and emission wavelengths and its quantum efficiency in different solvent environments. A shift in emission peak with increasing solvent polarity (solvatochromism) is a strong indicator of an ICT character.

  • Procedure:

    • Prepare dilute solutions (e.g., 10⁻⁵ M) of this compound in a series of solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol).

    • Record the UV-Vis absorption spectrum for each solution to determine the absorption maximum (λ_abs).

    • Record the photoluminescence spectrum for each solution, exciting at the λ_abs, to determine the emission maximum (λ_em).

    • Measure the photoluminescence quantum yield (PLQY) using a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Protocol 4.2.2: Electrochemical Characterization

  • Rationale: Cyclic voltammetry (CV) is used to determine the oxidation and reduction potentials of the molecule. These values are crucial for estimating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which dictate charge injection and transport properties in a device.

  • Procedure:

    • Prepare a solution of the compound (approx. 1 mM) in a suitable solvent (e.g., anhydrous, degassed dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Calibrate the system using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

    • Record the cyclic voltammogram, scanning to positive potentials to find the oxidation onset (E_ox) and to negative potentials for the reduction onset (E_red).

    • Calculate the HOMO and LUMO energy levels using the empirical formulas:

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]

Interpreting the Data

The collected data provides a comprehensive picture of the molecule's potential for use in organic electronics.

Parameter Technique Significance for OLED Applications Hypothetical Values
λ_em PL SpectroscopyDetermines the color of emitted light.450-550 nm (Blue-Green)
PLQY (Solid State) Integrating SphereEfficiency of light emission in a thin film. Higher is better.5-30%
HOMO Level Cyclic VoltammetryEnergy level for hole injection. Should match the work function of the anode (e.g., ITO).-5.2 to -5.6 eV
LUMO Level Cyclic VoltammetryEnergy level for electron injection. Should match the work function of the cathode.-2.5 to -2.9 eV
Electrochemical Gap Cyclic VoltammetryE_gap = LUMO - HOMO. Correlates with the optical bandgap and emission color.2.6 to 2.8 eV

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, molecular scaffold for materials science. The protocols and conceptual frameworks provided in this guide offer a clear path for its synthesis and evaluation in two high-impact areas: fluorescent coordination polymers and organic electronics. The unique combination of a chelating aminopyridine unit and an electronically active furan ring provides a rich playground for chemists and materials scientists. Future work should focus on the synthesis of derivatives, exploring how functionalization of either the furan or pyridine ring can be used to finely tune the resulting material properties for specific applications, such as chemical sensing, solid-state lighting, and next-generation solar energy conversion.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromodibenzofuran in Advancing OLED Technology.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Dibenzofuran Derivatives in Modern OLED Technology.
  • Valverde-Muñoz, F. J., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051. Available at: [Link]

  • Sajwi, I., et al. (2024). Emission in the Biological Window from AIE-Based Carbazole-Substituted Furan-Based Compounds for Organic Light-Emitting Diodes. Semantic Scholar.
  • Li, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". Molecules, 27(5), 1596. Available at: [Link]

  • Li, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. Available at: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. Retrieved from [Link]

  • ResearchGate. (2015). Structural and Optoelectronic Properties of Pyridine-Furan, Pyridine-Pyrrole and Pyridine-Thiophene Helices: A DFT Study. Retrieved from [Link]

  • Wang, J., et al. (2021). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Small Methods, 5(9), e2100493. Available at: [Link]

  • Kafle, P., et al. (2025). Skeletal Editing of Furans into Pyridines. ChemRxiv. Retrieved from [Link]

  • Terada, M., et al. (n.d.). Reaction of furan derivatives with ammonia.
  • Aure Chemical. (n.d.). 3-Aminopyridine CAS 462-08-8 | Industrial & Lab. Retrieved from [Link]

  • Adir et al. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents.
  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

  • Kirillova, M. V., et al. (2020). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties. MDPI. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]

  • Reiss, B., et al. (n.d.). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). A DFT computational study on the molecular mechanism of reaction between pyridinium salts and π-deficient ethylenes: Why furan derivatives are formed instead of feasible cyclopropane derivatives and [3 + 2] cycloadducts?. Retrieved from [Link]

  • Wang, J., et al. (2021). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Functionalization of 2-(Furan-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(furan-2-yl)pyridin-3-amine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of the furan and amine functionalities on the pyridine core offers multiple vectors for chemical modification, enabling the exploration of vast chemical space. N-functionalization of the primary amine at the 3-position is a critical strategy for modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profile of candidate molecules. This document provides a comprehensive guide with detailed protocols for the N-functionalization of this versatile building block, grounded in established synthetic methodologies and expert insights.

The ability to introduce a diverse array of substituents, including acyl, alkyl, aryl, and sulfonyl groups, onto the nitrogen atom allows for the systematic optimization of lead compounds. These modifications can influence key parameters such as hydrogen bonding capacity, lipophilicity, and metabolic stability, which are crucial for drug efficacy and safety.

Synthesis of the Starting Material: this compound

Prior to N-functionalization, a reliable supply of the starting material is essential. A common and effective method for the synthesis of this compound is the Suzuki coupling reaction.[1]

Protocol: Suzuki Coupling for this compound

This protocol outlines the palladium-catalyzed cross-coupling of 3-amino-2-chloropyridine with 2-furanboronic acid.

Materials:

  • 3-Amino-2-chloropyridine

  • 2-Furanboronic acid

  • Potassium fluoride (KF)

  • Tetrakis(tri-tert-butylphosphine)palladium(0) (Pd[(tert-butyl)3P]4)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-2-chloropyridine (1.0 eq), 2-furanboronic acid (1.2 eq), and potassium fluoride (2.0 eq).

  • Add anhydrous 1,4-dioxane to the vessel.

  • Add the palladium catalyst, Pd[(tert-butyl)3P]4 (0.02-0.05 eq).

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Core N-Functionalization Protocols

The following sections detail robust protocols for various N-functionalization reactions of this compound. The choice of a specific protocol will depend on the desired functional group to be introduced.

Section 1: N-Acylation

N-acylation is a fundamental transformation that introduces an amide functionality. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. This can be achieved using various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling reagents.[2][3][4]

Protocol 1.1: N-Acylation using Acyl Chlorides

This is a direct and often high-yielding method for amide bond formation.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a dry reaction flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the non-nucleophilic base to the solution.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Expertise & Experience: The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the primary amine for the acyl chloride. The slow addition of the acyl chloride at low temperature helps to control the exothermicity of the reaction and minimize side product formation.

Protocol 1.2: N-Acylation using Carboxylic Acids and Coupling Reagents

This method is suitable for acylating with carboxylic acids that are not readily converted to their corresponding acyl chlorides. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) are commonly employed.[5]

Materials:

  • This compound

  • Carboxylic acid (1.1 eq)

  • EDCI (1.2 eq)

  • HOBt (1.2 eq)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (2.0 eq)

  • Anhydrous dimethylformamide (DMF) or DCM

Procedure:

  • In a dry reaction flask, dissolve the carboxylic acid, EDCI, and HOBt in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the this compound and the non-nucleophilic base to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.1.

  • Purify the product as necessary.

Trustworthiness: The inclusion of HOBt helps to suppress racemization (if the carboxylic acid is chiral) and improves the efficiency of the coupling reaction by forming a more reactive active ester intermediate.

Section 2: N-Alkylation

N-alkylation introduces alkyl substituents, which can significantly impact the lipophilicity and steric profile of the molecule. Direct alkylation with alkyl halides is a common approach.[6][7][8]

Protocol 2.1: Direct N-Alkylation with Alkyl Halides

This protocol describes the reaction with an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • A suitable base (e.g., potassium carbonate, cesium carbonate) (2.0 eq)

  • Anhydrous DMF or acetonitrile

Procedure:

  • Combine this compound and the base in the chosen anhydrous solvent in a reaction flask.

  • Add the alkyl halide to the mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Expertise & Experience: The choice of base and solvent is critical. Stronger bases and polar aprotic solvents generally facilitate the reaction. However, over-alkylation to form the tertiary amine can be a competing side reaction. Careful control of stoichiometry and reaction time is necessary to favor mono-alkylation.

Section 3: N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives.[9][10][11][12][13] This reaction is highly valued for its broad substrate scope and functional group tolerance.[9]

Protocol 3.1: Palladium-Catalyzed N-Arylation

This protocol details a general procedure for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide) or aryl triflate (1.0 eq)

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (0.01-0.05 eq)

  • Phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.10 eq)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate) (1.5-2.0 eq)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • To a dry Schlenk tube or reaction vial, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add the this compound and the aryl halide/triflate.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Authoritative Grounding: The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often promoting efficient catalysis.[12]

Section 4: N-Sulfonylation

N-sulfonylation introduces a sulfonamide group, a key functional group in many therapeutic agents due to its ability to act as a hydrogen bond donor and its chemical stability.

Protocol 4.1: Reaction with Sulfonyl Chlorides

This is the most common method for the synthesis of sulfonamides.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)

  • Pyridine (as both solvent and base) or another non-nucleophilic base like triethylamine in DCM.

Procedure:

  • Dissolve this compound in anhydrous pyridine or DCM with triethylamine.

  • Cool the solution to 0 °C.

  • Slowly add the sulfonyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • If pyridine is used as the solvent, remove it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with dilute HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Trustworthiness: The reaction should be performed under anhydrous conditions as sulfonyl chlorides are sensitive to hydrolysis. Pyridine is often an excellent choice as it acts as both a base to neutralize the generated HCl and as a catalyst.

Data Presentation and Visualization

Summary of N-Functionalization Reactions
Functionalization TypeReagentsBaseSolventTypical Conditions
N-Acylation Acyl ChlorideTriethylamineDCM0 °C to RT, 2-16 h
Carboxylic Acid, EDCI/HOBtTriethylamineDMFRT, 12-24 h
N-Alkylation Alkyl HalideK2CO3 or Cs2CO3DMF60-80 °C, 4-24 h
N-Arylation Aryl Halide/Triflate, Pd catalyst, LigandNaOtBu or Cs2CO3Toluene80-110 °C, 12-24 h
N-Sulfonylation Sulfonyl ChloridePyridinePyridine0 °C to RT, 4-18 h
Experimental Workflow and Logical Relationships

N_Functionalization_Workflow cluster_synthesis Starting Material Synthesis cluster_functionalization N-Functionalization Protocols cluster_products Functionalized Products cluster_analysis Purification & Analysis A 3-Amino-2-chloropyridine + 2-Furanboronic acid B Suzuki Coupling A->B Pd[(tBu)3P]4, KF C This compound B->C D N-Acylation C->D Select Protocol E N-Alkylation C->E Select Protocol F N-Arylation C->F Select Protocol G N-Sulfonylation C->G Select Protocol H N-Acyl Derivative D->H Acyl-Cl or RCOOH I N-Alkyl Derivative E->I Alkyl-X J N-Aryl Derivative F->J Aryl-X, Pd/Ligand K N-Sulfonyl Derivative G->K RSO2Cl L Work-up & Purification H->L I->L J->L K->L M Characterization (NMR, MS, etc.) L->M

Caption: General workflow for the synthesis and N-functionalization of this compound.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination R'R''NH, Base amide_complex Ar-Pd(II)(NR'R'')L_n amine_coordination->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
  • Ruthenium-Catalyzed Remote C-H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. (2017). Organic Letters.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2022).
  • N-Acylation in combinatorial chemistry.
  • N-Arylation of 2-Aminopyridines with Arylboronic Acids Catalyzed by Cu on Phosphorus g-C3N4. (2021). Thieme Connect.
  • Application Notes and Protocols for the N-arylation of N-(4-Nitrophenyl)pyridin-2-amine. Benchchem.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research.
  • N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. (2022).
  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. (2024). Research Square.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). Molecules.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • This compound | 886508-57-2. Mol-Instincts.
  • N-Amino Pyridinium Salts in Organic Synthesis. (2023). Molecules.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. (2020). Organic Letters.
  • Synthesis of 2-aminopyridine substituted benzene sulphonamides.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv
  • Buchwald-Hartwig Amin
  • The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. (2016).
  • reaction of furan derivatives with ammonia. Hokkaido University Collection of Scholarly and Academic Papers.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv.
  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.
  • Process for the N-alkylation of aminopyridines.
  • Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). (2020).
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2018). Molecules.
  • N-alkylation of 2-pyridyl amine with arylmethyl alcohols.
  • Method for N-alkylation of 2-pyridone.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • A mild, catalyst-free synthesis of 2-aminopyridines. (2010). Beilstein Journal of Organic Chemistry.
  • C-H Functionalization of Pyridines.
  • 2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine. PubChem.

Sources

Application Notes & Protocols: Synthesis of Novel Fluorescent Probes from 2-(Furan-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Furan-Pyridine Scaffold

The quest for novel fluorophores with tunable photophysical properties and versatile conjugation capabilities is a cornerstone of modern biomedical research and diagnostics. The 2-(Furan-2-yl)pyridin-3-amine scaffold presents a unique and advantageous starting point for the synthesis of bespoke fluorescent probes. This heterocyclic system combines the electron-rich nature of the furan ring with the versatile chemical handle of the pyridinyl amine, offering a platform for creating probes with potentially sensitive environmental responses and straightforward conjugation to biomolecules.

The inherent fluorescence of aminopyridines serves as a foundational element for probe design. Unsubstituted pyridin-2-amine, for instance, is known to have a high quantum yield, making it a promising core for fluorescent probe development[1]. The strategic placement of the furan moiety is anticipated to further modulate the electronic and photophysical properties of the resulting fluorophore.

This guide provides a comprehensive, field-proven protocol for the synthesis of a novel fluorescent probe derived from this compound. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Proposed Synthetic Strategy: Leveraging Amine Reactivity

The primary amino group at the 3-position of the pyridine ring in this compound is the key to its utility as a building block for fluorescent probes. This nucleophilic amine can readily react with a variety of commercially available amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimidyl (NHS) esters or isothiocyanates[2][3][4][5][6]. This approach allows for the straightforward coupling of the furan-pyridine scaffold to a well-characterized fluorophore, creating a new molecular probe with potentially unique properties.

For the purpose of this protocol, we will focus on the reaction with a generic amine-reactive succinimidyl ester, a widely used and reliable method for labeling primary amines[7][][9].


// Node Definitions Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Amine-Reactive Fluorophore\n(e.g., NHS Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Conjugation Reaction\n(pH 8.3-9.0)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Column Chromatography)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Novel Fluorescent Probe", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Characterization\n(Spectroscopy, etc.)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label="Primary Amine"]; Reagent -> Reaction [label="Succinimidyl Ester"]; Reaction -> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; Product -> Analysis [color="#5F6368"]; }

General workflow for the synthesis of a fluorescent probe.

Detailed Experimental Protocol: Synthesis of a Furan-Pyridine Conjugated Fluorophore

This protocol outlines the synthesis of a novel fluorescent probe by conjugating this compound with a generic amine-reactive N-hydroxysuccinimidyl (NHS) ester of a fluorophore.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98% PurityCommercial SourceStore in a cool, dry place.
Amine-Reactive Fluorophore (NHS Ester)High PurityCommercial Sourcee.g., Fluorescein NHS ester, Rhodamine B NHS ester
Anhydrous Dimethylformamide (DMF)≥99.8%Commercial SourceUse a freshly opened bottle or from a solvent purification system.
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeCommercial Source
Deionized Water (ddH₂O)18.2 MΩ·cmIn-house
Dichloromethane (DCM)HPLC GradeCommercial SourceFor chromatography.
Methanol (MeOH)HPLC GradeCommercial SourceFor chromatography.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.
Step-by-Step Synthesis Protocol

Step 1: Preparation of the Reaction Buffer

  • Prepare a 0.1 M sodium bicarbonate buffer by dissolving 0.84 g of NaHCO₃ in 100 mL of deionized water.

  • Adjust the pH of the buffer to 8.5 using 1 M NaOH. The slightly basic pH is crucial for deprotonating the primary amine of this compound, making it nucleophilic and reactive towards the NHS ester[6][7][10].

Step 2: Dissolution of Reactants

  • In a clean, dry reaction vial, dissolve 10 mg of this compound in 1 mL of anhydrous DMF.

  • In a separate vial, dissolve a 1.2 molar equivalent of the amine-reactive fluorophore (NHS ester) in 0.5 mL of anhydrous DMF. It is recommended to prepare this solution immediately before use as NHS esters are moisture-sensitive[7].

Step 3: The Conjugation Reaction

  • To the solution of this compound, add 0.5 mL of the 0.1 M sodium bicarbonate buffer (pH 8.5).

  • While stirring the mixture, slowly add the solution of the amine-reactive fluorophore dropwise.

  • Seal the reaction vial and stir at room temperature for 4-6 hours, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 4: Reaction Quenching (Optional)

  • To quench any unreacted NHS ester, 50 µL of 1 M Tris-HCl (pH 8.0) can be added to the reaction mixture and stirred for an additional 30 minutes.

Step 5: Purification of the Fluorescent Probe

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water and 20 mL of ethyl acetate.

  • Extract the aqueous layer three times with 20 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to isolate the desired fluorescent probe.

Characterization of the Synthesized Probe

The purified fluorescent probe should be characterized to confirm its identity and assess its photophysical properties.

Analysis TechniqueExpected Outcome
Mass Spectrometry Confirmation of the molecular weight of the final product.
¹H and ¹³C NMR Structural confirmation of the covalent linkage and the integrity of the furan-pyridine and fluorophore scaffolds.
UV-Vis Spectroscopy Determination of the maximum absorption wavelength (λmax).
Fluorescence Spectroscopy Determination of the maximum excitation (λex) and emission (λem) wavelengths, Stokes shift, and quantum yield. The photophysical properties of furan-containing systems can be influenced by solvent polarity[11].

Application Insights and Future Directions

The synthesized furan-pyridine based fluorescent probe, with its primary amine now converted to a stable amide linkage, can be further functionalized if the conjugated fluorophore contains other reactive groups. However, in its current form, it can serve as a novel small-molecule dye for various applications.


// Node Definitions Probe [label="Synthesized Furan-Pyridine\nFluorescent Probe", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Imaging [label="Cellular Imaging", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sensing [label="Biosensing\n(e.g., pH, ion detection)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Labeling [label="Further Conjugation to\nBiomolecules (if applicable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DrugDev [label="High-Throughput Screening\nin Drug Development", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Probe -> Imaging [color="#5F6368"]; Probe -> Sensing [color="#5F6368"]; Probe -> Labeling [color="#5F6368"]; Imaging -> DrugDev [color="#5F6368"]; Sensing -> DrugDev [color="#5F6368"]; }

Potential applications of the synthesized fluorescent probe.

The unique electronic environment created by the furan-pyridine core may impart interesting photophysical properties, such as sensitivity to local polarity or pH, making it a candidate for developing new biosensors[12]. Further studies could explore the two-photon absorption properties of these novel probes for deep-tissue imaging applications.

Conclusion

This application note provides a robust and scientifically grounded protocol for the synthesis of novel fluorescent probes using this compound as a versatile starting material. By leveraging the reactivity of the primary amine, this scaffold can be readily conjugated to a wide array of fluorophores, opening up new avenues for the development of custom probes for a multitude of applications in research and drug development. The principles and methodologies outlined herein are designed to be adaptable, empowering researchers to explore the full potential of the furan-pyridine core in their quest for next-generation fluorescent tools.

References

  • YouDoBio. (n.d.). Fluorescent Dyes | Amine Reactive Labels. Retrieved from [Link]

  • abberior. (n.d.). Chemical Reactive Dyes. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". Molecules, 27(5), 1596. doi: 10.3390/molecules27051596. Available from: [Link]

  • Beletskaya, I. P., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(23), 12569–12577. doi: 10.1021/acs.joc.7b02334. Available from: [Link]

  • Nguyen, T., et al. (2020). Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. ACS Omega, 5(43), 28254–28261. doi: 10.1021/acsomega.0c05734. Available from: [Link]

  • MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. Available from: [Link]

  • Murai, T., et al. (2022). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. Molecules, 27(16), 5183. doi: 10.3390/molecules27165183. Available from: [Link]

Sources

Derivatization of 2-(Furan-2-yl)pyridin-3-amine for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 2-(Furan-2-yl)pyridin-3-amine for Biological Screening

For: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Value of the this compound Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to interact with a wide range of biological targets — is a cornerstone of efficient drug discovery. The this compound core represents such a scaffold. Its unique three-dimensional structure, combining the aromatic, electron-rich furan ring with the hydrogen-bond accepting pyridine moiety and a highly versatile primary amine, offers a trifecta of opportunities for chemical modification.[1][2][3]

Aminopyridines are essential heterocycles in medicinal chemistry, forming the basis of numerous marketed drugs.[1][2][3] The furan ring is also a well-established pharmacophore known to enhance binding affinity and modulate pharmacokinetic profiles.[4][5][6] The strategic combination of these two motifs in a single, low-molecular-weight molecule presents an attractive starting point for generating diverse chemical libraries aimed at high-throughput screening (HTS).[7][8][9]

This guide provides a detailed framework for the systematic derivatization of this core scaffold, offering robust protocols for creating a focused compound library and outlining a subsequent biological screening cascade.

Rationale and Derivatization Strategy

The core structure of this compound offers several vectors for chemical diversification. The primary target for derivatization is the exocyclic amine at the C3 position of the pyridine ring. This amine serves as a versatile nucleophilic handle for a variety of robust chemical transformations, most notably amide bond formation.

Our strategy is to leverage this reactivity to build a library of amides and sulfonamides. This approach is chosen for three key reasons:

  • Chemical Robustness: Amide bond formation is one of the most reliable and well-understood reactions in organic synthesis, with a vast array of available building blocks (carboxylic acids and sulfonyl chlorides).[][11]

  • Structural Diversity: By varying the R-group of the acylating agent, we can systematically probe the chemical space around the core scaffold, exploring different sizes, electronic properties, and hydrogen-bonding capabilities. This is critical for establishing structure-activity relationships (SAR).[12]

  • Pharmacological Relevance: The amide bond is a ubiquitous feature in pharmaceuticals, known for its metabolic stability and ability to participate in key hydrogen-bonding interactions with biological targets.

The overall workflow is designed to be efficient and scalable, suitable for generating a library for HTS campaigns.[7][13]

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Analysis A Starting Material This compound B Library Synthesis: Parallel Amide Coupling A->B Acyl Chlorides (R-COCl) or Carboxylic Acids (R-COOH) C Purification & QC (LC-MS, NMR) B->C D Compound Library (DMSO Stocks) C->D E High-Throughput Screening (HTS) Primary Assay D->E F Hit Confirmation & Dose-Response E->F Identify 'Hits' G Structure-Activity Relationship (SAR) Analysis F->G Confirmed Hits H Lead Optimization G->H

Caption: High-level workflow from scaffold to lead optimization.

Detailed Synthetic Protocols

CAUTION: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 3.1: General Procedure for Parallel Amide Synthesis via Acyl Chlorides

This protocol is optimized for diversity-oriented synthesis in a parallel format, making it ideal for library generation. The use of acyl chlorides is advantageous due to their high reactivity, often driving reactions to completion at room temperature.[][11]

Rationale: Dichloromethane (DCM) is an excellent solvent for this reaction, dissolving the starting materials and being relatively inert. A tertiary amine base like N,N-Diisopropylethylamine (DIEA) is used to scavenge the HCl byproduct without interfering with the reaction as a nucleophile.

Step-by-Step Protocol:

  • Preparation: In an array of reaction vials, add this compound (1.0 eq., e.g., 20 mg, 0.115 mmol) to each vial.

  • Dissolution: Add anhydrous DCM (2 mL) to each vial and stir until the starting material is fully dissolved.

  • Base Addition: To each vial, add DIEA (1.5 eq., e.g., 30 µL, 0.172 mmol).

  • Acyl Chloride Addition: In a separate set of vials, prepare solutions of diverse acyl chlorides (1.1 eq., 0.127 mmol) in anhydrous DCM (0.5 mL). Add each unique acyl chloride solution to its corresponding reaction vial containing the amine.

  • Reaction: Cap the vials and stir the reactions at room temperature for 4-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (2 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 mL) and brine (2 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification & QC: The crude product is typically purified by flash column chromatography or preparative HPLC. The final purity and identity of each compound must be confirmed by LC-MS and ¹H NMR.

Protocol 3.2: General Procedure for Amide Synthesis via Carbodiimide Coupling

This method is used when the desired building block is a carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common water-soluble coupling reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[11][14] Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) are used to improve efficiency and suppress side reactions.[14]

Rationale: This protocol is highly reliable for a wide range of carboxylic acids and amines. The combination of EDC/HOAt is particularly effective in minimizing racemization if chiral carboxylic acids are used.[14]

Step-by-Step Protocol:

  • Preparation: In a reaction vial, dissolve the desired carboxylic acid (1.1 eq., 0.127 mmol) in anhydrous DCM or DMF (2 mL).

  • Activation: Add EDC (1.2 eq., 0.138 mmol) and HOAt (1.2 eq., 0.138 mmol) to the solution. Stir at room temperature for 20-30 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of this compound (1.0 eq., 0.115 mmol) and DIEA (1.5 eq., 0.172 mmol) in anhydrous DCM (1 mL) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Work-up & Isolation: Follow steps 6-8 as described in Protocol 3.1. The water-soluble urea byproduct from EDC can typically be removed during the aqueous work-up.

G cluster_amide Amide Synthesis cluster_sulfonamide Sulfonamide Synthesis Start This compound Amide_Product Amide Derivative Start->Amide_Product Path A Sulf_Product Sulfonamide Derivative Start->Sulf_Product Path B Amide_Acid R-COOH Amide_Acid->Amide_Product Amide_Reagents EDC, HOAt, DIEA Amide_Reagents->Amide_Product Sulf_Chloride R-SO2Cl Sulf_Chloride->Sulf_Product Sulf_Reagents Pyridine or DIEA Sulf_Reagents->Sulf_Product

Caption: Key derivatization pathways from the core scaffold.

Library Design and Data Presentation

For an initial screening library, a set of 24-48 diverse carboxylic acids should be selected to probe different physicochemical properties. The goal is to maximize structural diversity to gain a broad understanding of the SAR.

Table 1: Example Building Blocks for Library Synthesis

Category R-Group Examples Rationale
Aliphatic Acetyl, Isobutyryl, CyclohexanecarbonylProbes steric bulk and lipophilicity in the pocket.
Aromatic Benzoyl, 4-Chlorobenzoyl, 4-MethoxybenzoylIntroduces π-stacking potential and electronic variation.
Heterocyclic Thiophene-2-carbonyl, Pyridine-3-carbonylExplores hydrogen bonding and specific vector orientations.
Functionalized 4-(Trifluoromethyl)benzoyl, 4-NitrobenzoylIntroduces strong electron-withdrawing groups.
Charged/Polar N-Boc-glycine, 4-(Dimethylamino)benzoic acidAssesses tolerance for polar or charged moieties.

Biological Screening Cascade

Once the library is synthesized, purified, and plated, it is ready for biological evaluation. High-throughput screening (HTS) is a standard method for testing large compound collections against a specific biological target.[13][15][16]

Protocol 5.1: Primary High-Throughput Screen (HTS)
  • Assay Miniaturization: The biological assay is first optimized for a 384-well plate format to conserve reagents and compound.[12]

  • Pilot Screen: A small subset of the library (~2,000 compounds including your library) is tested to ensure assay robustness. The Z'-factor, a statistical measure of assay quality, should be consistently > 0.5.[12]

  • Primary Screen: The entire library is screened at a single concentration, typically 10 µM.[12] Compounds that produce a response above a predefined threshold (e.g., >50% inhibition or activation) are flagged as "primary hits."

  • Data Analysis: Results are analyzed to identify active compounds and flag potential false positives.[12]

Protocol 5.2: Hit Confirmation and Dose-Response
  • Hit Re-test: Primary hits are re-tested under the same conditions to confirm their activity and eliminate random errors.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (e.g., IC₅₀ or EC₅₀ values).

  • Preliminary SAR: The potency data is correlated with the chemical structures of the active derivatives to identify initial structure-activity relationships.[12] This analysis guides the design of the next generation of compounds for lead optimization.

Table 2: Hypothetical Screening Data and Initial SAR

Compound ID R-Group Primary Screen (% Inhibition @ 10µM) IC₅₀ (µM) Initial SAR Notes
L1-A1Acetyl8%> 50Small aliphatic groups are inactive.
L1-B54-Chlorobenzoyl72%2.5Halogen at para-position is favorable.
L1-B64-Methoxybenzoyl45%15.1Electron-donating group reduces activity.
L1-B74-(Trifluoromethyl)benzoyl88%0.9Strong electron-withdrawing group enhances potency.
L1-C2Pyridine-3-carbonyl65%5.8Heterocyclic ring is tolerated; potential H-bond acceptor.

Conclusion

The this compound scaffold provides a robust and versatile starting point for the development of novel small molecule libraries. By employing reliable amide coupling chemistries, a diverse set of derivatives can be efficiently synthesized in a parallel format. A systematic biological screening cascade, moving from a single-point HTS to dose-response analysis, allows for the rapid identification of active compounds and the elucidation of initial structure-activity relationships. This structured approach accelerates the hit-to-lead process in modern drug discovery programs.

References

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. (n.d.). PubMed Central.
  • Shiau, A. K., Massari, M. E., & Ozbal, C. C. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
  • Singh, S., & Sharma, B. (2016). High throughput screening of small molecule library: procedure, challenges and future. Beni-Suef University Journal of Basic and Applied Sciences, 5(2), 123-131.
  • High-throughput screening of small molecule libraries for modifiers of radiation responses. (2014).
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry.
  • G. N., & Dario, N. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry, 10(38), 7583-7586.
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC). (n.d.). UCSF.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2023). Future Medicinal Chemistry, 15(14), 1247-1262.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Society of Pakistan, 43(03).
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(5), 1596-1605.
  • Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery.
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules, 27(19), 6563.
  • Due-Hansen, M. E., Pandey, S. K., et al. (2016).
  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 22-34.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(2).
  • Examples of furan derivatives with biological activity. (n.d.). ResearchGate.
  • Pharmacological activity of furan derivatives. (2024, December 10). Medium.
  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv
  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2025).
  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv
  • Zhang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(12), 3122.
  • Guerrieri, F., et al. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Furan-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 2-(Furan-2-yl)pyridin-3-amine. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through palladium-catalyzed cross-coupling reactions, can present unique challenges that impact yield and purity. This guide is structured as a series of troubleshooting questions and FAQs to directly address common issues encountered in the laboratory. We will delve into the causality behind experimental choices, providing you with the technical insights needed to optimize your reaction conditions and achieve reproducible, high-yield results.

Choosing Your Synthetic Strategy

The construction of the C-C bond between the furan and pyridine rings is the central challenge. The two most prominent and effective strategies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Your choice depends largely on the availability and stability of your starting materials.

G start Goal: Synthesize this compound sm_avail Evaluate Starting Material Availability & Stability start->sm_avail suzuki_path Suzuki-Miyaura Coupling (C-C Bond Formation) sm_avail->suzuki_path 3-Amino-2-halopyridine is readily available buchwald_path Buchwald-Hartwig Amination (C-N Bond Formation) sm_avail->buchwald_path 2-(Furan-2-yl)pyridine precursor is available suzuki_sm Starting Materials: • 3-Amino-2-halopyridine • Furan-2-boronic acid (or ester) suzuki_path->suzuki_sm buchwald_sm Starting Materials: • 3-Halo-2-(furan-2-yl)pyridine • Ammonia source (e.g., NH3, benzophenone imine) buchwald_path->buchwald_sm suzuki_consider Key Consideration: Furan-2-boronic acid is prone to protodeboronation. Use stable derivatives (pinacol ester, MIDA boronate, or potassium trifluoroborate salt). suzuki_sm->suzuki_consider buchwald_consider Key Consideration: Direct amination with ammonia can be challenging. Heteroaryl amines are often difficult nucleophiles. buchwald_sm->buchwald_consider

Caption: Decision workflow for selecting a synthetic route.

Troubleshooting Guide: Low Yield & Reaction Failures

This section addresses the most common and frustrating issue: low product yield. We break down problems by observable symptoms and provide targeted solutions grounded in the reaction mechanism.

Q1: My reaction is completely stalled. TLC/LC-MS analysis shows only unreacted starting materials. What are the primary causes?

A1: A stalled reaction almost always points to a failure in initiating the catalytic cycle. The primary suspect is the generation and stability of the active Pd(0) catalyst.

Possible Causes & Solutions:

  • Inactive Palladium Source:

    • The Problem: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) species. This reduction, often facilitated by a phosphine ligand or an amine, can be inefficient.[1][2]

    • The Solution: Switch to a modern palladium "precatalyst." These are air-stable Pd(II) complexes that cleanly and rapidly generate the active LPd(0) catalyst upon exposure to the base in your reaction.[3][4] This avoids the uncertainty of in situ reduction and often leads to more reproducible results.

  • Oxygen Contamination:

    • The Problem: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Phosphine ligands are also susceptible to oxidation.[5]

    • The Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents must be anhydrous and thoroughly degassed before use. A simple method is to bubble argon through the solvent for 20-30 minutes before adding it to the reaction flask.

  • Incorrect Temperature:

    • The Problem: While many cross-coupling reactions require heat, some highly active modern catalyst systems can operate efficiently at lower temperatures. Excessively high temperatures can sometimes promote catalyst decomposition over productive catalysis.

    • The Solution: Review literature for your specific catalyst/ligand system. If starting from scratch, begin with a moderate temperature (e.g., 80-100 °C for solvents like toluene or dioxane) and adjust as needed based on reaction monitoring.[6]

Q2: My reaction works, but the yield is consistently low (<40%). How do I systematically optimize the core reaction parameters?

A2: Low yield indicates that while the catalytic cycle is turning over, it is either inefficient or competing side reactions are consuming your materials. Systematic optimization of the "big four" components—ligand, base, solvent, and temperature—is critical.

The palladium-catalyzed cross-coupling reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[7][8][9][10] Each component you choose directly impacts the rate and efficiency of these steps.

Optimization Strategy Table:

ParameterThe "Why" (Mechanism & Rationale)Recommended Starting Points & Optimization Steps
Ligand The ligand stabilizes the Pd center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[4] Bulky, electron-rich ligands are often required for challenging substrates like heteroaryl halides or amines.[4][6]For Suzuki: Start with SPhos, XPhos, or RuPhos. For Buchwald-Hartwig: BrettPhos is often effective for primary amines.[2][4] If yield is low, screen a panel of ligands. Modern precatalysts come with specific ligands (e.g., XPhos Pd G3).
Base Suzuki: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[11][12] Buchwald-Hartwig: The base deprotonates the amine, forming the palladium-amido complex required for reductive elimination.[6][13]Use a strong, non-nucleophilic base. Common choices: NaOtBu, KOtBu, or LHMDS for Buchwald-Hartwig.[4] For Suzuki, K₃PO₄ or Cs₂CO₃ are excellent, especially if your substrate is base-sensitive.[14] The base's solubility matters; K₃PO₄ is often used in polar solvents, while NaOtBu is common in toluene or dioxane.[15]
Solvent The solvent must solubilize all components and is often chosen based on the required reaction temperature. Aprotic polar solvents (Dioxane, THF, DMF) or nonpolar solvents (Toluene) are common.[14][16]Toluene and 1,4-Dioxane are excellent starting points due to their high boiling points and compatibility with most catalyst systems. For Suzuki reactions with heteroaryl substrates, adding water as a co-solvent can sometimes improve yields by preventing catalyst poisoning.[14]
Temperature Governs the reaction rate. Insufficient heat leads to slow or incomplete conversion. Excessive heat can cause decomposition of starting materials (especially furan boronic acid[5]) or the catalyst.Typically between 80-110 °C. If you observe decomposition, try lowering the temperature and extending the reaction time, perhaps with a more active catalyst system that allows for room-temperature coupling.[12]

Troubleshooting Guide: Byproduct Formation

Observing new spots on your TLC plate can be as problematic as a low yield. Identifying and mitigating these side reactions is key to achieving high purity.

Q3 (For Suzuki Route): I'm seeing a byproduct that corresponds to my starting 3-amino-2-halopyridine, but without the halogen. What is happening?

A3: You are observing protodeboronation of your furan-2-boronic acid, followed by hydrodehalogenation of your starting material.

  • The Problem: Furan-2-boronic acid is notoriously unstable, especially at elevated temperatures and in the presence of water or base.[5][14] The C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom. This effectively removes your coupling partner from the reaction. The catalytic cycle can then proceed to reduce your aryl halide, resulting in the hydrodehalogenated byproduct.

  • The Solution:

    • Use a More Stable Boron Reagent: This is the most effective solution. Instead of the free boronic acid, use its pinacol ester , MIDA boronate , or potassium 2-furyltrifluoroborate (BF₃K) salt.[5] These reagents are more stable under reaction conditions and slowly release the active boronic acid in situ, keeping its concentration low and minimizing decomposition.

    • Minimize Heat and Time: Use a highly active catalyst system (e.g., a modern precatalyst) that allows for lower reaction temperatures and shorter reaction times.[5]

    • Control Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boron reagent to compensate for some level of decomposition.

Q4: My mass spec shows a dimer of my starting aryl halide. How do I suppress this homocoupling side reaction?

A4: Homocoupling is a common side reaction in many cross-coupling protocols.

  • The Problem: This occurs when two molecules of your aryl halide react with each other, or when two molecules of your organoboron reagent couple. It is often promoted by oxygen or when the desired cross-coupling is slow.[4]

  • The Solution:

    • Ensure Rigorous Anaerobic Conditions: As mentioned in Q1, oxygen can promote homocoupling.[5] Thoroughly degas all solvents and maintain a robust inert atmosphere.

    • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce homocoupling.

    • Check Ligand Choice: A well-chosen ligand should promote the desired cross-coupling at a much faster rate than homocoupling. If homocoupling is a major issue, it may be a sign that your ligand is not optimal for the substrate.

G cluster_0 Desired Catalytic Cycle cluster_1 Common Side Reactions A Pd(0)L_n B Oxidative Addition (Ar-X) A->B I Catalyst Deactivation (e.g., by O2) A->I O2 Present C Transmetalation (Suzuki) or Amine Coordination (Buchwald) B->C G Hydrodehalogenation (forms Ar-H) B->G Slow C or D H Homocoupling (forms Ar-Ar) B->H O2 Present or Slow Transmetalation D Reductive Elimination C->D F Protodeboronation (of R-B(OH)2) C->F Unstable Boronic Acid D->A E Product (Ar-Nu) D->E

Caption: The desired catalytic cycle vs. common off-cycle side reactions.

Frequently Asked Questions (FAQs)

Q: Which aryl halide is best to use: chloride, bromide, or iodide?

A: The general order of reactivity for the oxidative addition step is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[1][11]

  • Aryl Iodides: Most reactive, but can sometimes cause issues with catalyst inhibition.[3] They are also typically more expensive.

  • Aryl Bromides: A good balance of reactivity and cost. They are often the "sweet spot" for developing a new reaction.

  • Aryl Chlorides: Least reactive and require highly active, specialized catalyst systems, often employing bulky, electron-rich biarylphosphine ligands.[4][6] However, they are the most cost-effective for large-scale synthesis. For initial development of the this compound synthesis, starting with 3-amino-2-bromopyridine (for Suzuki) or 3-bromo-2-(furan-2-yl)pyridine (for Buchwald-Hartwig) is highly recommended.

Q: How can I effectively purify my final product?

A: Purification can be challenging due to the similar polarities of the product and potential aromatic byproducts.

  • Aqueous Workup: After the reaction is complete, quench carefully (e.g., with saturated aq. NH₄Cl), and perform a liquid-liquid extraction (e.g., with ethyl acetate or DCM). Wash the organic layer with brine to remove inorganic salts.

  • Column Chromatography: This is the most common method. Given the amine functionality, silica gel chromatography is standard. A gradient elution starting with a nonpolar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point. To prevent the basic amine from streaking on the acidic silica, you can pre-treat the silica with triethylamine or use a mobile phase containing a small amount (0.5-1%) of triethylamine.

  • Cation-Exchange Chromatography: For difficult separations or large-scale purification, cation-exchange chromatography can be a powerful technique for purifying aminopyridine derivatives.[17]

Recommended Experimental Protocols

The following are general starting points. Molar equivalents and conditions should be optimized for your specific setup.

Protocol 1: Suzuki-Miyaura Coupling Route

This protocol uses a stable boronic acid ester to mitigate decomposition.

  • Materials:

    • 3-Amino-2-bromopyridine (1.0 mmol, 1.0 equiv)

    • Furan-2-boronic acid pinacol ester (1.2 mmol, 1.2 equiv)

    • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed

  • Procedure:

    • To an oven-dried reaction vial under an argon atmosphere, add 3-amino-2-bromopyridine, furan-2-boronic acid pinacol ester, XPhos Pd G3, and K₃PO₄.

    • Evacuate and backfill the vial with argon three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Seal the vial and place it in a preheated heating block at 100 °C.

    • Stir the reaction for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination Route

This protocol uses benzophenone imine as an ammonia equivalent, which is often more manageable than ammonia gas. The resulting imine is hydrolyzed in a subsequent step.

  • Materials:

    • 3-Bromo-2-(furan-2-yl)pyridine (1.0 mmol, 1.0 equiv)

    • Benzophenone imine (1.2 mmol, 1.2 equiv)

    • BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL), degassed

  • Procedure:

    • Coupling: In a glovebox or under a robust argon atmosphere, add 3-bromo-2-(furan-2-yl)pyridine, BrettPhos Pd G3, and NaOtBu to an oven-dried reaction vial.

    • Add the degassed toluene, followed by the benzophenone imine.

    • Seal the vial and heat to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS until the starting aryl bromide is consumed.

    • Hydrolysis: Cool the reaction to room temperature. Add THF (5 mL) and 2 M aqueous HCl (5 mL).

    • Stir vigorously at room temperature for 1-2 hours until the intermediate imine is fully converted to the desired amine (monitor by LC-MS).

    • Workup: Carefully basify the mixture with aqueous NaOH or NaHCO₃ until pH > 9.

    • Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by silica gel column chromatography.

References

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 19, 2026, from [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. Retrieved January 19, 2026, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews. Retrieved January 19, 2026, from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1992). Analytical Biochemistry. Retrieved January 19, 2026, from [Link]

Sources

Purification challenges of 2-(Furan-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Furan-2-yl)pyridin-3-amine

Introduction: Welcome to the dedicated technical support guide for this compound. This molecule, while a valuable building block in medicinal chemistry and materials science, presents unique purification challenges stemming from its dual basic centers, the potential instability of the furan moiety, and its polarity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common purification issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the work-up and purification of this compound. Each question is followed by a detailed explanation and a recommended protocol.

Question 1: My crude product is a dark, viscous oil that won't solidify. TLC shows one major spot, but the color suggests significant impurities. How can I clean this up and induce crystallization?

Expert Analysis: The dark coloration, often brown or black, is typical for heterocyclic amines and is usually caused by minor, highly colored polymeric or oxidative impurities. These impurities can inhibit crystallization, resulting in an oil. The goal is to remove these baseline impurities and find a suitable solvent system for crystallization. The presence of two basic nitrogen atoms in your target compound is the key to an effective purification strategy. An acid-base extraction is the method of choice to separate the basic product from neutral organic impurities and non-basic colored materials.[1][2][3]

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (aq). The basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt. Most colored, non-basic impurities will remain in the organic layer.[4][5] Repeat the extraction 2-3 times with fresh 1M HCl.

    • Causality Note: The pyridine nitrogen and the exocyclic amine are both basic and will be protonated by the acid, forming a water-soluble salt.[4] The furan ring can be sensitive to strong acid, but 1M HCl at room temperature is generally tolerated for the short duration of an extraction.[6]

  • Back-Wash: Combine the acidic aqueous layers and wash them once with a fresh portion of EtOAc or DCM to remove any trapped neutral impurities. Discard the organic layer.

  • Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >9. The free amine will precipitate or form an oil. Extract the free amine back into a fresh organic solvent (EtOAc or DCM) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This should yield a significantly cleaner, lighter-colored product that is more amenable to crystallization.

Troubleshooting Crystallization: If the product still oils out, try dissolving a small amount in a minimal volume of a hot solvent (e.g., ethanol, isopropanol) and then slowly adding a non-polar solvent (e.g., hexanes, heptane) until turbidity appears. Cool slowly to induce crystallization.

Question 2: My primary purification by flash column chromatography results in significant product tailing and poor recovery. What is causing this and how can I fix it?

Expert Analysis: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.[1] Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via acid-base interactions, leading to irreversible adsorption or slow elution (tailing). This not only results in poor separation and broad peaks but can also cause product degradation on the column.

To counteract this, the acidity of the stationary phase must be neutralized or masked. This is typically achieved by adding a small amount of a basic modifier to the mobile phase.

Recommended Protocol: Modified Flash Chromatography

  • Deactivate Silica: Instead of using plain silica gel, you can either use commercially available deactivated silica or prepare it yourself by creating a slurry of silica gel in your chosen eluent that contains a basic additive.

  • Choose a Basic Modifier:

    • Triethylamine (TEA): The most common choice. Add 0.5-1% TEA to your mobile phase (e.g., Hexanes/EtOAc + 1% TEA).[7] TEA is volatile and can usually be removed easily during solvent evaporation.

    • Ammonia: A solution of ~2% methanol in DCM saturated with ammonia gas can also be used as a polar component of the eluent system. This is highly effective but requires more careful preparation. A simpler method is to use a pre-mixed solution like 90:9:1 DCM/Methanol/Ammonium Hydroxide.

  • Solvent System Selection: The polarity of this compound requires moderately polar solvent systems. Start with a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

    • TLC Analysis: Before running the column, develop a TLC plate using your chosen solvent system with the basic additive included. The Rf should be between 0.2 and 0.4 for optimal separation.

Data Summary: Recommended Chromatography Systems

Stationary PhaseMobile Phase SystemBasic AdditiveExpected Outcome
Standard Silica GelHexane / Ethyl Acetate1% TriethylamineReduced tailing, improved peak shape, higher recovery.
Standard Silica GelDCM / Methanol1% TriethylamineGood for more polar impurities.[8]
Standard Silica GelDCM / MeOH / NH₄OH (aq)Pre-mixed (e.g., 90:9:1)Excellent for strongly basic compounds, sharp peaks.[9]
Alumina (basic)Hexane / Ethyl AcetateNone requiredAlternative stationary phase, avoids acidic interactions.
Question 3: How do I remove unreacted 2-aminopyridine starting material from my final product? The two spots are very close on TLC.

Expert Analysis: Co-elution of structurally similar compounds is a common challenge. While optimizing chromatography with different solvent systems is an option, a more robust chemical approach is often more efficient. Both your product and the 2-aminopyridine starting material are basic amines.[10] However, their substitution patterns may impart subtle differences in basicity or reactivity that can be exploited. For closely related amines, scavenger resins can be a highly effective solution for small to medium scale purification.[1]

Recommended Protocol: Amine Scavenger Resin

  • Principle of Operation: Scavenger resins are solid-supported reagents designed to react selectively with and remove specific types of molecules from solution. For this purpose, an isocyanate or an aldehyde functionalized resin is ideal for scavenging primary amines.

  • Procedure: a. Dissolve the crude product mixture in a suitable solvent (e.g., DCM, THF). b. Add the scavenger resin (typically 1.5-3 equivalents relative to the amount of impurity). c. Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS to see the disappearance of the 2-aminopyridine spot. d. Once the reaction is complete, simply filter off the resin. e. Wash the resin with a small amount of fresh solvent. f. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Workflow for Purification Strategy Selection The following diagram outlines a decision-making process for purifying your crude this compound.

Purification_Workflow Purification Strategy for this compound Start Crude Product CheckColor Is product dark / oily? Start->CheckColor AcidBase Perform Acid-Base Extraction CheckColor->AcidBase Yes TLC_Analysis Analyze by TLC CheckColor->TLC_Analysis No AcidBase->TLC_Analysis CheckSpots Are spots well-separated? TLC_Analysis->CheckSpots Column Run Column Chromatography (with basic modifier) CheckSpots->Column Yes CheckImpurity Is impurity a primary amine (e.g., starting material)? CheckSpots->CheckImpurity No (Co-eluting) Recrystallize Recrystallize Column->Recrystallize CheckImpurity->Column No Scavenger Use Scavenger Resin CheckImpurity->Scavenger Yes Scavenger->Recrystallize FinalProduct Pure Product Recrystallize->FinalProduct

Sources

Technical Support Center: Synthesis of 2-(Furan-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of synthesizing 2-(Furan-2-yl)pyridin-3-amine. This guide is structured to address the specific challenges and side reactions you may encounter, moving beyond simple protocols to explain the underlying chemical principles.

Overview of Common Synthetic Strategies

The synthesis of this compound typically involves a cross-coupling reaction to form the pivotal C-C bond between the pyridine and furan rings. The most prevalent and well-documented method is the Suzuki-Miyaura cross-coupling reaction. This involves the coupling of a halo-pyridine with a furanboronic acid (or its ester) in the presence of a palladium catalyst and a base.

Synthetic_Strategy Halopyridine 2-Halo-pyridin-3-amine (X = Br, Cl) Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Furan_Boronic Furan-2-boronic Acid or MIDA Boronate Product This compound Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K2CO3, K3PO4) Solvent Solvent (e.g., Dioxane/H2O)

Caption: General schematic for the Suzuki-Miyaura synthesis.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Answer: Low yield is a common issue that can often be traced back to one of three areas: the stability of your starting materials, suboptimal reaction conditions leading to side reactions, or inefficient product isolation.

Let's break down the potential culprits:

  • Decomposition of Furan-2-boronic Acid: Furan-2-boronic acid is notoriously unstable and prone to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially under ambient conditions or in the presence of moisture and heat.[1] This decomposition effectively reduces the concentration of a key reactant.

  • Homocoupling of Reactants: A significant side reaction in Suzuki couplings is the formation of dimers. You may be forming 2,2'-bifuran from the homocoupling of furan-2-boronic acid or a bipyridine from the homocoupling of your halo-pyridine starting material.

  • Furan Ring Instability: The furan ring is susceptible to opening under acidic conditions.[2][3] If your reaction medium becomes acidic for any reason (e.g., from the hydrolysis of a starting material or solvent degradation), you can lose your furan moiety.

  • Inefficient Catalysis: The palladium catalyst may not be sufficiently active, or the catalytic cycle may be inhibited. This can be due to poor ligand choice, insufficient degassing (leading to catalyst oxidation by O₂), or the presence of impurities that poison the catalyst.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Yield Observed Check_SM 1. Verify Starting Material Quality Start->Check_SM Check_Conditions 2. Analyze Reaction Conditions Start->Check_Conditions Check_Workup 3. Review Workup & Purification Start->Check_Workup Boronic_Acid Is Furan-2-boronic Acid fresh? Consider using an air-stable MIDA boronate. Check_SM->Boronic_Acid Protodeboronation Risk Halopyridine_Purity Is the 2-halopyridin-3-amine pure? Check for isomeric impurities. Check_SM->Halopyridine_Purity Stoichiometry Error Degassing Was the solvent rigorously degassed? (e.g., 3x Freeze-Pump-Thaw cycles) Check_Conditions->Degassing Catalyst Oxidation Base_Choice Is the base appropriate? (K3PO4 is often milder than Na2CO3) Check_Conditions->Base_Choice Side Reaction Promotion Catalyst_Load Is catalyst loading sufficient? (Typically 1-5 mol%) Check_Conditions->Catalyst_Load Slow Conversion Side_Reactions cluster_main Desired Suzuki-Miyaura Pathway cluster_side Common Side Reactions Reactants 2-Halo-pyridin-3-amine + Furan-2-boronic Acid Product This compound Reactants->Product Pd Catalyst, Base Protodeborylation Protodeboronation (Loss of Boron) Reactants->Protodeborylation [H+] or H₂O Homocoupling Homocoupling (Dimerization) Reactants->Homocoupling O₂ present Hydrodehalogenation Hydrodehalogenation (Loss of Halogen) Reactants->Hydrodehalogenation H-donor source RingOpening Furan Ring Opening Product->RingOpening Acidic Conditions

Caption: The desired reaction pathway and competing side reactions.
Question 3: Which starting materials and conditions do you recommend for a first attempt?

Answer: For a robust and reproducible synthesis, careful selection of starting materials and reaction conditions is paramount.

Recommended Starting Materials:
  • Halopyridine: Start with 2-Bromo-pyridin-3-amine . While 2-chloropyridines can be used, they are generally less reactive in Suzuki couplings and may require more forcing conditions or specialized catalyst systems. [4]Ensure its purity, as isomeric impurities from its synthesis can complicate purification. [5][6]* Boron Source: Use Furan-2-yl N-methyliminodiacetic acid (MIDA) boronate . This is an air-stable, crystalline solid that slowly releases the unstable furan-2-boronic acid in situ under the reaction conditions. [1]This dramatically improves reproducibility by preventing decomposition on the benchtop.

Baseline Protocol:

This protocol is designed to be a reliable starting point, minimizing common side reactions.

Materials:

  • 2-Bromo-pyridin-3-amine (1.0 eq.)

  • Furan-2-yl MIDA boronate (1.2 eq.)

  • Pd(dppf)Cl₂ (Dichlorobis(1,1'-bis(diphenylphosphino)ferrocene)palladium(II)) (3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq.)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Setup: To a flame-dried Schlenk flask, add 2-bromo-pyridin-3-amine, furan-2-yl MIDA boronate, Pd(dppf)Cl₂, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 5:1 to 10:1 ratio of dioxane:water) via syringe. The solvent mixture must be degassed beforehand by sparging with inert gas for 30 minutes or via three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) is typically effective. Adding 0.5-1% triethylamine to the eluent can prevent the amine product from streaking on the column.

References

  • Preparation method of 2-amino-3-bromopyridine.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
  • CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • furan-2-ylboronic acid. ChemBK. [Link]

  • US3838136A - Preparation of 2-chloro-3-aminopyridine.

Sources

Technical Support Center: Optimization of 2-(Furan-2-yl)pyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Furan-2-yl)pyridin-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction conditions for higher yields, purity, and reproducibility.

The synthesis of this biheterocyclic scaffold, while conceptually straightforward, often involves palladium-catalyzed cross-coupling reactions, which are notoriously sensitive to a multitude of variables.[1][2][3][4] This guide will dissect these variables to provide a clear path toward successful optimization.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation and a systematic approach to resolving the problem.

Q1: My reaction shows very low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Low or no product formation is the most common issue in palladium-catalyzed cross-coupling reactions.[5][6] The root cause is almost always an inactive or "dead" catalyst.

Causality: The catalytic cycle for reactions like Suzuki-Miyaura or Buchwald-Hartwig amination relies on a Pd(0) species.[7][8][9] If this species is not generated, is poisoned, or is unstable under the reaction conditions, the cycle will not turn over.

Troubleshooting Workflow:

Here is a systematic workflow to diagnose and solve the issue of low conversion.

G cluster_start cluster_check1 Step 1: Catalyst System Integrity cluster_check2 Step 2: Reaction Atmosphere & Reagents cluster_check3 Step 3: Reaction Parameters cluster_end start Monitor reaction by TLC/LC-MS. Confirm low conversion. cat_check Is the Pd source/precatalyst and ligand active? start->cat_check cat_sol 1. Use a fresh bottle of Pd source and ligand. 2. Consider a more air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst). 3. Ensure ligand is not oxidized (e.g., PPh3 vs PPh3=O). cat_check->cat_sol No inert_check Is the reaction truly inert? cat_check->inert_check Yes cat_sol->inert_check inert_sol 1. Use properly degassed solvents (freeze-pump-thaw is best). 2. Purge the reaction vessel thoroughly with Argon/Nitrogen for at least 30 mins. 3. Ensure reagents are dry and solvents are anhydrous. inert_check->inert_sol No param_check Are the conditions optimal for this specific substrate? inert_check->param_check Yes inert_sol->param_check param_sol 1. Increase temperature in 10-20°C increments. 2. Screen alternative bases (e.g., from K2CO3 to Cs2CO3 or K3PO4). 3. Screen different solvents (e.g., Dioxane, Toluene, THF/H2O). param_check->param_sol No end_node Improved Conversion param_check->end_node Yes param_sol->end_node

A step-by-step workflow for troubleshooting low reaction conversion.

Detailed Protocol: Ensuring an Inert Atmosphere

  • Glassware: Dry your reaction flask and stir bar in an oven (>100 °C) overnight and allow to cool in a desiccator.

  • Reagent Prep: Add your solid reagents (e.g., 2-halopyridine, furan boronic acid/ester, base, catalyst, ligand) to the cooled flask.

  • Purging: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold. Cycle between vacuum and argon/nitrogen 3-5 times to remove atmospheric oxygen.

  • Solvent Addition: Use a cannula or syringe to transfer anhydrous, degassed solvent into the reaction flask under a positive pressure of inert gas. Degassing can be achieved by sparging with argon for 30 minutes or via 3-4 freeze-pump-thaw cycles.[10][11]

Q2: My reaction is producing significant side products, primarily homo-coupling of the boronic acid. How can I suppress this?

Homo-coupling (dimerization of the boronic acid) is a common side reaction, especially when the desired cross-coupling is slow.[5][7]

Causality: This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homo-coupling pathway. It can also occur if the transmetalation step of the desired reaction is slow, allowing the boronic acid to react with itself.

Solutions to Minimize Homo-coupling:

StrategyRationaleExperimental Protocol
Improve Inertness Reduces oxygen levels, which minimizes catalyst re-oxidation and subsequent homo-coupling.[7]Follow the detailed protocol for ensuring an inert atmosphere described in Q1.
Use a Pre-catalyst Modern palladium pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts) are designed to generate the active Pd(0) species in situ more cleanly and efficiently, minimizing side reactions.[12]Substitute your Pd source (e.g., Pd(OAc)₂) and ligand with an equivalent molar percentage of a pre-formed catalyst complex.
Modify Base/Solvent A stronger, more effective base can accelerate the transmetalation step, favoring the desired cross-coupling over homo-coupling.[3][6]If using a weak base like Na₂CO₃, try screening K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is soluble in the chosen solvent system (e.g., K₃PO₄ is more soluble in dioxane/water mixtures).
Adjust Stoichiometry Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can be beneficial, but a large excess can sometimes promote homo-coupling.Start with 1.1 equivalents of the furan boronic acid derivative. If homo-coupling is still an issue, try reducing it to 1.05 equivalents.
Q3: The reaction starts well but then stalls before completion. What's causing this and what should I do?

Reaction stalling often points to catalyst decomposition or inhibition over the course of the reaction.

Causality:

  • Catalyst Decomposition: The active Pd(0) Lₙ species can aggregate to form inactive palladium black, especially at high temperatures or with insufficient ligand stabilization.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, reducing their ability to stabilize the palladium center.[5]

  • Product Inhibition: In some cases, the product itself or a byproduct can coordinate to the palladium center more strongly than the starting materials, effectively poisoning the catalyst.[10]

Troubleshooting Steps:

  • Analyze the Ligand: The choice of ligand is critical. For electron-rich heteroaryl systems, bulky, electron-donating phosphine ligands (Buchwald-type ligands like SPhos, XPhos, or DavePhos) or N-heterocyclic carbenes (NHCs) are often required to promote the key steps of oxidative addition and reductive elimination and to stabilize the catalytic species.[7][13][14]

    • Action: If you are using a simple ligand like PPh₃, switch to a more specialized ligand. Perform a small screen of 2-3 different Buchwald-type ligands to find the optimal one for your substrate.

  • Lower Catalyst Loading & Temperature: While counterintuitive, sometimes a very high catalyst loading or excessive temperature can accelerate decomposition pathways.

    • Action: Try reducing the catalyst loading from 2 mol% to 1 mol%. Similarly, if running the reaction at 110 °C, see if it proceeds to completion at 90 °C, even if it takes longer.

  • Second Catalyst Addition: If you suspect catalyst deactivation over time, a second charge of the catalyst can sometimes push the reaction to completion.

    • Action: After the reaction has stalled (e.g., after 4-6 hours, confirmed by LC-MS), add a second portion of the catalyst (e.g., another 0.5 mol%) under a positive flow of inert gas. Monitor for further conversion.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is better for this target: a Suzuki coupling or a Buchwald-Hartwig amination?

Both are viable and powerful methods. The choice often depends on the availability of starting materials.

  • Suzuki-Miyaura Coupling: This involves coupling a 3-amino-2-halopyridine with a furan-2-boronic acid (or ester). This is often preferred if a variety of substituted furan boronic acids are readily available. The Suzuki reaction is generally robust and has a broad substrate scope.[3][4]

  • Buchwald-Hartwig Amination: This involves coupling 2-(furan-2-yl)-3-halopyridine with an amine source (like ammonia or an ammonia equivalent). This route is advantageous if you need to install different amine functionalities at the 3-position or if the required 3-amino-2-halopyridine is difficult to synthesize.[8][15][16]

G cluster_suzuki Suzuki-Miyaura Pathway cluster_buchwald Buchwald-Hartwig Pathway S_SM 3-Amino-2-halopyridine + Furan-2-boronic acid P_S This compound S_SM->P_S Pd Catalyst, Base S_BH 2-(Furan-2-yl)-3-halopyridine + Amine Source P_B This compound S_BH->P_B Pd Catalyst, Base

Comparison of the two primary synthetic routes.

Q: How do I select the optimal base for my reaction?

The base plays multiple roles: it activates the boronic acid in Suzuki couplings and deprotonates the amine in Buchwald-Hartwig reactions, facilitating entry into the catalytic cycle.[3][8] The choice of base is not universal and often requires screening.[11]

  • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are common, mild bases. Their strength increases from Na to Cs. Cs₂CO₃ is often effective for challenging couplings but is more expensive.[6]

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often highly effective in both Suzuki and Buchwald-Hartwig reactions, particularly with less reactive substrates.[2]

  • Alkoxides (NaOtBu, KOtBu): Very strong bases, primarily used in Buchwald-Hartwig aminations. They must be handled under strictly anhydrous conditions as they are readily hydrolyzed.

A good starting point for screening is to test a mild base (K₂CO₃), a strong base (K₃PO₄), and, for aminations, an alkoxide (NaOtBu).

Q: What is the role of water in a Suzuki reaction?

In many Suzuki protocols, a co-solvent system like dioxane/water or THF/water is used.[2][6][10] Water can be beneficial for several reasons:

  • Solubility: It helps to dissolve the inorganic base (e.g., K₃PO₄ or K₂CO₃), ensuring the reaction mixture is homogeneous.

  • Mechanism: Water can participate in the hydrolysis of the boronate ester and facilitate the transmetalation step.

However, excessive water can promote undesired side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen).[7] Typically, a solvent ratio of 4:1 to 10:1 (organic:water) is a good starting point.

References

  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. Available from: [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. Available from: [Link]

  • Jolmes, F., & Riemer, B. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]

  • Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Reddit discussion on "Problems with Suzuki coupling". (2015). r/Chempros. Available from: [Link]

  • Grzybowski, B. A., Burke, M. D., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of... Available from: [Link]

  • Reddit discussion on "Why am I getting low yield for my Suzuki coupling reaction?". (2016). r/chemistry. Available from: [Link]

  • ResearchGate discussion on "Suzuki coupling Reaction's yield is very low...". (2017). Available from: [Link]

  • ResearchGate discussion on "Why can't I achieve good yields for this Suzuki reaction?". (2018). Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Aso, K. (1960). The Reaction of Furan Derivatives with Ammonia. The Journal of Agricultural Chemical Society of Japan. Available from: [Link]

  • Google Patents. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Available from: [Link]

  • Engle, K. M., & Yu, J.-Q. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. ACS Catalysis. Available from: [Link]

  • Daugulis, O., et al. (2011). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Chemical Science. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • ResearchGate. (2010). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2010). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Israel Journal of Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Available from: [Link]

  • Amanote Research. (n.d.). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines With Volatile Amines. Available from: [Link]

  • Engle, K. M., & Yu, J.-Q. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. OUCI. Available from: [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(15), 3362. Available from: [Link]

  • Google Patents. (2011). Synthesis method of 2-amino pyridine compounds.
  • Katritzky, A. R., et al. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. Available from: [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Available from: [Link]

Sources

Overcoming regioselectivity issues in reactions of 2-(Furan-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Furan-2-yl)pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this valuable bifunctional building block. The inherent electronic dichotomy of the electron-rich furan and electron-deficient pyridine rings presents significant challenges in achieving regioselective functionalization. This resource provides in-depth troubleshooting advice, conceptual FAQs, and validated protocols to help you control reaction outcomes and accelerate your research.

Introduction: The Regioselectivity Challenge

The this compound scaffold contains multiple potential reaction sites, each with distinct electronic properties. Understanding this electronic landscape is the first step to overcoming regioselectivity issues.

  • Furan Ring: As a π-excessive five-membered heterocycle, the furan ring is highly activated towards electrophilic aromatic substitution (EAS) . The C5' position (alpha to the oxygen and distal to the pyridine) is the most nucleophilic and kinetically favored site for electrophilic attack.[1][2][3][4]

  • Pyridine Ring: The pyridine ring is π-deficient due to the electronegative nitrogen atom, making it generally unreactive towards EAS but susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed C-H functionalization . The primary sites for nucleophilic attack or metalation are the C4 and C6 positions, which are ortho and para to the ring nitrogen.[5][6]

  • Amino Group (-NH₂): The amine at the C3 position is an activating, ortho-, para-directing group for EAS on the pyridine ring. However, its influence is often overshadowed by the deactivating effect of the pyridine nitrogen. It can also act as a nucleophile itself or as a directing group in metal-catalyzed reactions.

The interplay of these factors means that a given reaction can yield a complex mixture of isomers if not properly controlled. This guide will help you dissect these challenges and implement effective solutions.

G cluster_molecule Reactivity Map of this compound cluster_legend Reaction Type & Site Preference mol EAS Electrophilic Attack (EAS) C5_furan C5' EAS->C5_furan Highly Favored SNAr Nucleophilic Attack / C-H Functionalization C4_pyridine C4 SNAr->C4_pyridine Favored C6_pyridine C6 SNAr->C6_pyridine Favored DG Directing Group Coordination N_pyridine N1 DG->N_pyridine Ortho-directing (to C4) N_amino N(H₂) DG->N_amino Potential directing group

Caption: Competing reaction sites on this compound.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: "I tried to brominate my substrate to functionalize the pyridine ring, but the reaction exclusively occurred on the furan ring. How can I reverse this selectivity?"

Answer: This is the expected outcome based on the inherent electronics of the molecule. The furan ring is significantly more activated towards electrophilic aromatic substitution (EAS) than the pyridine ring. To achieve bromination on the pyridine ring, you must suppress the reactivity of the furan.

Strategy 1: Furan Protection via Diels-Alder Reaction The furan ring can act as a diene in a reversible Diels-Alder reaction.[5] By forming an adduct, you temporarily "protect" the furan C-H bonds, allowing the less reactive pyridine ring to undergo substitution.

  • Protocol:

    • React this compound with a dienophile (e.g., N-phenylmaleimide or dimethyl acetylenedicarboxylate) in a suitable solvent like toluene at reflux.

    • Monitor the reaction by TLC or LCMS until the starting material is consumed.

    • Isolate the Diels-Alder adduct.

    • Perform your bromination reaction (e.g., with NBS in DMF) on the protected substrate. The reaction should now be directed to the pyridine ring (likely the C4 or C6 position).

    • Deprotect the furan by heating the adduct to induce a retro-Diels-Alder reaction, regenerating the furan moiety.

Strategy 2: Transition-Metal Catalyzed C-H Halogenation Instead of an electrophilic pathway, a palladium-catalyzed C-H halogenation can be directed by the pyridine nitrogen to functionalize the C4 position.

  • Rationale: The pyridine nitrogen acts as a natural directing group, coordinating to the palladium catalyst and delivering it to the ortho C-H bond at C4.[7] This approach bypasses the issue of electrophilic attack on the furan.

  • Suggested Conditions: Pd(OAc)₂, a suitable ligand (e.g., a bipyridine or phenanthroline derivative), and a halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a high-boiling polar solvent.

Question 2: "My palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) is giving me a mixture of isomers on both the furan and pyridine rings. How do I target just one ring?"

Answer: This often happens when using generic C-H activation conditions that are not selective enough. Achieving selectivity requires fine-tuning the catalytic system to exploit the unique features of each ring.

Targeting the Pyridine Ring (C4 position):

  • Mechanism: Leverage the innate directing ability of the pyridine nitrogen.

  • Catalyst System: Palladium(II) catalysts are excellent for this transformation. A typical system involves Pd(OAc)₂ with an oxidant (if starting from C-H) or a Pd(0) source with a suitable ligand for cross-coupling with a pre-halogenated substrate.

  • Key Insight: The C4-H bond is the most common site for functionalization directed by the pyridine nitrogen. Steric hindrance around the C2 position often disfavors reaction there.

Targeting the Furan Ring (C5' position):

  • Mechanism: Exploit the high acidity and reactivity of the C5'-H bond.

  • Catalyst System: Conditions that favor an electrophilic palladation or a concerted metalation-deprotonation mechanism at the most electron-rich site are ideal.

  • Key Insight: Using phosphine-free palladium catalysts can sometimes favor reaction at the furan C5' position, whereas bulky electron-rich phosphine ligands may direct the reaction elsewhere.[8] For furan-selective reactions, it is often more reliable to first perform a regioselective lithiation/borylation or halogenation of the furan ring and then use that handle for subsequent cross-coupling.

Target SiteReaction TypeRecommended StrategyKey Catalyst/Reagent
Furan C5' C-H ArylationDirect C-H activationPd(OAc)₂, F+ oxidant[9]
Cross-CouplingHalogenate, then couple1. NBS; 2. Pd(PPh₃)₄, Aryl-B(OH)₂
Pyridine C4 C-H ArylationPyridine-directed C-H activation[Ru(p-cymene)Cl₂]₂, AgSbF₆, Ar-B(OH)₂
C-H AminationPyridine-directed C-H amination[RhCp*Cl₂]₂, AgSbF₆, Dioxazolone
Pyridine C6 SNArNucleophilic displacementRequires pre-installed leaving group (e.g., Cl, Br)

Question 3: "I want to install a functional group at the C6 position of the pyridine ring. How can I direct my reaction away from the more electronically favored C4 position?"

Answer: Directing a reaction to the C6 position in the presence of an unsubstituted C4 is challenging. The C4 position is generally more accessible and electronically favored for reactions directed by the pyridine nitrogen. However, steric and blocking strategies can be employed.

Strategy 1: Steric Hindrance

  • Rationale: Use a bulky catalyst or reagent that is sterically hindered from approaching the C4 position, which is flanked by the C3-amino and C5-H. The C6 position, with only one adjacent substituent (C5-H), may become the favored site.

  • Approach: Experiment with bulky ligands on your transition metal catalyst (e.g., tBu₃P or bulky N-heterocyclic carbenes).

Strategy 2: Temporary Blocking Group at C4

  • Protocol:

    • Selectively install a removable blocking group at the C4 position. A silyl group (e.g., -SiMe₃) or a halogen like iodine can serve this purpose.

    • Perform your desired C-H functionalization, which will now be directed to the only available ortho position, C6.

    • Remove the blocking group. (e.g., TBAF for silyl groups, reduction for iodine).

Frequently Asked Questions (FAQs)

Q: Why is the furan ring so much more reactive towards electrophiles than the pyridine ring? A: The furan ring is an aromatic system where the oxygen atom's lone pair of electrons participates in the π-system, creating a total of 6 π-electrons distributed over 5 atoms.[2][10] This makes the ring electron-rich, or "π-excessive." Electrophilic attack at the C5' (or C2') position leads to a stabilized cationic intermediate with multiple resonance structures.[1][3] Conversely, the pyridine ring is "π-deficient." The electronegative nitrogen atom withdraws electron density from the ring carbons, making them less nucleophilic and thus less reactive towards electrophiles.[10][11]

Q: Can I use the amino group at C3 as a directing group? A: Yes, the amino group can function as a directing group in transition-metal-catalyzed reactions. Typically, this involves N-H activation or the installation of a removable directing group on the amine itself.[12] For example, attaching a picolinamide or a similar bidentate directing group to the C3-amine can direct a catalyst to functionalize the adjacent C4-H bond of the pyridine or, in some conformations, a C-H bond on the furan ring. This strategy provides an alternative to relying on the pyridine nitrogen's directing ability.

Q: What is the best general approach to ensure regioselectivity? A stepwise or a direct C-H functionalization approach? A: The best approach depends on your target molecule, scale, and tolerance for optimization.

  • Stepwise Approach (Halogenate/Borylate then Couple): This is often more predictable and reliable. It provides a single, well-defined intermediate that can be purified before the final coupling step. This method is robust but adds steps to the overall synthesis.

  • Direct C-H Functionalization: This is more atom- and step-economical but often requires significant optimization of the catalyst, ligand, solvent, and temperature to control regioselectivity.[13] It is a powerful modern strategy but can be prone to yielding mixtures of isomers, especially with complex substrates.

The following workflow can help guide your decision-making process.

G cluster_furan Furan C5' Strategies cluster_pyridine_c4 Pyridine C4 Strategies cluster_pyridine_c6 Pyridine C6 Strategies start What is your desired functionalization site? furan_c5 Furan C5' Position start->furan_c5 pyridine_c4 Pyridine C4 Position start->pyridine_c4 pyridine_c6 Pyridine C6 Position start->pyridine_c6 furan_eas Electrophilic Aromatic Substitution (EAS) (e.g., Halogenation, Nitration) furan_c5->furan_eas Is reagent an electrophile? furan_ch Direct C-H Arylation (Electrophilic Palladation) furan_c5->furan_ch Direct C-H Coupling? furan_stepwise Stepwise: Lithiate/Borylate, then Cross-Couple furan_c5->furan_stepwise Highest Selectivity Needed? c4_ch Pyridine N-Directed C-H Activation (Pd, Ru, Rh Catalysis) pyridine_c4->c4_ch Standard C-H Activation? c4_amine_directed Amine-Directed C-H Activation (Requires N-H functionalization) pyridine_c4->c4_amine_directed Alternative Directing Group? c6_snar S(N)Ar with C6-Leaving Group (Requires pre-functionalized substrate) pyridine_c6->c6_snar Is C6 pre-halogenated? c6_blocking Block C4, then C-H Activate C6 pyridine_c6->c6_blocking Is C4 available for blocking? c6_steric Sterically-Controlled C-H Activation (Bulky Ligands) pyridine_c6->c6_steric Willing to screen ligands?

Caption: Decision workflow for regioselective functionalization.

References

  • Semantic Scholar. (n.d.). Tuning the Structure of 4‐Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols.
  • ResearchGate. (2018). Chemo-, Regio-, and Stereoselective Assembly of Polysubstituted Furan-2(5 H )-ones Enabled by Rh(III)-Catalyzed Domino C–H Alkenylation/Directing Group Migration/Lactonization: A Combined Experimental and Computational Study.
  • Das, A., Jana, A., & Maji, B. (2020). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications, 56(27), 4284-4287.
  • Journal of the American Chemical Society. (2022). Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C-H Amination.
  • ResearchGate. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine.
  • MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
  • Journal of the American Chemical Society. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades.
  • Juwaini, N. A. B., Ng, J. K. P., & Seayad, J. (2012). Catalytic Regioselective Oxidative Coupling of Furan-2-Carbonyls with Simple Arenes. ACS Catalysis, 2(8), 1787–1791.
  • Kalyani, D., & Sanford, M. S. (2005). Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions. Organic Letters, 7(19), 4149–4152.
  • Quora. (2017). Why does an electrophilic substitution reaction take place in a 2nd position in a furan?
  • ChemicalBook. (2022). Electrophilic Reactions of Furan.
  • CCS Chemistry. (2024). Enantioselective Synthesis, (Chir)optical Properties, and Postsynthetic Functionalization of Furan-Containing Oxa[14]-, Oxa[8]-, and Dioxa[8]helicenes. Retrieved from

  • Studylib. (n.d.). Electrophilic & Nucleophilic Substitution in Heterocycles.
  • Organic Letters. (2003). Regioselective Palladium-Catalyzed Arylation of 3-Carboalkoxy Furan and Thiophene.
  • Chemistry LibreTexts. (2021). Heterocyclic Amines.
  • Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation).
  • Journal of the American Chemical Society. (2015). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans.
  • The Journal of Organic Chemistry. (2020). Regioselective Ru(II)/Pd(0) Dual Catalysis: One-Pot C–H Diarylation of Five-Membered Heterocyclic Derivatives.
  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene.
  • Karlinskii, B. Y., & Ananikov, V. P. (2021). Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals. ChemSusChem, 14(2), 558-568.
  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?
  • YouTube. (2021). Nucleophilic Substitution with amines.
  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions in Synthesis: Amines.
  • Chemistry LibreTexts. (2024). Heterocyclic Amines.
  • ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

Sources

Stability issues of 2-(Furan-2-yl)pyridin-3-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Furan-2-yl)pyridin-3-amine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability challenges associated with this molecule, particularly under acidic and basic conditions. Our goal is to equip you with the mechanistic understanding and practical troubleshooting strategies required for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

This molecule's stability profile is dictated by two key functional moieties: the furan ring and the 3-aminopyridine system.

  • Furan Ring: The furan ring is an electron-rich aromatic heterocycle that is inherently susceptible to degradation under acidic conditions.[1][2] This is the principal liability of the molecule.

  • Aminopyridine Ring: The aminopyridine portion is generally more robust but contains a primary amino group. This group can be susceptible to oxidation, potentially leading to the formation of N-oxides or other related impurities, a common degradation pathway for aminopyridines.[3][4]

Q2: Why is this compound particularly unstable in acidic conditions? What is the mechanism?

The instability in acidic media is almost exclusively due to the acid-catalyzed ring-opening of the furan moiety.[1] The mechanism proceeds via several steps:

  • Protonation: The process begins with the protonation of the furan ring, which is the rate-limiting step.[2][5] Protonation occurs preferentially at the α-carbon (the carbon atom adjacent to the oxygen).[1][2]

  • Nucleophilic Attack: A nucleophile, typically water from the solvent, attacks the protonated furan.[1] This leads to the formation of dihydrofuranol intermediates.[2]

  • Ring Opening: Subsequent protonation of the ring oxygen facilitates the opening of the five-membered ring, ultimately yielding 1,4-dicarbonyl compounds.[1][6]

This degradation is significant and can lead to a complete loss of the starting material if the pH is not carefully controlled. Special care should be taken during acidic workups or purification steps like reverse-phase HPLC with acidic mobile phases.[2]

Q3: What are the expected degradation products under acidic stress?

Based on the ring-opening mechanism, the primary degradation product would be a 1,4-dicarbonyl compound. For this compound, this would result in a compound bearing the aminopyridine core attached to a four-carbon chain with aldehyde or ketone functionalities. Polymerization of the furan ring or its degradation products can also occur, especially in concentrated acid or in the presence of certain catalysts.[7]

Q4: How stable is the compound under basic conditions?

While more stable than in acid, the compound is not entirely inert to basic conditions. The primary concern is the oxidation of the aminopyridine ring. The amino group is an activating group that can make the ring more susceptible to oxidation, especially in the presence of air (oxygen).[3] This can lead to discoloration of the solution and the formation of minor impurities. Hydrolysis of the furan ring is not a significant pathway under basic conditions.

Q5: How can I monitor the degradation of this compound during my experiments?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard approach.[8] For more detailed analysis and identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it can provide molecular weight information for the unknown peaks that appear.[9][10] The goal is to develop a method that can resolve the parent peak from all potential degradation products generated during forced degradation studies.[11]

Troubleshooting & Proactive Stability Management

This section provides actionable advice to mitigate degradation during common laboratory procedures.

Issue 1: Low Recovery or Multiple New Peaks After Acidic Work-up/Purification
  • Underlying Cause: You are observing the classic acid-catalyzed hydrolysis of the furan ring. Standard protocols using strong acids like HCl or TFA, even in stoichiometric amounts, can be too harsh.

  • Preventative Strategies & Solutions:

    • Avoid Strong Acids: Whenever possible, use weaker organic acids (e.g., acetic acid) or perform extractions under neutral or slightly basic conditions.

    • Buffer Your System: If an acidic pH is unavoidable, use a buffered system (e.g., acetate or citrate buffers) to maintain a precise and stable pH above 4.

    • Temperature Control: Perform all acidic steps at low temperatures (0-5 °C). The rate of hydrolysis is significantly temperature-dependent.

    • Minimize Exposure Time: Do not let the compound sit in acidic solutions for extended periods. Process samples immediately after acidification.

    • Alternative Purification: Consider normal-phase silica gel chromatography, which avoids acidic aqueous mobile phases altogether.

Issue 2: Solution Discoloration (Yellow/Brown) Under Basic Conditions or During Storage
  • Underlying Cause: This is likely due to the slow oxidation of the aminopyridine moiety. The formation of conjugated, colored impurities is a common outcome of amine oxidation.

  • Preventative Strategies & Solutions:

    • Use an Inert Atmosphere: When working with the compound in solution, especially under basic conditions, sparge your solvents with nitrogen or argon and maintain the reaction under an inert atmosphere to minimize exposure to oxygen.

    • Control the Base: Use the minimum required amount of a non-oxidizing base. Avoid strong bases where possible if the reaction chemistry allows.

    • Storage: For long-term storage, keep the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.[3] Consider storing under an inert gas like argon.

Key Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[11][12][13]

Objective

To systematically evaluate the stability of this compound under various stress conditions and identify the resulting degradation products. A target degradation of 5-20% is generally recommended to ensure that secondary degradation is minimized.[12]

Materials
  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Volumetric flasks, pipettes, and HPLC vials

Step-by-Step Methodology
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an HPLC vial. Prepare a control by mixing 1 mL of stock with 1 mL of the solvent (50:50 MeOH:Water).

Stress ConditionProcedureRecommended Time Points
Acid Hydrolysis Add 1 mL of 0.1 M HCl. Heat at 60°C.2, 4, 8, 24 hours
Base Hydrolysis Add 1 mL of 0.1 M NaOH. Heat at 60°C.2, 4, 8, 24 hours
Oxidation Add 1 mL of 3% H₂O₂. Store at room temp.2, 4, 8, 24 hours
Thermal Stress Heat the stock solution at 80°C.24, 48, 72 hours
Photostability Expose stock solution to ICH-compliant light source.Analyze after exposure
Control Mix 1 mL of stock with 1 mL of 50:50 MeOH:H₂O.Analyze at each time point
  • Neutralization: Before analysis, neutralize the acid and base samples. For the acid sample, add 1 mL of 0.1 M NaOH. For the base sample, add 1 mL of 0.1 M HCl. This prevents further degradation and protects the HPLC column.[12]

  • Analytical Method: Analyze all samples by a suitable reverse-phase HPLC-UV method (e.g., C18 column, mobile phase of ACN/water with a suitable buffer, gradient elution). Monitor at a relevant wavelength (e.g., 254 nm or λmax of the parent compound).

  • Data Analysis:

    • Calculate the percentage of parent compound remaining.

    • Determine the percentage of each new impurity peak formed.

    • Perform a mass balance to ensure all major components are accounted for.

    • If using LC-MS, obtain mass spectra for the new peaks to aid in structural elucidation.

Visualizations & Diagrams

Acid-Catalyzed Degradation Pathway

AcidDegradation cluster_0 Step 1: Protonation (Rate-Limiting) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening Compound This compound Protonated Protonated Furan Intermediate Compound->Protonated + H+ Intermediate Dihydrofuranol Intermediate Protonated->Intermediate + H2O Degradant 1,4-Dicarbonyl Degradant Intermediate->Degradant + H+

Caption: Acid-catalyzed ring opening of the furan moiety.

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow Start Prepare 1 mg/mL Stock Solution Acid Acid Stress (0.1M HCl, 60°C) Start->Acid Base Base Stress (0.1M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (80°C) Start->Thermal Photo Photostability (ICH Light) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analysis Analyze All Samples by Stability-Indicating HPLC/LC-MS Oxidation->Analysis Thermal->Analysis Photo->Analysis Neutralize->Analysis End Identify Degradants & Establish Degradation Profile Analysis->End

Caption: Workflow for a comprehensive forced degradation study.

References

  • Benchchem. (n.d.). Technical Support Center: Furan Ring Stability and Degradation. Benchchem.
  • Liang, G., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. Retrieved from [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.
  • Sentellas, S., et al. (2009). Analysis of heterocyclic amines in food products: interlaboratory studies. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Kim, H., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A. Retrieved from [Link]

  • Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A. Retrieved from [Link]

  • He, J., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry. Retrieved from [Link]

  • Sutton, A. D., et al. (2013). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. Retrieved from [Link]

  • Liang, G., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Retrieved from [Link]

  • Islam, M. T., et al. (2022). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. ResearchGate. Retrieved from [Link]

  • Kumar, V., & Kumar, P. (2019). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Research. Retrieved from [Link]

  • ChemTube3D. (n.d.). Furan Hydrolysis. ChemTube3D. Retrieved from [Link]

  • BenchChem. (2025). Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions. BenchChem.
  • Sharma, G., & Saini, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Popović, I., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceuticals. Retrieved from [Link]

  • Horvath, P., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Chen, Y.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis.
  • Bajaj, S., et al. (2012). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis.
  • Patel, D. N., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Retrieved from [Link]

Sources

Troubleshooting guide for scaling up 2-(Furan-2-yl)pyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 2-(Furan-2-yl)pyridin-3-amine. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. While its synthesis on a lab scale is achievable, transitioning to pilot or manufacturing scale introduces significant challenges related to reaction kinetics, mass and heat transfer, and impurity profiles.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues effectively during your scale-up campaigns. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling, a robust and versatile method for C-C bond formation.

General Synthetic Workflow

The successful scale-up of the this compound synthesis requires careful attention at each stage, from raw material qualification to final product isolation. The following workflow diagram outlines the critical steps and decision points in the process.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification RM_QC Raw Material QC (3-Amino-2-halopyridine, 2-Furanboronic acid, Catalyst, Base, Solvent) Reactor_Prep Reactor Preparation (Inerting, Cleaning) RM_QC->Reactor_Prep Charge Charge Reagents (Solvent, Base, Pyridine) Reactor_Prep->Charge Inert Inert Atmosphere (N2/Ar Purge) Charge->Inert Cat_Charge Charge Catalyst & Boronic Acid Inert->Cat_Charge Heating Controlled Heating (Ramp & Hold) Cat_Charge->Heating Monitoring In-Process Control (IPC) (HPLC/GC Monitoring) Heating->Monitoring Cooldown Reaction Cooldown Monitoring->Cooldown Reaction Complete Quench Aqueous Quench Cooldown->Quench Phase_Sep Phase Separation Quench->Phase_Sep Extraction Organic Extraction Phase_Sep->Extraction Solvent_Swap Solvent Swap Extraction->Solvent_Swap Purify Purification (Crystallization / Chromatography) Solvent_Swap->Purify Filter Filtration & Washing Purify->Filter Drying Drying Filter->Drying Final_Product Final Product QC (Purity, Identity, Yield) Drying->Final_Product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

Category 1: Reaction Failure & Low Conversion

Q1: My large-scale Suzuki-Miyaura coupling has stalled or shows very low conversion, whereas the lab-scale reaction worked perfectly. What are the most likely causes?

A1: This is a classic scale-up challenge. The issue often stems from mass transfer, heat transfer, or catalyst deactivation, which are less pronounced in smaller flasks.

  • Inadequate Mixing: On a larger scale, solid bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can settle, creating a non-homogeneous reaction mixture. This prevents the base from effectively participating in the catalytic cycle, specifically in the crucial base-mediated steps. Ensure your reactor's overhead stirrer provides sufficient agitation to maintain a uniform slurry.[1]

  • Poor Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making heating and cooling less efficient. The actual internal temperature may be lower than your setpoint, leading to a slower reaction rate. Always use an internal temperature probe for accurate monitoring.[1]

  • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen. While a simple nitrogen balloon might suffice for a 100 mL flask, a large reactor requires a robust inerting procedure, including multiple vacuum/nitrogen backfill cycles before and a constant positive pressure during the reaction. Impurities in lower-grade, large-volume solvents or starting materials can also poison the catalyst.[1]

  • Boronic Acid Instability: Heteroaryl boronic acids, including 2-furanboronic acid, are susceptible to protodeboronation, where the C-B bond is cleaved by water or other protic sources, rendering it inactive for cross-coupling.[2] This degradation is time and temperature-dependent, so long reaction times at high temperatures on a large scale can exacerbate the issue.

Q2: I'm using 3-amino-2-chloropyridine as my starting material and the reaction is very sluggish. Should I switch to the bromo or iodo analog?

A2: Yes, this is a highly recommended strategy. The oxidative addition of the palladium catalyst to the aryl halide is a key step in the catalytic cycle. The reactivity of the C-X bond for this step follows the order C-I > C-Br > C-Cl. While chloro-pyridines are cheaper, their lower reactivity often requires more forcing conditions (higher temperatures, more active and expensive catalysts/ligands) which can lead to more side products. Switching to 3-amino-2-bromopyridine often provides a more reliable and reproducible reaction.[2]

Q3: My reaction starts well but stops at ~50-60% conversion. What's happening?

A3: This often points to catalyst death or reagent degradation.

  • Check Boronic Acid Stoichiometry: Protodeboronation of the furanboronic acid could be the cause.[2] Consider adding the boronic acid in portions throughout the reaction or using a slight excess (e.g., 1.2-1.5 equivalents).

  • Evaluate Base and Water Content: Some Suzuki couplings using potassium phosphate (K₃PO₄) as the base require a small amount of water to function effectively.[3] If you are running under strictly anhydrous conditions, the reaction may be slow or stall. Conversely, too much water can accelerate boronic acid degradation.

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade at high temperatures over long periods. 2-pyridyl substrates can be particularly challenging and may require specific, robust ligands to maintain catalyst activity.[4]

Category 2: Impurity Formation & Side Reactions

Q1: I'm observing a significant amount of a furan-furan homocoupled by-product. How can I prevent this?

A1: Furan-furan homocoupling (a Glaser-type or oxidative coupling) is almost always caused by the presence of oxygen. This side reaction consumes your boronic acid and complicates purification.

  • Rigorous Inerting: This is the most critical factor. Ensure your reactor is thoroughly purged with an inert gas (nitrogen or argon) before adding the catalyst. Maintain a positive inert gas pressure throughout the entire reaction.

  • Reagent Purity: Check your starting materials and solvents for peroxide impurities, which can also promote oxidative side reactions.

Q2: My crude product contains unreacted starting material and a significant amount of furan (from protodeboronation). What is the best way to address this?

A2: This indicates that the rate of protodeboronation is competitive with the rate of cross-coupling.

  • Use a Boronic Ester: Pinacol esters of boronic acids (BPin) are generally more stable towards protodeboronation than the free boronic acids.[3] Consider using 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan.

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can minimize the extent of this side reaction. A more active catalyst system that promotes faster cross-coupling can also be beneficial.

  • Base Selection: Using a milder base like potassium fluoride (KF) can sometimes reduce the rate of protodeboronation, though it may also slow down the desired reaction.[2]

Q3: The reaction mixture is turning black, and I'm having trouble with purification. What does the black color indicate?

A3: A black precipitate is typically "palladium black," which is finely divided, inactive Pd(0) metal. This indicates your catalyst has decomposed and fallen out of the catalytic cycle.

  • Cause: This is often caused by excessive heat, oxygen exposure, or an inappropriate ligand-to-metal ratio.[3] The coordination of the pyridine nitrogen in the substrate can sometimes destabilize the catalyst complex.[4]

  • Solution: Ensure strict temperature control. Use a robust ligand system; biaryl phosphine ligands (e.g., SPhos, XPhos) are often more effective than simpler ones like triphenylphosphine for challenging substrates. Ensure the ligand is not degrading under the reaction conditions.

G start Low Yield / Stalled Reaction check_ipc IPC Analysis: High SM Remaining? start->check_ipc check_mix Is Agitation Sufficient? check_ipc->check_mix Yes check_impurity IPC Analysis: Major By-products? check_ipc->check_impurity No improve_mix Increase Stirrer RPM. Consider different impeller. check_mix->improve_mix No check_temp Is Internal Temp Correct? check_mix->check_temp Yes improve_temp Verify Probe Calibration. Adjust Jacket Temp. check_temp->improve_temp No check_cat Catalyst Deactivation? check_temp->check_cat Yes improve_cat Improve Inerting. Use more robust ligand. Check raw material purity. check_cat->improve_cat Yes homocoupling Homocoupling? (Furan-Furan) check_impurity->homocoupling Yes deboronation Protodeboronation? (Furan detected) check_impurity->deboronation Yes solve_homo Improve Inerting (O2). Check for peroxides. homocoupling->solve_homo solve_debor Use Boronic Ester (BPin). Lower Temperature. Use excess boronic acid. deboronation->solve_debor

Caption: Troubleshooting decision tree for low yield in Suzuki-Miyaura coupling.

Category 3: Purification & Isolation

Q1: How can I efficiently remove residual palladium from my final product?

A1: Residual palladium is a major concern, especially for pharmaceutical applications.

  • Activated Carbon: Treating a solution of your crude product with activated carbon (charcoal) is a common and effective method.

  • Metal Scavengers: For very low levels, specialized metal scavengers (e.g., silica- or polymer-supported thiols) can be used. These are highly effective but more expensive.

  • Crystallization/Salt Formation: A well-designed crystallization or salt formation step is often the best method, as it can remove both organic and inorganic impurities, including residual metals. The basic amino group on your product makes it an excellent candidate for salt formation (e.g., hydrochloride or sulfate salt), which often yields a highly crystalline, easy-to-filter solid.

Q2: My product is an oil/waxy solid and difficult to purify by column chromatography on a large scale. What are my options?

A2: Large-scale chromatography is expensive and generates significant waste. Crystallization should be your primary goal.

  • Salt Formation: As mentioned above, converting the basic amine to a salt is the most robust method for inducing crystallization. Experiment with different acids (HCl, H₂SO₄, methanesulfonic acid, etc.) and solvent systems (e.g., isopropanol, ethanol, ethyl acetate/heptane).

  • Solvent Screening for Crystallization: Perform a systematic screening of solvents and anti-solvents to find conditions for crystallizing the free base.

  • Ion-Exchange Chromatography: For particularly difficult separations where the basicity of the product is distinct from the impurities, cation-exchange chromatography can be a viable, though complex, large-scale option.[5]

Experimental Protocols

Protocol 1: Baseline Suzuki-Miyaura Synthesis (Lab Scale)

This protocol serves as a starting point. Optimization will be required for scale-up.

Parameter Value/Description Notes
Reactant 1 3-Amino-2-bromopyridine1.0 eq
Reactant 2 2-Furanboronic acid1.2 eq
Catalyst Pd(dppf)Cl₂1-2 mol%
Base K₂CO₃ (anhydrous)2.5 eq
Solvent 1,4-Dioxane / Water10:1 (v/v), ~10 mL per g of SM
Temperature 85-95 °CMonitor internal temperature.
Atmosphere NitrogenMaintain positive pressure.

Procedure:

  • To a reaction vessel, add 3-amino-2-bromopyridine, potassium carbonate, and the 1,4-dioxane/water solvent mixture.

  • Sparge the mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen.

  • Under a positive nitrogen atmosphere, add the 2-furanboronic acid and Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC every 2-4 hours.

  • Upon completion, cool the reaction to room temperature.

  • Add water and ethyl acetate. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., silica gel, heptane/ethyl acetate gradient) or crystallization.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A Mechanistic Investigation of the Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327. Available at: [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Lee, C.-C., & Lin, W.-C. (2018). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of Chromatography A, 1572, 133-139. Available at: [Link]

Sources

Common impurities in 2-(Furan-2-yl)pyridin-3-amine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Furan-2-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your experimental outcomes.

Introduction to Synthetic Challenges

This compound is a valuable building block in medicinal chemistry, often synthesized through palladium-catalyzed cross-coupling reactions. The two most probable synthetic routes are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While powerful, these methods can introduce a range of impurities that may compromise downstream applications. Understanding the origin of these impurities is the first step toward their effective removal. This guide will delve into the common impurities associated with these synthetic pathways and provide robust protocols for their elimination.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurities in your final product are almost always a direct consequence of the synthetic route employed. Based on standard cross-coupling methodologies, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: This is the most common source of contamination. Depending on your chosen pathway, these could include 3-amino-2-halopyridines (e.g., 2-bromo-3-aminopyridine), furan-2-boronic acid, or 2-(furan-2-yl)-3-halopyridine.

  • Homocoupling Byproducts: Palladium catalysts can promote the coupling of two identical starting molecules. This leads to the formation of symmetrical biaryls, such as 2,2'-bifuran and derivatives of 3,3'-diamino-2,2'-bipyridine.

  • Catalyst and Ligand Residues: Residual palladium from the catalyst and phosphine ligands (or their oxides) are common metallic and organic impurities.

  • Protodeborylation/Dehalogenation Products: These are byproducts where the boronic acid group or the halogen is replaced by a hydrogen atom. In this case, you might find furan and 3-aminopyridine in your crude mixture.

Q2: My NMR spectrum shows unidentifiable aromatic signals. How can I determine the likely structures of these byproduct impurities?

Unidentified signals often correspond to the homocoupling or dehalogenation products mentioned above. To identify them, consider the following:

  • Run reference spectra: If possible, obtain NMR spectra of your starting materials and likely byproducts (e.g., 3-aminopyridine, furan, 2,2'-bifuran).

  • Mass Spectrometry: LC-MS is an invaluable tool for identifying impurities. The molecular weights of expected byproducts can be calculated and compared to the masses detected in your sample.

  • Review the reaction mechanism: Understanding the side reactions of Suzuki-Miyaura and Buchwald-Hartwig aminations can provide clues. For instance, an excess of base and high temperatures can promote dehalogenation.

Q3: I am struggling to remove a persistent impurity that co-elutes with my product during column chromatography. What are my options?

Co-elution is a common problem, especially with structurally similar impurities. Here are some strategies to overcome this:

  • Acid-Base Extraction: As an aromatic amine, your product is basic. You can selectively extract it into an acidic aqueous layer, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and re-extraction will recover your purified product.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. A careful selection of solvents is crucial. Consider solvent systems like ethanol/water, toluene/hexanes, or ethyl acetate/hexanes.

  • Modify your chromatography:

    • Change the stationary phase: If you are using standard silica gel, which is acidic, consider using neutral or basic alumina. Amine-functionalized silica is also an excellent option that can improve the separation of basic compounds.[1]

    • Adjust the mobile phase: Adding a small amount of a competing amine, like triethylamine (0.1-1%), to your eluent can deactivate the acidic sites on silica gel and improve peak shape and separation.[1][2]

Troubleshooting Guide: Impurity Removal

This section provides detailed protocols to address specific impurities commonly encountered in the synthesis of this compound.

Issue 1: Presence of Unreacted Furan-2-Boronic Acid or its Boroxine Anhydride
  • Causality: Furan-2-boronic acid is prone to dehydration, forming a cyclic trimer called a boroxine. Both the acid and the boroxine are polar and can be challenging to remove completely by standard silica gel chromatography.

  • Troubleshooting Protocol: Aqueous Wash and Acid-Base Extraction

    • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the acidic boronic acid, making it water-soluble and facilitating its removal into the aqueous phase.

    • For a more rigorous purification, proceed with a full acid-base extraction as detailed in the protocol below.

Issue 2: Removal of Palladium Catalyst and Phosphine Ligand Residues
  • Causality: Palladium catalysts and their phosphine ligands can adhere to the polar amine product. Phosphine ligands can also oxidize to phosphine oxides during the reaction or workup, which are often highly polar and difficult to remove by chromatography.

  • Troubleshooting Protocol: Activated Carbon and Thiol Resin Treatment

    • Dissolve the crude product in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of toluene and ethanol).

    • Add activated carbon (approximately 10% by weight of the crude product).

    • Stir the suspension at room temperature for 2-4 hours. The activated carbon will adsorb the palladium residues.

    • For phosphine-based impurities, consider adding a thiol-functionalized silica gel or resin. These will scavenge both palladium and phosphine species.

    • Filter the mixture through a pad of celite to remove the solid adsorbents.

    • Concentrate the filtrate and proceed with further purification if necessary.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Aromatic Amine Purification

This protocol is highly effective for separating the basic this compound from non-basic impurities like homocoupling products and phosphine oxides.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M hydrochloric acid (3 x 50 mL). The amine product will be protonated and move into the aqueous layer.

  • Combine the acidic aqueous extracts.

  • Wash the combined aqueous layer with ethyl acetate (2 x 30 mL) to remove any remaining non-basic organic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the pH is >10.

  • Extract the now basic aqueous layer with a fresh organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Recrystallization of this compound
  • Place the crude, semi-purified solid in a flask.

  • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, isopropanol, or ethyl acetate).

  • Once dissolved, slowly add a co-solvent in which the compound is poorly soluble (an "anti-solvent") such as hexanes or water, until the solution becomes slightly turbid.

  • Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature.

  • For maximum recovery, cool the flask in an ice bath for an additional 30-60 minutes.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Data Summary

The following table summarizes the physical properties of the target compound and its likely impurities, which can aid in their identification and the selection of appropriate purification methods.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)PolarityAcid/Base Character
This compound 160.17--ModerateBasic
3-Amino-2-bromopyridine172.02~23368-71ModerateBasic
Furan-2-boronic acid111.90-136-138HighAcidic
2,2'-Bifuran134.13167-16828-30LowNeutral
Triphenylphosphine oxide278.28>360156-158HighNeutral

Visualization of Purification Workflow

The following diagram illustrates a typical purification workflow for isolating this compound after a Suzuki-Miyaura coupling reaction.

PurificationWorkflow crude Crude Reaction Mixture aqueous_wash Aqueous Wash (e.g., NaHCO3) crude->aqueous_wash Removes Boronic Acid acid_base Acid-Base Extraction aqueous_wash->acid_base Removes Non-Basic Organics carbon_tx Activated Carbon Treatment acid_base->carbon_tx Removes Palladium chromatography Column Chromatography (Amine-functionalized silica) carbon_tx->chromatography Separates Structurally Similar Impurities recrystallization Recrystallization chromatography->recrystallization Final Polishing pure_product Pure Product recrystallization->pure_product ImpuritySources synthesis Synthetic Route suzuki Suzuki-Miyaura Coupling synthesis->suzuki buchwald Buchwald-Hartwig Amination synthesis->buchwald sm Unreacted Starting Materials suzuki->sm e.g., 3-amino-2-halopyridine, furan-2-boronic acid byproducts Reaction Byproducts suzuki->byproducts Homocoupling, Protodeborylation catalyst Catalyst/Ligand Residues suzuki->catalyst Pd species, Phosphine oxides buchwald->sm e.g., 2-(furan-2-yl)-3-halopyridine buchwald->byproducts Dehalogenation buchwald->catalyst Pd species, Phosphine oxides

Caption: Sources of impurities based on the synthetic route.

References

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC.[Link]

  • Is there an easy way to purify organic amines? Biotage.[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation with 2-(Furan-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-(furan-2-yl)pyridin-3-amine scaffold is a valuable building block in pharmaceutical and materials science, frequently employed in transition metal-catalyzed reactions such as cross-coupling and hydrogenations.[1][2][3] However, the intrinsic chemical nature of this molecule presents a significant challenge: its dual heterocyclic structure, containing both a pyridine and a furan ring, makes it a potent source of catalyst deactivation. The pyridine's nitrogen lone pair can act as a strong ligand, poisoning metal centers, while the furan ring is susceptible to undesired polymerization or ring-opening under certain conditions.[4][5]

This guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to diagnosing, troubleshooting, and mitigating catalyst deactivation when working with this and structurally related substrates. Our focus is on understanding the root causes to empower you to develop robust and reproducible catalytic processes.

Section 1: Diagnosing the "Why"—Is My Catalyst Deactivated?

Before attempting to solve a problem, it's critical to confirm its nature. A stalled or low-yielding reaction is not definitively caused by catalyst deactivation. This section helps you diagnose the issue methodically.

Q1: My reaction shows low conversion or has completely stalled. How can I confirm that catalyst deactivation is the primary cause?

Answer: Start by ruling out other common reaction failures. A stalled reaction could stem from poor reagent quality, incorrect stoichiometry, insufficient temperature, or poor mixing.

Diagnostic Workflow:

  • Verify Reagents and Conditions:

    • Ensure the purity of your this compound substrate and coupling partner. Impurities, especially sulfur-containing compounds, are notorious catalyst poisons.[6]

    • Confirm the integrity of your solvent and base; ensure they are anhydrous and properly degassed where necessary. Oxygen can oxidize and deactivate sensitive catalysts like Pd(0).[7]

    • Double-check stoichiometry and reaction temperature.

  • Run a Control Reaction:

    • Set up a parallel reaction using a "simpler" substrate that lacks the pyridine or furan moiety (e.g., 3-amino-2-phenylpyridine or 2-(furan-2-yl)aniline) but is known to work well under your chosen conditions. If this control reaction proceeds as expected, it strongly implicates the this compound structure in the failure.

  • Observe Physical Changes:

    • Color Change: A distinct darkening of the reaction mixture or the appearance of black, insoluble material on the catalyst (if heterogeneous) is a strong indicator of coking or fouling.

    • Catalyst Appearance (Heterogeneous): For supported catalysts like Pd/C, a change from a free-flowing powder to a clumped or tar-like solid suggests fouling.

  • Monitor Reaction Kinetics:

    • If your reaction starts efficiently but the rate slows dramatically over time, this points towards a gradual deactivation process, such as poisoning or fouling, rather than an initial failure of catalyst activation.[4]

Q2: What are the most likely deactivation mechanisms when using this specific substrate?

Answer: The structure of this compound predisposes your catalytic system to several deactivation pathways. Understanding these is key to targeted troubleshooting. The main causes fall into three categories: chemical, thermal, and mechanical.[8]

  • Chemical Deactivation (Most Common):

    • Poisoning: This is the strong chemisorption of a species onto the catalyst's active sites, blocking them from the reactants.[4][8][9] The primary culprit in your substrate is the pyridine nitrogen, whose lone pair of electrons coordinates strongly with transition metal centers (e.g., Pd, Pt, Rh).[4][5]

    • Fouling/Coking: This involves the physical deposition of carbonaceous materials (coke) or polymers on the catalyst surface, blocking pores and active sites.[9][10] The furan ring, especially under acidic conditions or at high temperatures, can polymerize.[11]

  • Thermal Deactivation:

    • Sintering: At elevated temperatures, small metal nanoparticles on a catalyst support can migrate and agglomerate into larger, less active particles.[12] This reduces the active surface area and is largely irreversible.[12]

  • Mechanical Deactivation:

    • Leaching: The active metal can dissolve from its solid support into the reaction medium, particularly in the presence of strong ligands or certain solvents.[13][14][15] This leads to a loss of active sites and potential contamination of the product.

Below is a diagram illustrating the potential pathways leading to a deactivated catalyst state.

cluster_start Active Catalytic Cycle cluster_deactivation Deactivation Pathways Start Active Catalyst (e.g., Pd(0)Ln) Poisoning Poisoning (Pyridine Coordination) Start->Poisoning Substrate Interaction Fouling Fouling / Coking (Furan Polymerization) Start->Fouling Side Reactions Sintering Sintering (High Temperature) Start->Sintering Excessive Heat Leaching Leaching (Metal Dissolution) Start->Leaching Solvent/ Ligand Effects End Inactive Catalyst Poisoning->End Fouling->End Sintering->End Leaching->End

Caption: Primary catalyst deactivation pathways originating from an active catalytic state.

Section 2: Troubleshooting Guide by Mechanism

Once you suspect a specific deactivation mechanism, you can apply targeted strategies to overcome it.

Subsection 2.1: The Pyridine Poisoning Problem

This is often the most immediate challenge in reactions like Suzuki, Heck, or Buchwald-Hartwig aminations.[4] The pyridine nitrogen directly competes with your reactants for access to the catalyst's active sites.[4]

Answer: Mitigating pyridine poisoning involves either making your catalyst more resilient or altering the conditions to disfavor the poisoning interaction.

Troubleshooting Strategies:

  • Increase Catalyst Loading: This is a straightforward but potentially costly first step. Doubling the catalyst loading can sometimes provide enough un-poisoned active sites to drive the reaction to completion. However, this is not an ideal solution for process scale-up.

  • Select a Poison-Resistant Ligand: The choice of ligand is critical.

    • Electron-Rich & Bulky Ligands: For cross-coupling reactions, ligands like Buchwald's biaryl phosphines (e.g., RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are often more effective.[16] Their steric bulk can hinder the pyridine's access to the metal center, while their strong electron-donating properties create a more robust metal-ligand bond, making it harder for the pyridine to displace the ligand.

  • Change the Catalyst Precursor: Some modern pre-catalysts are designed for rapid generation of the active catalytic species, which can help "outrun" the poisoning process.[17]

  • Use a Different Metal: While palladium is common, rhodium and nickel catalysts can sometimes show different tolerances to nitrogen heterocycles.[18][19]

Caption: Pyridine nitrogen lone pair coordinating to and blocking a Palladium active site.

Subsection 2.2: The Furan Coking & Fouling Problem

Furan rings can be unstable, particularly at high temperatures or in the presence of acid, leading to the formation of polymeric "coke" that coats the catalyst.[11]

Answer: Preventing furan-derived coking requires careful control of reaction conditions to maintain the integrity of the furan ring.

Preventative Measures:

  • Lower the Reaction Temperature: This is the most effective way to reduce the rate of polymerization and decomposition side reactions. Screen temperatures in increments (e.g., from 100°C down to 80°C or 60°C) to find the lowest effective temperature.

  • Avoid Acidic Conditions: Furan polymerization is often acid-catalyzed.[11] If your reaction allows, use a weaker, non-acidic base (e.g., K₃PO₄ instead of Cs₂CO₃ which can have acidic impurities, or use a non-coordinating organic base). Ensure all reagents are free of acidic contaminants.

  • Choose the Right Solvent: Highly polar, high-boiling point solvents can sometimes promote side reactions. Consider screening less polar solvents like toluene or dioxane if compatible with your reaction chemistry.

  • Select a More Robust Catalyst: Noble metal catalysts like platinum (Pt) and ruthenium (Ru) can sometimes show higher resistance to coking compared to palladium (Pd) or nickel (Ni) in certain applications.[20]

Section 3: Catalyst Regeneration Protocols

For heterogeneous catalysts, regeneration can be a cost-effective alternative to disposal. The appropriate method depends on the deactivation mechanism.

Q5: Can I regenerate my deactivated catalyst? If so, how?

Answer: Yes, regeneration is often possible, especially for deactivation by coking or certain types of poisoning. Sintering, however, is generally irreversible.[20]

Protocol 1: Regeneration of a Coked Catalyst (e.g., Pd/C)

This procedure involves a controlled oxidation to burn off the carbonaceous deposits.[6][21]

⚠️ Safety Warning: This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Exothermic reactions can occur.

  • Solvent Wash: Carefully filter the catalyst from the reaction mixture. Wash it thoroughly with a solvent that dissolves the reaction components but not the catalyst (e.g., ethyl acetate, then methanol) to remove adsorbed organics. Dry the catalyst under vacuum.

  • Controlled Calcination: Place the dried catalyst in a ceramic crucible in a tube furnace.

  • Inert Purge: Purge the furnace with an inert gas (Nitrogen or Argon) while slowly heating to 150-200°C to remove any remaining volatile organics.

  • Oxidative Treatment: Slowly introduce a stream of diluted air (e.g., 5% O₂ in N₂) into the furnace. Cautiously ramp the temperature to 300-400°C. The temperature should be high enough to combust the coke but low enough to prevent sintering of the metal nanoparticles.[20] Hold for 2-4 hours.

  • Cool Down: Cool the furnace back to room temperature under an inert gas stream.

  • Activity Test: Before reusing the regenerated catalyst in your target reaction, test its activity on a small-scale benchmark reaction to confirm its performance has been restored.[4]

Protocol 2: Regeneration of a Poisoned Catalyst (Acid/Base Washing)

For poisoning by strongly adsorbed organic molecules like pyridine, a chemical wash can sometimes displace the poison.

  • Solvent Wash: As described above, filter and wash the catalyst to remove non-adsorbed species.

  • Acid or Base Wash:

    • For basic poisons like pyridine, a dilute acid wash (e.g., 0.1 M HCl or acetic acid) can be effective. Suspend the catalyst in the acid solution and stir for 1-2 hours at room temperature.

    • For acidic poisons, a dilute base wash (e.g., 0.1 M NaOH or Na₂CO₃) would be used.

  • Neutralization and Rinsing: Filter the catalyst and wash repeatedly with deionized water until the filtrate is neutral (pH ~7).

  • Final Wash and Drying: Wash the catalyst with methanol or ethanol to remove water, then dry thoroughly under high vacuum.[4]

The following workflow provides a decision-making process for troubleshooting and regeneration.

Start Reaction Stalled/ Low Conversion Check_Reagents Verify Reagents & Conditions Start->Check_Reagents Control_Rxn Run Control Reaction (Simple Substrate) Check_Reagents->Control_Rxn Control_OK Control is OK? Control_Rxn->Control_OK Observe Observe Physical Changes (Color, Catalyst State) Physical_Change Black Tars / Clumping? Observe->Physical_Change Control_OK->Observe Yes Other_Issue Investigate Other Reaction Issues Control_OK->Other_Issue No Suspect_Poisoning Suspect Pyridine Poisoning Physical_Change->Suspect_Poisoning No Suspect_Coking Suspect Furan Coking/Fouling Physical_Change->Suspect_Coking Yes Action_Poisoning Action: 1. Change Ligand 2. Increase Cat. Loading 3. Acid Wash Regen. Suspect_Poisoning->Action_Poisoning Action_Coking Action: 1. Lower Temperature 2. Avoid Acid 3. Oxidative Regen. Suspect_Coking->Action_Coking

Caption: A troubleshooting workflow for diagnosing and addressing catalyst deactivation.

Section 4: Advanced Characterization

For persistent issues or process development, advanced techniques can provide definitive evidence for the cause of deactivation.[8][22]

Q6: How can I definitively prove the cause of my catalyst's deactivation?

Answer: Several analytical techniques can characterize a spent catalyst and identify the deactivation mechanism.[23][24]

Technique Information Provided Deactivation Mechanism Indicated
ICP-MS/AAS Measures the elemental composition of the reaction filtrate.[25]Leaching (if active metal is detected in the liquid phase).
TEM Provides images of catalyst nanoparticles.Sintering (by comparing particle size distribution of fresh vs. spent catalyst).
XPS Analyzes the surface elemental composition and chemical states.[8][25]Poisoning (by detecting surface poisons like nitrogen or sulfur) and changes in metal oxidation state.
TGA/TPO Measures weight loss upon heating (TGA) or reaction with oxygen (TPO).Coking/Fouling (quantifies the amount of carbonaceous deposits).[25]
BET Analysis Measures the surface area and pore size distribution of the catalyst support.[22]Fouling (indicated by a significant decrease in surface area and pore volume).

References

  • Catalyst Regeneration, Metal Catalysts . ResearchGate. Available from: [Link]

  • Bishi, M. et al. (2021). Hydroprocessing Catalysts Containing Noble Metals: Deactivation, Regeneration, Metals Reclamation, and Environment and Safety . Energy & Fuels. Available from: [Link]

  • Sádaba, I. et al. (2015). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions . Green Chemistry. Available from: [Link]

  • Bartholomew, C. H. & Farrauto, R. J. (2020). Advances in Catalyst Deactivation and Regeneration . MDPI. Available from: [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause . Applied Catalysts. Available from: [Link]

  • Lecture 6 Catalyst characterization . NPTEL. Available from: [Link]

  • Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques . OSTI.gov. Available from: [Link]

  • Augustine, R. L. (1996). Deactivation of metal catalysts in liquid phase organic reactions . ResearchGate. Available from: [Link]

  • Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques . ACS Publications. Available from: [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives . NIH National Center for Biotechnology Information. Available from: [Link]

  • Supported Metal Catalysts for the Synthesis of N-Heterocycles . ResearchGate. Available from: [Link]

  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation . ACS Publications. Available from: [Link]

  • Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading . MDPI. Available from: [Link]

  • Supported Metal Catalysts for the Synthesis of N-Heterocycles . MDPI. Available from: [Link]

  • What Methods Are Available to Reactivate Deactivated Catalysts? . MINSTRONG. Available from: [Link]

  • Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds . MDPI. Available from: [Link]

  • Harnos, S. et al. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium . MDPI. Available from: [Link]

  • Catalytic Transformation of the Furfural Platform into Bifunctionalized Monomers for Polymer Synthesis . ResearchGate. Available from: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles . NIH National Center for Biotechnology Information. Available from: [Link]

  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions . Royal Society of Chemistry. Available from: [Link]

  • Hagelin, H. et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives . Journal of Molecular Catalysis A: Chemical. Available from: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS . NIH National Center for Biotechnology Information. Available from: [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives . Frontiers. Available from: [Link]

  • A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF . ResearchGate. Available from: [Link]

  • Access to Nitrogen–nitrogen Bond-Containing Heterocycles Through Substrate Promiscuity of Piperazate Synthases . NIH National Center for Biotechnology Information. Available from: [Link]

  • Effects of the Type of Catalyst on the Polymerisation Mechanism of Furfuryl Alcohol and its Resultant Properties . ResearchGate. Available from: [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation . Applied Catalysis A: General. Available from: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them . ChemCatBio. Available from: [Link]

  • Heterogeneous catalyst deactivation causes and mechanisms: Overview . ResearchGate. Available from: [Link]

  • Heterogeneous catalysis: catalyst deactivation and regeneration . Techniques de l'Ingénieur. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available from: [Link]

  • Guideline for Elucidating Catalysts . ChemRxiv. Available from: [Link]

  • Leaching and homogeneous contribution in liquid phase reaction catalysed by solids: The case of triglycerides methanolysis using CaO . Semantic Scholar. Available from: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System . ACS Publications. Available from: [Link]

  • Cross-Coupling Reactions: A Practical Guide . ResearchGate. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Royal Society of Chemistry. Available from: [Link]

  • Sintering process and catalysis . International Journal of Hydromechatronics. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates . MDPI. Available from: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines . NIH National Center for Biotechnology Information. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ACS Publications. Available from: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . ACS Publications. Available from: [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases . Royal Society of Chemistry. Available from: [Link]

Sources

Enhancing the solubility of 2-(Furan-2-yl)pyridin-3-amine for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers grappling with compound solubility, this Technical Support Center provides a comprehensive guide to enhancing the aqueous solubility of 2-(Furan-2-yl)pyridin-3-amine for reliable and reproducible biological assays. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a framework for rational decision-making, grounded in the physicochemical properties of the molecule.

Technical Support Guide: this compound

This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting and overcoming the solubility challenges associated with this compound in aqueous buffers used for biological assays.

Part 1: Quick Start Troubleshooting & FAQs

This section addresses the most immediate and common issues encountered by researchers.

Q1: I dissolved my this compound in DMSO, but it precipitated immediately when I added it to my cell culture media. What happened and how can I fix it?

A1: This is a classic case of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[1] The DMSO concentration plummets, and the aqueous environment can no longer keep the compound dissolved.

Immediate Corrective Actions:

  • Warm Your Media: Always use cell culture media or buffer pre-warmed to 37°C. Solubility is often temperature-dependent, and adding a compound to cold media can decrease its solubility.[1][2]

  • Use Step-Wise Dilution: Instead of adding the concentrated DMSO stock directly into the final large volume of media, perform a serial or intermediate dilution. First, dilute the DMSO stock into a smaller, manageable volume of pre-warmed media, mix thoroughly, and then add this intermediate solution to your final culture volume.[2]

  • Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution.[3] Aim for a final DMSO concentration of ≤0.5% in your assay. If your stock concentration requires you to add more, you will need to remake a more concentrated stock or explore other solubilization methods.[4]

  • Agitate During Addition: Add the compound solution dropwise to the media while gently vortexing or swirling the tube to encourage rapid dispersal and prevent localized high concentrations that can trigger precipitation.[1]

Q2: My compound solution looks fine at first, but I see a cloudy precipitate or crystals after a few hours in the incubator. Why?

A2: This indicates that your compound has low kinetic solubility and is unstable in the aqueous solution over time. While it may initially form a supersaturated solution, it eventually equilibrates and precipitates out.[4] This can also be caused by compound degradation or changes in the media pH over time due to cellular metabolism.[1]

Solutions:

  • Assess Kinetic Solubility: You must first determine the maximum concentration at which the compound remains in solution for the duration of your experiment under assay conditions (e.g., 37°C, 5% CO₂). See the protocol for Kinetic Solubility Assessment below.

  • Consider Compound Instability: The compound may be degrading into less soluble byproducts. You may need to prepare fresh compound-media solutions more frequently.[1]

  • Use Solubility Enhancers: If the kinetic solubility is below your required assay concentration, you must employ a solubility enhancement strategy, such as pH modification or the use of excipients. These are detailed in Part 2.

Part 2: A Deep Dive into Solubility Enhancement

A robust solution requires understanding the physicochemical properties of this compound.

Understanding the Molecule: A Chemist's Perspective

The structure of this compound holds the keys to enhancing its solubility.

  • Pyridine Ring: The nitrogen in the pyridine ring is weakly basic (the pKa of the conjugate acid of pyridine is ~5.25).

  • 3-Amine Group: The exocyclic amine group is also a basic center.

  • Furan Ring: This aromatic ring is relatively hydrophobic and contributes to the molecule's low aqueous solubility.[5]

The presence of two basic nitrogen atoms is the most critical feature to exploit. In an acidic environment (pH < pKa), these nitrogens will become protonated (positively charged). This ionization dramatically increases the molecule's polarity and, therefore, its affinity for water, significantly boosting solubility.

Decision-Making Workflow for Solubility Enhancement

The following workflow provides a logical path from problem identification to a validated solution.

Solubility_Workflow start Precipitation Observed in Biological Assay check_protocol Review Dilution Protocol (Final DMSO% ≤ 0.5%? Media warmed?) start->check_protocol retest Re-test with Optimized Protocol check_protocol->retest still_precip Precipitation Persists? retest->still_precip kinetic_assay Protocol 1: Perform Kinetic Solubility Assay still_precip->kinetic_assay Yes validate Validate in Final Assay (Include Vehicle Controls) still_precip->validate No sol_ok Is Solubility > Required Assay Concentration? kinetic_assay->sol_ok strategy Select Enhancement Strategy sol_ok->strategy No assay_issue Investigate Assay-Specific Interactions (e.g., with serum proteins) sol_ok->assay_issue Yes ph_mod pH Modification (Protonate Amine/Pyridine) strategy->ph_mod excipients Use Excipients (Cyclodextrins, Surfactants) strategy->excipients cosolvents Alternative Co-solvents (PEG, Ethanol) strategy->cosolvents implement_ph Protocol 2: Test Solubility in Acidic Buffers (pH 4.0-6.5) ph_mod->implement_ph implement_excip Protocol 3: Screen Cyclodextrins (e.g., HP-β-CD) excipients->implement_excip cosolvents->validate implement_ph->validate implement_excip->validate

Caption: A step-by-step workflow for troubleshooting and enhancing compound solubility.

Solubility Enhancement Strategies: A Comparative Overview

The choice of strategy depends on the required concentration, assay type (cell-based vs. biochemical), and duration.

StrategyMechanism of ActionRecommended Starting PointProsConsCitations
pH Modification Increases ionization by protonating the basic pyridine and amine nitrogens, enhancing interaction with water.Test buffers from pH 4.0 to 6.5.Potentially large solubility increase; cost-effective.Not suitable for all cell lines; may alter compound activity or cellular processes.[6][7]
Co-solvents Increases solubility by reducing the polarity of the solvent system.[8]1-5% Polyethylene Glycol (PEG400), Ethanol.Simple to implement.Can be cytotoxic; may interfere with assay components or enzyme activity.[3][4][8]
Cyclodextrins Forms a host-guest inclusion complex, where the hydrophobic compound resides in the cyclodextrin's nonpolar cavity, while the hydrophilic exterior confers water solubility.[9][10]1-10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).Generally low cytotoxicity; can significantly enhance solubility of hydrophobic molecules.[][12]Can be expensive; may affect compound-target binding if the complex is too stable.[9][][12][13]
Surfactants Above the Critical Micelle Concentration (CMC), surfactants form micelles that encapsulate the hydrophobic compound in their core.[14][15]0.01-0.1% Polysorbate 20 (Tween-20) or Polysorbate 80.Effective at low concentrations.Can disrupt cell membranes (cytotoxic); may denature proteins in biochemical assays.[16][14][17][18]

Part 3: Experimental Protocols

These protocols provide a validated, step-by-step methodology for key experiments.

Protocol 1: Kinetic Solubility Assessment

This assay determines the concentration of a compound that remains in solution over a defined period under specific experimental conditions.[19]

Objective: To find the maximum working concentration of this compound in your specific assay buffer.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Assay buffer (e.g., PBS or cell culture medium), pre-warmed to 37°C.

  • 96-well filter plate (e.g., with a 0.45 µm PVDF membrane).

  • 96-well clear-bottom UV-transparent plate.

  • Plate shaker.

  • UV/Vis plate reader.

Procedure:

  • Prepare Compound Plate: In a standard 96-well plate, create a serial dilution of your 10 mM DMSO stock. For example, prepare concentrations from 10 mM down to 0.1 mM in DMSO.

  • Add to Buffer: In the 96-well filter plate, add 190 µL of your pre-warmed assay buffer to each well.

  • Initiate Test: Add 10 µL of each DMSO stock concentration from the compound plate to the buffer-containing filter plate. This creates a 20-fold dilution (final DMSO concentration of 5%) and a top compound concentration of 500 µM.

  • Incubate: Cover the plate and place it on a plate shaker at room temperature (or 37°C, to mimic assay conditions) for 1.5 - 2 hours. This allows the solution to equilibrate and any precipitation to occur.[20]

  • Filter: Place the filter plate on top of the UV-transparent collection plate. Centrifuge or use a vacuum manifold to filter the solutions, separating the soluble fraction (filtrate) from any precipitated compound.

  • Quantify: Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.

  • Calculate Solubility: Using a standard curve of the compound prepared in a DMSO/buffer mixture, determine the concentration in each well. The kinetic solubility is the highest concentration where the measured value matches the expected (nominal) concentration.

Protocol 2: Enhancing Solubility with pH Modification

Objective: To determine if reducing the pH of the buffer increases the solubility of this compound.

Materials:

  • A series of biologically compatible buffers at different pH values (e.g., pH 7.4, 6.5, 5.5, 4.5). Examples include MES, PIPES, and acetate buffers. Note: Bicarbonate buffers used in cell culture are sensitive to CO₂ levels and may not be ideal for initial screening.

  • 10 mM stock solution of the compound in 100% DMSO.

Procedure:

  • Repeat Protocol 1: Perform the Kinetic Solubility Assessment (Protocol 1) in parallel using each of the different pH buffers.

  • Analyze Results: Compare the calculated solubility values across the different pH levels. A significant increase in solubility at lower pH values confirms that protonation is an effective strategy.

  • Validate in Cell-Based Assays: If a lower pH is effective, you must validate that it does not adversely affect your cells.

    • Culture your cells in media buffered to the optimal pH (if different from standard media).

    • Run a vehicle control (media at the new pH without the compound) to assess baseline effects on cell viability and the assay endpoint.

    • If cell health is compromised, this method may only be suitable for shorter-duration biochemical assays.

Protocol 3: Enhancing Solubility with Cyclodextrins

Objective: To create a cyclodextrin inclusion complex to increase the aqueous solubility of this compound.[7]

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • 10 mM stock solution of the compound in 100% DMSO.

  • Assay buffer (at physiological pH, e.g., 7.4).

Procedure:

  • Prepare Cyclodextrin-Buffer Solutions: Prepare a range of HP-β-CD concentrations (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM) in your assay buffer.

  • Screen for Solubility Enhancement: Repeat the Kinetic Solubility Assessment (Protocol 1), but instead of using plain assay buffer, use the different cyclodextrin-buffer solutions you prepared.

  • Identify Optimal Concentration: Determine the lowest concentration of HP-β-CD that achieves the desired compound solubility. Using the lowest effective concentration minimizes potential assay interference.

  • Prepare Pre-Complexed Stock (Optional but Recommended): For routine use, you can prepare a concentrated aqueous stock of the compound-cyclodextrin complex.

    • Dissolve a molar excess of HP-β-CD in buffer.

    • Add the compound (from DMSO stock or as a solid) and stir overnight to allow complex formation.

    • Filter the solution to remove any undissolved compound.

    • Quantify the final concentration of the solubilized compound in the stock solution. This aqueous stock can then be diluted directly into your assay.

  • Validate in Assay: Always run a vehicle control containing the same concentration of HP-β-CD to ensure the excipient itself does not affect the biological outcome.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. alliedacademies.org. Available at: [Link]

  • Solubilization by surfactants: Significance and symbolism. scite.ai. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Mutual solubility of water and pyridine derivatives. ACS Publications. Available at: [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • Mutual Influence of Furfural and Furancarboxylic Acids on Their Solubility in Aqueous Solutions: Experiments and Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) Predictions. ResearchGate. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • Pyridine | C5H5N | CID 1049. PubChem - NIH. Available at: [Link]

  • Pyridine. Sciencemadness Wiki. Available at: [Link]

  • Furan | Solubility of Things. solubilityofthings.com. Available at: [Link]

  • Pyridine. chemeurope.com. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • co-solvent application for biological systems. ResearchGate. Available at: [Link]

  • Pharmacological activity of furan derivatives. ResearchGate. Available at: [Link]

  • Enhancing Solubility Using Lipid-Based Formulation Technology. YouTube. Available at: [Link]

  • Compound solubility measurements for early drug discovery. chemaxon.com. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. mdpi.com. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]

  • 2-(furan-2-yl)pyridine | CAS#:55484-02-2. Chemsrc. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(Furan-2-yl)pyridin-3-amine and Aminopyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, with its derivatives demonstrating a vast array of pharmacological activities.[1] The introduction of specific substituents can dramatically alter the biological profile of the parent molecule. This guide provides a comprehensive comparison of the biological activity of 2-(Furan-2-yl)pyridin-3-amine against its fundamental aminopyridine analogs. We will delve into their comparative anticancer activities, kinase inhibition profiles, and the underlying structure-activity relationships (SAR). This analysis is supported by quantitative experimental data, detailed protocols for synthesis and biological evaluation, and mechanistic insights into relevant signaling pathways, offering a critical resource for researchers in drug discovery and development.

The Chemical Rationale: Furan-Substitution on an Aminopyridine Core

The aminopyridine scaffold is a "privileged structure" in drug discovery, known for its role in forming critical hydrogen bonds with biological targets and its ability to serve as a bioisostere for other aromatic systems.[1][2] The three primary isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—exhibit distinct electronic properties and reactivity, which in turn influences their biological activity.[3]

The introduction of a furan ring, as in this compound, offers several strategic advantages from a medicinal chemistry perspective:

  • Modulation of Physicochemical Properties: The furan moiety can alter the lipophilicity, solubility, and metabolic stability of the parent aminopyridine.[4]

  • Expanded Target Interaction: The oxygen atom in the furan ring can act as an additional hydrogen bond acceptor, potentially creating new or stronger interactions within a target's binding site.

  • Conformational Rigidity: The fusion of the two aromatic rings restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a specific target.

This guide will explore how these theoretical advantages translate into tangible differences in biological function, focusing primarily on anticancer and kinase inhibitory activities.

Comparative Biological Activity: A Data-Driven Analysis

The true measure of a compound's potential lies in its quantifiable biological effects. Here, we compare the cytotoxic and enzyme inhibitory activities of furan-substituted pyridines with their simpler aminopyridine counterparts.

Anticancer Cytotoxicity

The cytotoxic potential of these compounds is typically assessed using cell viability assays, such as the MTT assay, across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) value represents the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Furan- and Aminopyridine-Based Compounds

Compound Class/DerivativeMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)Data Source(s)
Furan-Containing Compounds
Furan-Pyrazolyl Chalcone (Compound 7g)--27.7-[1]
Furopyridone Derivative (Compound 4c)----[5]
Aminopyridine Derivatives
4-Amino-N-(quinolin-8-yl)pyridine-3-sulfonamide4 - 434 - 43-4 - 43[6]
Imidazo[1,2-α]pyridine (Compound 12)-4.15--[4]
Pyridine-Thiophene Hybrid (Compound 8)19.331.336.8-[7]

Note: The data presented are for structurally related compounds to illustrate the general activity of the respective scaffolds. Direct comparison should be made with caution.

From this collated data, it is evident that both furan-containing and aminopyridine-based scaffolds can produce compounds with potent anticancer activity in the low micromolar range. The furan moiety, when incorporated into larger, more complex structures, contributes to significant cytotoxicity.[1][5] Similarly, aminopyridine derivatives have demonstrated broad-spectrum anticancer effects.[6]

Kinase Inhibition: Targeting Dysregulated Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] The aminopyridine scaffold is particularly adept at targeting the ATP-binding pocket of kinases.[2] The addition of a furan ring can enhance this interaction, leading to potent and selective inhibition. Key kinase targets for these scaffolds include Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3), which are critical in cell cycle progression and the pathogenesis of diseases like Acute Myeloid Leukemia (AML), respectively.[8][9]

Table 2: Comparative Kinase Inhibitory Activity (IC50, nM) of Aminopyridine/Aminopyrimidine-Based Inhibitors

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Disease ContextData Source(s)
Aminopyrimidine Derivative (Compound 14m)BTK / FLT3BTK: <1, FLT3: 1.1AML[9]
2-Aminopyridine Derivative (Compound 8e)CDK9 / HDAC1CDK9: 88.4, HDAC1: 168.9Solid Tumors[8]
Pyrazole-carboxamide (FN-1501)FLT3 / CDKsFLT3: <10, CDK2: <10AML[10]
Gilteritinib (Aminopyrazine Scaffold)FLT3 / AXLFLT3: 0.29, AXL: 0.73AML[11]
Palbociclib (Aminopyridine Scaffold)CDK4 / CDK6CDK4: 11, CDK6: 15Breast Cancer[12]

Note: This table highlights the potency of aminopyridine and related scaffolds against key kinase targets.

The data clearly indicates that aminopyridine and its bioisosteres are highly effective kinase inhibitors, with many compounds exhibiting nanomolar potency. These scaffolds serve as the foundation for several FDA-approved drugs, such as Palbociclib (a CDK4/6 inhibitor for breast cancer) and Gilteritinib (an FLT3 inhibitor for AML).[13][14] The introduction of a furan ring in place of other aryl groups is a common strategy in medicinal chemistry to optimize potency and pharmacokinetic properties.

Mechanistic Insights: The FLT3 Signaling Pathway

To understand the biological impact of these compounds, it is essential to visualize their effect on cellular signaling. Mutant FLT3 is a key driver in AML, where it leads to constitutive activation of downstream pathways promoting cell proliferation and survival.[1] Aminopyridine-based FLT3 inhibitors competitively bind to the ATP pocket, blocking this signaling cascade.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Pharmacological Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Mutated) PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates Inhibitor This compound (or Analog) Inhibitor->FLT3 Inhibits ATP Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: The FLT3 signaling pathway, a key target in AML.

Mutations in the FLT3 receptor lead to its constant activation, which in turn stimulates downstream pro-survival pathways like PI3K/AKT, RAS/MAPK, and STAT5.[11][15] This cascade results in uncontrolled cell growth and prevents apoptosis. An effective inhibitor, such as one based on the this compound scaffold, would block the ATP-binding site of FLT3, thereby shutting down these aberrant signals.

Experimental Protocols & Methodologies

Reproducibility and methodological rigor are the bedrocks of scientific integrity. This section provides detailed, self-validating protocols for the synthesis of the target compound and the evaluation of its biological activity.

Representative Synthesis of this compound via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it well-suited for coupling a furan boronic acid with a substituted aminopyridine.[16]

Workflow Diagram for Synthesis and Evaluation

experimental_workflow cluster_synthesis Part 1: Chemical Synthesis cluster_bioassay Part 2: Biological Evaluation start Starting Materials (2-Chloro-3-aminopyridine, Furan-2-boronic acid) reaction Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization product Pure this compound characterization->product mtt_assay MTT Cytotoxicity Assay (Determine IC50) product->mtt_assay kinase_assay In Vitro Kinase Assay (Determine IC50 vs. Target) product->kinase_assay cell_culture Cancer Cell Line Culture (e.g., MCF-7, HCT-116) cell_culture->mtt_assay data_analysis Data Analysis & SAR Interpretation mtt_assay->data_analysis kinase_assay->data_analysis

Caption: Overall workflow from synthesis to biological activity assessment.

Step-by-Step Protocol:

  • Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-3-aminopyridine (1.0 eq.), furan-2-boronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq.), and a base such as potassium carbonate (2.5 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).[17]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[16]

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound (and a positive control like Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours.[18] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16][19]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[19] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase of interest (e.g., FLT3, CDK4), a suitable kinase substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[20]

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound, the kinase enzyme, and allow a pre-incubation period (e.g., 10-15 minutes) for the compound to bind to the kinase.[12][20]

  • Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to each well. Incubate the plate at 30°C for 60 minutes.[20]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[20]

  • Signal Generation: Add a Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[20]

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the immense potential of both furan-substituted pyridines and their simpler aminopyridine analogs as scaffolds for the development of potent therapeutic agents, particularly in oncology. The aminopyridine core provides a robust platform for kinase inhibition, while the strategic addition of a furan moiety can enhance biological activity and fine-tune physicochemical properties.

The data suggests that this compound is a promising candidate for further investigation. Future research should focus on:

  • Direct Synthesis and Biological Profiling: Synthesizing the specific target molecule and evaluating its cytotoxicity and kinase inhibitory profile against a broad panel of cancer cell lines and kinases.

  • Structure-Activity Relationship (SAR) Expansion: Systematically modifying the furan and pyridine rings to understand the key structural determinants of activity and selectivity.

  • In Vivo Evaluation: Advancing the most promising compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge presented here, researchers can accelerate the design and discovery of next-generation targeted therapies.

References

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (2025). ResearchGate. Retrieved from [Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). PubMed. Retrieved from [Link]

  • FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Retrieved from [Link]

  • On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. (n.d.). PMC. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. Retrieved from [Link]

  • Neuroprotective Properties of 4-Aminopyridine. (2021). Neurology Neuroimmunology & Neuroinflammation. Retrieved from [Link]

  • Cyclin-dependent kinase 4/6 inhibitors in the treatment of advanced or metastatic breast cancer. (2024). PubMed. Retrieved from [Link]

  • Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved from [Link]

  • 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. (n.d.). NIH. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. (n.d.). MDPI. Retrieved from [Link]

  • Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment. (n.d.). PubMed Central. Retrieved from [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). SpringerLink. Retrieved from [Link]

  • Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. (n.d.). ACS Publications. Retrieved from [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (n.d.). PubMed. Retrieved from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. Retrieved from [Link]

  • Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. (n.d.). MDPI. Retrieved from [Link]

  • Managing Toxicities of CDK4/6 Inhibitors in Hormone Positive Breast Cancer. (2025). YouTube. Retrieved from [Link]

  • Developments in the treatment of patients with FLT3-mutated AML. (2024). VJHemOnc. Retrieved from [Link]

  • Webinar | FLT3 mutations in AML: Types, prevalence, and clinical significance. (2025). YouTube. Retrieved from [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • FLT3 ITD Signaling Profiles in AML Samples Harboring Mutations. (2009). ASH Publications. Retrieved from [Link]

Sources

A Comparative Guide for Drug Development Professionals: Furan- vs. Thiophene-Substituted Pyridinamines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isosteric replacement of a furan with a thiophene ring is a well-established strategy to modulate the biological activity and pharmacokinetic properties of lead compounds.[1] This guide provides a comprehensive, data-driven comparison of furan- and thiophene-substituted pyridinamines, offering critical insights for researchers, scientists, and drug development professionals. We will delve into the nuanced differences in their physicochemical properties, synthetic routes, and biological performance, supported by experimental data and detailed protocols.

The Rationale Behind the Comparison: A Tale of Two Heteroatoms

Furan and thiophene, while structurally similar five-membered aromatic heterocycles, possess distinct electronic and physicochemical characteristics owing to their different heteroatoms—oxygen and sulfur, respectively.[2] These differences have profound implications for their behavior in biological systems.

The primary distinctions arise from the differing electronegativity and aromaticity of the two rings. Oxygen, being more electronegative than sulfur, imparts a greater polarity to the furan ring.[1] Conversely, the sulfur atom in thiophene, with its available 3d orbitals, contributes to a higher degree of aromaticity and greater metabolic stability.[2] This fundamental divergence influences hydrogen bonding capabilities, reactivity, and lipophilicity, all of which are critical parameters in drug design.[2]

Physicochemical Properties: A Head-to-Head Comparison

The choice between a furan and a thiophene moiety can significantly impact a drug candidate's profile. The following table summarizes their key physicochemical differences.

PropertyFuranThiopheneSignificance in Drug Design
Heteroatom OxygenSulfurInfluences electronegativity, polarity, and hydrogen bonding.[1]
Electronegativity of Heteroatom HigherLowerFuran's oxygen can act as a better hydrogen bond acceptor, potentially enhancing receptor binding.[2]
Aromaticity LowerHigherThiophene's greater aromaticity generally leads to increased metabolic stability.[1][3]
Polarity More PolarLess PolarAffects solubility, membrane permeability, and interactions with biological targets.[1]
Hydrogen Bonding Capability Oxygen can act as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.Crucial for molecular recognition and binding affinity to target proteins.[1]
Metabolic Stability Generally considered less stable and can be metabolized to reactive intermediates.Generally considered more metabolically stable.Impacts the drug's half-life and potential for toxicity.[1]

Synthesis and Characterization: A Practical Guide

To provide a tangible context for comparison, we will focus on a representative pair of molecules: N-phenyl-2-(furan-2-yl)pyridin-4-amine (Furan-PA) and N-phenyl-2-(thiophen-2-yl)pyridin-4-amine (Thiophene-PA) . The following section outlines a detailed, step-by-step methodology for their synthesis and characterization.

Synthetic Workflow Diagram

cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Buchwald-Hartwig Amination 2-chloropyridin-4-amine 2-chloropyridin-4-amine Coupling_Product 2-(furan-2-yl)pyridin-4-amine or 2-(thiophen-2-yl)pyridin-4-amine 2-chloropyridin-4-amine->Coupling_Product Reacts with furan-2-boronic_acid Furan-2-boronic acid or Thiophene-2-boronic acid furan-2-boronic_acid->Coupling_Product Pd_catalyst Pd(PPh3)4, K2CO3 Pd_catalyst->Coupling_Product Coupling_Product_2 2-(furan-2-yl)pyridin-4-amine or 2-(thiophen-2-yl)pyridin-4-amine Final_Product N-phenyl-2-(furan-2-yl)pyridin-4-amine or N-phenyl-2-(thiophen-2-yl)pyridin-4-amine Coupling_Product_2->Final_Product Reacts with Bromobenzene Bromobenzene Bromobenzene->Final_Product Pd_catalyst_2 Pd2(dba)3, Xantphos, Cs2CO3 Pd_catalyst_2->Final_Product

Caption: Synthetic workflow for furan- and thiophene-substituted pyridinamines.

Experimental Protocol: Synthesis of Furan-PA and Thiophene-PA

Part 1: Suzuki Coupling to Synthesize 2-(Furan/Thiophen-2-yl)pyridin-4-amine

  • Rationale: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds, making it an ideal choice for coupling the heterocyclic boronic acids to the pyridine core.

  • Procedure:

    • To a solution of 2-chloropyridin-4-amine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add furan-2-boronic acid or thiophene-2-boronic acid (1.2 eq) and potassium carbonate (2.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Part 2: Buchwald-Hartwig Amination to Synthesize Furan-PA and Thiophene-PA

  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, suitable for coupling the intermediate with bromobenzene.

  • Procedure:

    • To a solution of the 2-(furan/thiophen-2-yl)pyridin-4-amine intermediate (1.0 eq) and bromobenzene (1.1 eq) in toluene, add cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture to 110 °C for 18 hours under an argon atmosphere.

    • After cooling, filter the mixture through celite and concentrate the filtrate.

    • Purify the crude product by column chromatography to afford the final furan- or thiophene-substituted pyridinamine.

Characterization

The synthesized compounds should be characterized using standard spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • FT-IR: To identify characteristic functional group vibrations.

  • Mass Spectrometry: To determine the molecular weight.

Comparative Biological Activity

Both furan and thiophene moieties have been incorporated into a multitude of compounds with demonstrated cytotoxic effects against various cancer cell lines.[1] The following sections present a comparative analysis of their anticancer and antimicrobial activities, drawing from studies on structurally related compounds.

Anticancer Activity

The choice between a furan and a thiophene core can significantly influence the anticancer potency of a molecule.

Drug Furan/Thiophene-PA Receptor Kinase Active Site Drug->Receptor Inhibition Signaling Downstream Signaling (e.g., Proliferation, Survival) Receptor->Signaling Activates Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Caption: Inhibition of a signaling pathway by furan/thiophene analogs.

Comparative Anticancer Activity (IC₅₀ in µM)

Compound TypeCancer Cell LineFuran Analog IC₅₀ (µM)Thiophene Analog IC₅₀ (µM)Reference
Pyrazolyl Hybrid ChalconesA549 (Lung)>5027.7[4]
Pyrazolyl Hybrid ChalconesHepG2 (Liver)>5026.6[4]
Furanopyrimidine vs. ThienopyrimidineVEGFR-2 Kinase42.5N/A (Thienopyrimidines showed IC₅₀ > 50)[5][6]
Pyridine-Furan/Thiophene HybridsHCT-116 (Colon)31.3 - 49.031.3 - 49.0[7]
Pyridine-Furan/Thiophene HybridsMCF-7 (Breast)19.3 - 55.519.3 - 55.5[7]

Note: The data presented is from studies on various furan and thiophene derivatives and is intended for comparative illustration.

The data suggests that neither heterocycle is universally superior.[1] For instance, in some chalcone derivatives, the thiophene-containing compound showed better activity against A549 and HepG2 cell lines compared to its furan counterpart.[4] Conversely, certain furan-containing compounds have demonstrated excellent efficacy as kinase inhibitors.[5]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a standard method for screening cytotoxic compounds.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the furan- and thiophene-substituted pyridinamines for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[1]

Antimicrobial Activity

Both furan and thiophene derivatives have shown promise as antimicrobial agents. The choice of heterocycle can influence the spectrum and potency of activity.

Comparative Antimicrobial Activity (MIC in µg/mL)

Compound TypeBacterial StrainFuran Analog MIC (µg/mL)Thiophene Analog MIC (µg/mL)Reference
Carbamothioyl-carboxamidesE. coli300N/A[8]
Carbamothioyl-carboxamidesS. aureus270N/A[8]
Thiophenyl PyrimidineS. aureusN/A24-48[9]
Furan-based ThiazolidinonesE. coli12.5N/A

Note: The data presented is from studies on various furan and thiophene derivatives and is intended for comparative illustration.

In some cases, thiophene derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive strains.[9] Conversely, certain furan-based compounds have shown significant efficacy against both bacteria and fungi.

Structural Insights: Solid-State Architecture

The solid-state packing of these molecules, governed by intermolecular interactions, can influence their physical properties. X-ray crystallography of related structures reveals that both furan and thiophene rings can participate in π-π stacking interactions. The pyridine and amine functionalities provide sites for hydrogen bonding, which are crucial in dictating the crystal lattice. For instance, in a furan-substituted pyridine, non-conventional C-H···N hydrogen bonds can contribute to the stabilization of the crystal structure.[10] Similarly, thiophene-substituted pyrimidines exhibit hydrogen bonding patterns that influence their molecular arrangement.[11]

Conclusion and Future Perspectives

The bioisosteric replacement of furan with thiophene in pyridinamine scaffolds presents a compelling strategy for lead optimization. This guide has highlighted that the choice is not straightforward and depends on the specific therapeutic target and desired pharmacological profile.

cluster_furan Furan-Substituted Pyridinamine cluster_thiophene Thiophene-Substituted Pyridinamine Furan_Polarity Higher Polarity Biological_Activity Desired Biological Activity & PK/PD Profile Furan_Polarity->Biological_Activity Furan_H_Bond Good H-bond acceptor Furan_H_Bond->Biological_Activity Furan_Metabolism Potential for lower metabolic stability Furan_Metabolism->Biological_Activity Thiophene_Aromaticity Higher Aromaticity Thiophene_Aromaticity->Biological_Activity Thiophene_Lipophilicity Higher Lipophilicity Thiophene_Lipophilicity->Biological_Activity Thiophene_Metabolism Generally higher metabolic stability Thiophene_Metabolism->Biological_Activity

Sources

A Senior Scientist's Guide to the Spectroscopic Differentiation of 2-(Furan-2-yl)pyridin-3-amine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of heteroaromatic compounds is a foundational task in drug discovery and materials science, where subtle differences in substituent placement can drastically alter pharmacological and physical properties. This guide provides an in-depth, objective comparison of 2-(Furan-2-yl)pyridin-3-amine with its key positional isomers, focusing on the spectroscopic techniques required for their unambiguous differentiation. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. By explaining the causality behind experimental choices and presenting validated protocols, this document serves as a practical reference for researchers, scientists, and drug development professionals tasked with the characterization of complex small molecules.

The Analytical Challenge: Differentiating Positional Isomers

The compound this compound belongs to a class of pyridyl-furan derivatives that are of significant interest in medicinal chemistry, with some analogues showing potential as inhibitors in pathways relevant to diseases like malaria[1][2][3]. The precise arrangement of the furan ring, the pyridine ring, and the amine substituent is critical to a molecule's biological activity. Positional isomers, which share the same molecular formula (C₉H₈N₂O) and mass (160.18 g/mol ), can be deceptively difficult to distinguish.[4]

For this guide, we will focus on the primary analyte and two common, synthetically plausible isomers:

  • Analyte 1: this compound (Target Compound)

  • Isomer A: 3-(Furan-2-yl)pyridin-2-amine

  • Isomer B: 2-(Furan-3-yl)pyridin-3-amine

These isomers present a unique challenge because they contain the same fundamental building blocks. Their differentiation relies on detecting subtle electronic and steric differences that manifest in their respective spectra. A multi-faceted spectroscopic approach is therefore not just recommended, but essential for confident structural assignment.

Integrated Analytical Workflow

A robust analytical strategy ensures that data from orthogonal techniques are used to build a conclusive structural assignment. The workflow begins with confirming the molecular weight and elemental composition, followed by identifying key functional groups, and finally, mapping the precise connectivity of the atoms.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Functional Group Identification cluster_2 Structural Elucidation cluster_3 Final Confirmation MS Mass Spectrometry (MS) Confirms Molecular Weight (m/z) IR FTIR Spectroscopy Identifies N-H, C-O-C, Aromatic C=C/C=N MS->IR Same Mass Confirmed NMR 1H & 13C NMR Spectroscopy Determines H/C Environments & Connectivity IR->NMR Functional Groups Confirmed UV UV-Vis Spectroscopy Probes Electronic Conjugation NMR->UV Corroborates Conjugation CONF Unambiguous Structure Assignment NMR->CONF All Data Converge UV->CONF All Data Converge

Caption: Integrated workflow for isomeric differentiation.

Experimental Protocols & Methodologies

Scientific integrity demands that protocols are not only detailed but also self-validating. The choices of solvents, standards, and instrument parameters are critical for acquiring high-quality, reproducible data.

NMR Spectroscopy
  • Objective: To map the unique chemical environment of each proton and carbon atom.

  • Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the purified analyte in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Causality: CDCl₃ is a standard, non-polar solvent suitable for many organic compounds. DMSO-d₆ is used if solubility is an issue and to observe exchangeable protons (like N-H) more clearly.

    • Internal Standard: Add tetramethylsilane (TMS) to a concentration of 0.03% v/v as an internal reference (δ 0.00 ppm).

    • Instrumentation: Record spectra on a 400 MHz (or higher) spectrometer.[5][6] Causality: Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems in aromatic regions.

    • ¹H NMR Acquisition: Acquire data with a spectral width of -2 to 12 ppm, using a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • ¹³C NMR Acquisition: Acquire data with a spectral width of 0 to 200 ppm, using a proton-decoupled pulse sequence.

FTIR Spectroscopy
  • Objective: To identify characteristic vibrational modes of functional groups.

  • Protocol:

    • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

    • Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum by co-adding 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹. Causality: ATR is a rapid, solvent-free technique ideal for solids. Co-adding scans improves the signal-to-noise ratio.

Mass Spectrometry
  • Objective: To determine the exact molecular weight and analyze fragmentation patterns.

  • Protocol:

    • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of ~1 µg/mL.[7]

    • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Causality: ESI is a soft ionization technique that typically yields a strong molecular ion peak ([M+H]⁺), essential for confirming molecular weight.[8]

    • Acquisition (Full Scan): Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Acquisition (MS/MS): Isolate the molecular ion (m/z 161.07) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

UV-Visible Spectroscopy
  • Objective: To compare the extent of π-electron conjugation between isomers.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the analyte in a UV-transparent solvent like ethanol or cyclohexane.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Acquisition: Scan the sample from 200 to 400 nm, using the pure solvent as a blank reference. Identify the wavelength of maximum absorbance (λₘₐₓ).

Comparative Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing these isomers. The chemical shift (δ) and coupling constants (J) of the protons and carbons are exquisitely sensitive to their position on the furan and pyridine rings.

¹H NMR Interpretation: The aromatic region (typically δ 6.5-8.5 ppm) is the most informative. The number of signals, their splitting patterns (singlet, doublet, triplet, etc.), and their integration values directly map the substitution pattern.

  • This compound (Target): We expect to see distinct signals for the pyridine protons (at positions 4, 5, and 6) and the furan protons (at positions 3, 4, and 5). The proximity of the furan ring will influence the chemical shifts of the pyridine protons, and vice-versa. The H6 proton on the pyridine ring is often the most downfield due to the influence of the pyridine nitrogen.

  • 3-(Furan-2-yl)pyridin-2-amine (Isomer A): The amine group is now at position 2. This will significantly shield the adjacent protons, causing upfield shifts compared to the target compound. The pattern of pyridine protons will change from a 3-proton system to another distinct 3-proton system with different coupling constants.

  • 2-(Furan-3-yl)pyridin-3-amine (Isomer B): The furan is attached via its 3-position. The furan proton signals will be dramatically different. Instead of the typical 2,3,4-substituted pattern of a 2-furyl group, we will see a pattern corresponding to a 3-furyl group, which will have a different symmetry and coupling network.

¹³C NMR Interpretation: The chemical shifts of the carbon atoms provide complementary information. Carbons directly attached to nitrogen or oxygen will be significantly deshielded (appear at higher δ values).

Compound Key ¹H NMR Distinctions (Predicted) Key ¹³C NMR Distinctions (Predicted)
This compound Three pyridine protons, three furan protons. H6 of pyridine likely most downfield.Unique set of 9 aromatic carbon signals. C2 and C3 of pyridine will be highly influenced by both substituents.
3-(Furan-2-yl)pyridin-2-amine Different splitting pattern for the three pyridine protons due to the 2-amino group.C2 of pyridine will be strongly shielded by the amino group, appearing at a higher field (lower ppm) compared to the target.
2-(Furan-3-yl)pyridin-3-amine Furan proton signals will differ significantly in pattern and coupling constants from a 2-furyl group.The chemical shifts for the furan carbons will be distinct, reflecting the change in attachment point from C2 to C3.

digraph "NMR_Comparison" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=plaintext, fontname="Helvetica", fontsize=10];
edge [arrowhead=none, color="#5F6368"];
subgraph "cluster_target" {
    label="Target: this compound";
    bgcolor="#E8F0FE";
    T_Py [label="Pyridine Protons:\nH4, H5, H6\n(Distinct Pattern)"];
    T_Fu [label="Furan Protons:\nH3', H4', H5'\n(2-Furyl Pattern)"];
}

subgraph "cluster_isoA" {
    label="Isomer A: 3-(Furan-2-yl)pyridin-2-amine";
    bgcolor="#E6F4EA";
    A_Py [label="Pyridine Protons:\nH4, H5, H6\n(Altered Pattern due to 2-NH2)"];
    A_Fu [label="Furan Protons:\nH3', H4', H5'\n(2-Furyl Pattern)"];
}

subgraph "cluster_isoB" {
    label="Isomer B: 2-(Furan-3-yl)pyridin-3-amine";
    bgcolor="#FEF7E0";
    B_Py [label="Pyridine Protons:\nH4, H5, H6\n(Similar to Target)"];
    B_Fu [label="Furan Protons:\nH2', H4', H5'\n(3-Furyl Pattern)"];
}

T_Py -> A_Py [style=dashed, label="Different\nShifts/Coupling", fontcolor="#EA4335", color="#EA4335"];
T_Fu -> B_Fu [style=dashed, label="Different\nPattern", fontcolor="#EA4335", color="#EA4335"];

}

Caption: Key diagnostic differences in the ¹H NMR aromatic regions.

FTIR Spectroscopy: Functional Group Fingerprints

While FTIR cannot distinguish positional isomers on its own, it provides crucial confirmation of the expected functional groups. All three compounds will exhibit similar characteristic bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation & Causality
N-H Stretch (Amine)3500 - 3300Primary amines typically show two bands (symmetric and asymmetric stretching).[9] Their exact position can be subtly affected by intramolecular hydrogen bonding, which may differ slightly between isomers.
Aromatic C-H Stretch3100 - 3000Characteristic of protons on the aromatic rings.
C=N / C=C Stretch1650 - 1450A complex series of bands from the pyridine and furan rings. The "fingerprint" pattern in this region will be unique to each isomer but requires reference spectra for definitive assignment.
C-O-C Stretch (Furan)1250 - 1050A strong band indicating the ether linkage within the furan ring.[10]
N-H Scissoring1650 - 1550An in-plane bending vibration of the -NH₂ group, often overlapping with the ring stretching modes.[9]

Expert Insight: While subtle shifts in the N-H stretching frequency might hint at differences in hydrogen bonding environments between the isomers, these are generally not sufficient for primary identification. The main value of FTIR is to quickly confirm that the synthesized material contains both an amine and a furan-pyridine core.

Mass Spectrometry: Confirmation and Fragmentation

High-resolution MS will confirm that all isomers have the same elemental composition. The key differentiator lies in the MS/MS fragmentation patterns. The way the molecule breaks apart upon collision with gas molecules is dictated by the weakest bonds and the stability of the resulting fragment ions, which are directly related to the substituent positions.

  • Molecular Ion: All isomers will show a prominent [M+H]⁺ ion at m/z 161.0764 (calculated for C₉H₉N₂O⁺).

  • Fragmentation Pathways:

    • Loss of HCN (27 Da): A common fragmentation pathway for pyridine rings.[7] The ease of this loss may vary depending on the position of the other substituents.

    • Loss of CO (28 Da): Furan rings can fragment via the loss of carbon monoxide.[11][12]

    • Cleavage at the Pyridyl-Furan Bond: This would lead to fragments corresponding to the individual rings (e.g., aminopyridine cation or furan cation). The relative abundance of these fragments will be highly dependent on which isomer is being analyzed. For example, in Isomer A, the charge is more likely to be stabilized on the 2-aminopyridine fragment.

Compound Parent Ion (m/z) Predicted Key Fragments (m/z) & Rationale
All Isomers 161.0764[M+H]⁺ confirms the molecular formula.
Target & Isomer B 161.0764Potential loss of HCN from the pyridine ring. Relative abundances of furan- and pyridine-containing fragments will differ.
Isomer A 161.0764The 2-amino group can stabilize the pyridine fragment, potentially making cleavage of the inter-ring bond a more favored pathway compared to the other isomers.
UV-Visible Spectroscopy: Probing Electronic Structure

UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily π → π* transitions in these conjugated systems.[13] The λₘₐₓ is sensitive to the overall extent of conjugation.[9][14]

  • Hypothesis: The electronic communication between the electron-donating amine group, the pyridine ring, and the furan ring will differ for each isomer.

  • This compound (Target): Exhibits a specific degree of conjugation.

  • 3-(Furan-2-yl)pyridin-2-amine (Isomer A): The amine at position 2 is strongly conjugated with the pyridine ring nitrogen. This may lead to a different λₘₐₓ compared to the target, where the amine is at position 3.

  • 2-(Furan-3-yl)pyridin-3-amine (Isomer B): The conjugation pathway is altered due to the furan's 3-yl linkage. This change in the π-system's topology will almost certainly result in a shift in the λₘₐₓ.

While UV-Vis alone cannot prove the structure, a significant difference in λₘₐₓ between two samples of the same mass is a strong indicator that they are, in fact, different positional isomers.[14]

Conclusion: A Multi-Technique Imperative

The unambiguous differentiation of this compound from its positional isomers is a task that exemplifies the need for a synergistic, multi-technique analytical approach. No single method provides a complete picture, but together, they form a self-validating system for structural confirmation.

  • Mass Spectrometry provides the foundational confirmation of molecular formula.

  • FTIR Spectroscopy offers a rapid check for the presence of essential functional groups.

  • UV-Visible Spectroscopy acts as a sensitive probe for the electronic properties and conjugation of the overall π-system.

  • ¹H and ¹³C NMR Spectroscopy stand as the ultimate arbiters, providing the definitive, high-resolution map of atomic connectivity that allows for the confident and final assignment of the correct isomeric structure.

By employing this integrated workflow, researchers can ensure the structural integrity of their compounds, a critical prerequisite for meaningful results in drug development and materials science.

References

  • The Royal Society of Chemistry. Supplementary Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer.
  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link].

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res. 2025;4(2):1-5. Available from: [Link].

  • ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available from: [Link].

  • ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. Available from: [Link].

  • ResearchGate. FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). Available from: [Link].

  • MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Available from: [Link].

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Available from: [Link].

  • Wikipedia. Organic chemistry. Available from: [Link].

  • Chemistry LibreTexts. Spectroscopy of Amines. Available from: [Link].

  • National Institutes of Health. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Available from: [Link].

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link].

  • PubChem. 2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine. Available from: [Link].

  • PubMed Central. 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea. Available from: [Link].

  • ResearchGate. How to measure aromatic amine compounds using uv/visible spectrophotometer? Available from: [Link].

  • MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Available from: [Link].

  • Imre Blank's Homepage. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available from: [Link].

  • Journal of the Chemical Society, Faraday Transactions. Spectroscopic studies on styryl-, thienylethenyl- and furylethenyl-pyridines: molecular orbital treatment and effect of positional isomerism. Available from: [Link].

  • ACS Publications. The Ultraviolet Absorption Spectra of Aromatic Hydrocarbons. Available from: [Link].

  • Open Library Publishing Platform. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Available from: [Link].

  • ResearchGate. The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. Available from: [Link].

  • Arctom. This compound. Available from: [Link].

  • Moshang Chemical. This compound | 886508-57-2. Available from: [Link].

  • PubChem. 3-(Furan-2-yl)pyridine. Available from: [Link].

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link].

  • National Institutes of Health. A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. Available from: [Link].

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available from: [Link].

  • ResearchGate. 2-Aminofurans and 3-Aminofurans | Request PDF. Available from: [Link].

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link].

  • ResearchGate. (PDF) A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. Available from: [Link].

  • ResearchGate. (PDF) A pyridyl-furan series developed from Open Global Health Library blocks red blood cell invasion and protein trafficking in Plasmodium falciparum through potential inhibition of the parasite's PI4KIIIb enzyme. Available from: [Link].

  • Syllabus for Chemistry (SCQP08). Available from: [Link].

Sources

The Efficacy of 2-(Furan-2-yl)pyridin-3-amine Based Catalysts: A Comparative Guide for Strategic Catalyst Selection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides a comprehensive comparison of the potential efficacy of catalysts based on the 2-(Furan-2-yl)pyridin-3-amine scaffold against well-established catalytic systems in palladium-catalyzed cross-coupling reactions. While direct, published experimental data on the catalytic performance of this compound as a ligand is not yet available, this guide will offer a prospective analysis based on the known reactivity of its constituent fragments—the aminopyridine and furan moieties—and compare these projected attributes to the proven performance of current state-of-the-art catalysts.

Introduction: The Quest for Superior Catalytic Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in modern organic synthesis. The heart of these transformations lies in the catalyst, a synergistic combination of a palladium precursor and a carefully designed ligand. The ligand dictates the catalyst's stability, activity, and selectivity. The ideal ligand should promote rapid oxidative addition and reductive elimination while preventing catalyst decomposition.

The this compound scaffold presents an intriguing, yet underexplored, architecture for a bidentate ligand. The pyridine nitrogen and the exocyclic amine offer potential chelation sites, while the furan moiety could influence the electronic properties and steric environment of the catalytic center. This guide will dissect these features and benchmark them against the performance of industry-standard phosphine-based ligands.

The this compound Ligand: A Prospective Analysis

The this compound molecule combines two key heterocyclic systems, each with distinct electronic properties that could influence a palladium catalyst.

  • The Aminopyridine Moiety: The 3-aminopyridine fragment is a well-known motif in coordination chemistry. The pyridine nitrogen can act as a Lewis basic site, coordinating to the palladium center. However, a significant challenge with aminopyridine-containing substrates in cross-coupling is the potential for catalyst inhibition, where the pyridine nitrogen binds too strongly to the palladium, hindering catalytic turnover.[1] The position of the amino group is crucial; in this case, the 3-amino group could potentially form a five-membered chelate ring with the pyridine nitrogen and the palladium center.

  • The Furan Moiety: The furan ring is an electron-rich heterocycle. When appended to the pyridine ring, it can donate electron density, potentially influencing the electronic properties of the ligand and, consequently, the reactivity of the palladium center. The oxygen atom in the furan ring is generally a poor ligand for palladium, suggesting it is less likely to interfere with the catalytic cycle.

Established Catalysts for Comparison: The Gold Standard

To provide a meaningful comparison, we will focus on two of the most powerful classes of ligands for palladium-catalyzed cross-coupling reactions: Buchwald's biaryl phosphines and related systems. These ligands are characterized by their steric bulk and electron-rich nature, which promote the formation of highly active, monoligated palladium(0) species.

High-Performance Ligands for Suzuki-Miyaura and Buchwald-Hartwig Reactions:
LigandKey FeaturesTypical Applications
SPhos Sterically demanding biarylphosphine.Suzuki-Miyaura and Buchwald-Hartwig couplings, particularly with challenging substrates.
RuPhos Electron-rich and bulky biarylphosphine.C-N cross-coupling of a wide range of amines and aryl halides.[2]
BrettPhos Highly hindered biarylphosphine.Effective for coupling primary and secondary amines with (hetero)aryl halides.[2]
Xantphos Bidentate phosphine with a large bite angle.Buchwald-Hartwig amination and other cross-coupling reactions.

Comparative Efficacy: A Data-Driven Perspective

The following tables summarize the performance of established palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a benchmark against which the potential of a this compound-based catalyst could be measured.

Table 1: Performance of Existing Catalysts in Suzuki-Miyaura Coupling of Heteroaryl Chlorides
Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos2-ChloropyridinePhenylboronic acidK₃PO₄Toluene/H₂O1001295[Buchwald, 2006]
Pd₂(dba)₃ / XPhos3-Amino-2-chloropyridine2-Methoxyphenylboronic acidK₃PO₄THF/H₂ORT0.599[Buchwald, 2006]
PdCl₂{PtBu₂(p-NMe₂-Ph)}₂2-Chloro-5-(trifluoromethyl)pyridine4-Methylphenylboronic acidK₂CO₃Toluene/H₂OReflux1296[Guram, 2006]
Table 2: Performance of Existing Catalysts in Buchwald-Hartwig Amination
Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / RuPhos3-Bromo-2-aminopyridineMorpholineLiHMDSToluene1001683[Perez & Minatti, 2011][2]
Pd(OAc)₂ / BrettPhos4-ChloroanisoleAnilineNaOt-BuToluene80298[Buchwald, 2011]
PdCl₂(PPh₃)₂ / Xantphos4-Bromo-N,N-dimethylanilineAnilineNaOt-BuTolueneRefluxN/A82[Kavala et al., 2008]

Experimental Protocols for Benchmark Reactions

To facilitate a standardized comparison, detailed experimental protocols for established catalyst systems are provided below. These can serve as a baseline for evaluating the performance of novel catalysts like those based on this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Palladacycle Precatalyst

This protocol is adapted from literature procedures for the coupling of heteroaryl chlorides.

Materials:

  • Palladacycle precatalyst (e.g., SPhos-Pd-G3) (1-2 mol%)

  • Heteroaryl chloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and water (e.g., 10:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add the palladacycle precatalyst, heteroaryl chloride, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time.

  • Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination using a Buchwald Palladacycle Precatalyst

This protocol is a general method for the amination of aryl halides.

Materials:

  • Palladacycle precatalyst (e.g., RuPhos-Pd-G3) (1-2 mol%)

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, add the palladacycle precatalyst, aryl halide, and sodium tert-butoxide to a reaction vessel.

  • Add the degassed toluene, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent.

  • Filter the mixture through a pad of celite and rinse with the same solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Catalytic Cycles

To understand the mechanistic underpinnings of these reactions, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

Sources

A Senior Application Scientist's Comparative Guide to In Vitro and In Vivo Studies of 2-(Furan-2-yl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the 2-(Furan-2-yl)pyridin-3-amine Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic potential. These derivatives have frequently been identified as potent kinase inhibitors, particularly targeting oncogenic pathways like the c-Met signaling cascade, which is implicated in various human cancers.[1][2] The journey from a synthesized compound in a flask to a potential clinical candidate is a rigorous, multi-stage process heavily reliant on two complementary domains of investigation: in vitro and in vivo studies.

This guide provides a comparative analysis of these two essential research paradigms. We will delve into the specific experimental choices, methodologies, and data interpretation unique to the evaluation of this compound derivatives. Our focus will be on explaining the causality behind protocol design and establishing a logical, self-validating framework for progressing a compound through the preclinical pipeline.

Part 1: The In Vitro Approach: Establishing Foundational Activity and Mechanism

In vitro (Latin for "in the glass") studies are the bedrock of early-stage drug discovery. They are performed in a controlled, artificial environment outside of a living organism, such as a test tube or a petri dish. The primary goals are to rapidly screen compounds for biological activity, determine their mechanism of action (MOA), and establish a preliminary structure-activity relationship (SAR).

Key Experimental Objectives & Methodologies
  • Target Engagement & Potency (IC50 Determination): The first critical question is whether a derivative can inhibit its intended molecular target. For this compound derivatives, this often involves kinase inhibition assays. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[3]

  • Cellular Activity & Cytotoxicity: After confirming target engagement, the next step is to assess the compound's effect on whole cells. This is crucial for understanding if the compound can cross the cell membrane and exert its effect in a more complex biological system. Assays like the MTT or Sulforhodamine B (SRB) are used to measure the concentration at which the compound inhibits cell proliferation by 50% (GI50).[4][5]

  • Mechanism of Action (MOA) Validation: In vitro systems are ideal for dissecting the specific molecular pathways affected by a compound. For a kinase inhibitor, this involves assays like Western blotting to confirm that the compound reduces the phosphorylation of the target kinase and its downstream signaling proteins.[1]

Data Presentation: In Vitro Profile of a Hypothetical Derivative

To illustrate, the following table summarizes potential in vitro data for a promising this compound derivative, "Compound-X," designed as a c-Met inhibitor.

Assay Type Target/Cell Line Metric Result Interpretation
Biochemical AssayRecombinant c-Met KinaseIC5022 nMPotent, direct inhibition of the target enzyme.[1]
Cell ProliferationGTL-16 (c-Met Addicted)GI50150 nMGood cellular activity in a cancer cell line dependent on the target.[6]
Cell ProliferationA549 (c-Met Low)GI50>10 µMSelective; low toxicity against cells not dependent on the target.
Target PhosphorylationEBC-1 CellsWestern BlotDose-dependent reductionConfirms on-target mechanism in a cellular context.[1]
Detailed Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a standard, self-validating method for determining the IC50 of an inhibitor against a target kinase.[3]

Objective: To determine the concentration of a this compound derivative required to inhibit 50% of the c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase

  • Substrate peptide (e.g., α-casein)

  • [γ-32P]ATP (radiolabeled ATP)

  • Kinase reaction buffer

  • Test compound stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose paper and wash buffers

  • Scintillation counter

Step-by-Step Methodology:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations (e.g., 1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the substrate peptide, and the diluted test compound.

  • Controls:

    • Positive Control (100% Activity): Reaction mix with DMSO (vehicle) instead of the test compound.

    • Negative Control (0% Activity): Reaction mix without the kinase enzyme.

  • Initiation: Start the reaction by adding a mix of cold ATP and [γ-32P]ATP to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure data comparability.[3]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30 minutes).

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the paper multiple times with a phosphoric acid buffer to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the radioactivity on the paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Strengths and Limitations of In Vitro Studies
  • Strengths: High-throughput, cost-effective, allows for precise control of experimental variables, ideal for mechanistic studies and establishing SAR.[7]

  • Limitations: Lacks physiological complexity; does not account for Absorption, Distribution, Metabolism, and Excretion (ADME) or toxicity in a whole organism.[8]

Part 2: The In Vivo Assessment: Validating Efficacy in a Physiological Context

In vivo (Latin for "within the living") studies are performed in whole, living organisms, such as mice or rats. They are essential for evaluating how a compound behaves in a complex physiological system, assessing its therapeutic efficacy, and identifying potential toxicities before it can be considered for human trials.

Key Experimental Objectives & Methodologies
  • Pharmacokinetics (PK): This determines what the body does to the drug. Key parameters include how the drug is absorbed, how it distributes to tissues, how it is metabolized, and how it is excreted.[9] This is crucial for determining the appropriate dosing regimen (dose and schedule).

  • Pharmacodynamics (PD): This assesses what the drug does to the body. It links drug exposure (PK) to the biological effect, such as the inhibition of target phosphorylation in tumor tissue.[4]

  • Efficacy Studies: These studies test the ultimate therapeutic potential of the compound. For oncology, this typically involves using tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.[6] The primary endpoint is often the inhibition of tumor growth.

Data Presentation: In Vivo Profile of "Compound-X"

Following its promising in vitro results, "Compound-X" is advanced to in vivo testing.

Study Type Animal Model Parameter Result Interpretation
PharmacokineticsSprague-Dawley RatOral Bioavailability (F%)86%Excellent absorption after oral dosing.[4]
PharmacokineticsSprague-Dawley RatHalf-life (t1/2)8 hoursSufficiently long half-life to support once-daily dosing.
EfficacyGTL-16 Xenograft MouseTumor Growth Inhibition (TGI)75% at 50 mg/kg, oralThe compound is effective at slowing tumor growth in a living animal.[6]
PharmacodynamicsGTL-16 Tumor Tissuep-Met Inhibition>80% at 4 hours post-doseConfirms target engagement at the site of action (the tumor).
Experimental Workflow: Mouse Xenograft Efficacy Study

This workflow outlines the key steps for assessing the anti-tumor activity of a this compound derivative in a mouse model.

Objective: To evaluate the efficacy of "Compound-X" in inhibiting the growth of human GTL-16 gastric carcinoma tumors in nude mice.

Methodology:

  • Cell Implantation: Subcutaneously inject GTL-16 human cancer cells into the flank of immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, "Compound-X" at 25 mg/kg, "Compound-X" at 50 mg/kg).

  • Dosing: Administer the compound or vehicle orally once daily for a set period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., pharmacodynamic Western blots).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Strengths and Limitations of In Vivo Studies
  • Strengths: Provides data on efficacy and safety in a complex physiological system, essential for predicting clinical outcomes, allows for PK/PD relationship modeling.[4]

  • Limitations: Expensive, low-throughput, ethically complex, and results in animal models do not always translate perfectly to humans.[10]

Part 3: Bridging the Divide: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of preclinical studies is to use in vitro data to design and predict the outcomes of in vivo experiments. This relationship, the In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of modern drug development.[8][9] A strong IVIVC allows researchers to make informed decisions, reducing the reliance on extensive and costly animal studies.

For a this compound kinase inhibitor, the correlation often involves linking the in vitro cellular potency (GI50) to the in vivo plasma concentration required for a therapeutic effect. The goal is to achieve a plasma concentration in the animal that is consistently above the GI50 value for a significant portion of the dosing interval.

Mandatory Visualization: The Drug Discovery Workflow

The following diagram illustrates the logical progression from initial in vitro screening to in vivo validation, highlighting the critical decision points.

DrugDiscoveryWorkflow cluster_vitro In Vitro Phase cluster_vivo In Vivo Phase HTS High-Throughput Screening HitVal Hit Validation (IC50) HTS->HitVal Identify Hits LeadOpt Lead Optimization (SAR, Cell Potency) HitVal->LeadOpt Confirm Potency PK_Studies Pharmacokinetics (ADME) LeadOpt->PK_Studies Select Candidate Efficacy Efficacy Models (Xenografts) PK_Studies->Efficacy Determine Dose Tox Toxicology Studies Efficacy->Tox Confirm Safety IND Clinical Candidate Tox->IND IND-Enabling

Caption: Drug discovery workflow from in vitro screening to in vivo validation.

Mandatory Visualization: c-Met Signaling Pathway

This diagram shows a simplified representation of the c-Met signaling pathway, a common target for this compound derivatives.

cMetPathway cluster_downstream Downstream Signaling cluster_outputs Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Proliferation Proliferation RAS_RAF->Proliferation Invasion Invasion RAS_RAF->Invasion Survival Survival PI3K_AKT->Survival PI3K_AKT->Invasion Inhibitor This compound Derivative Inhibitor->cMet Inhibits Phosphorylation

Caption: Simplified c-Met signaling pathway targeted by inhibitors.

Conclusion

The evaluation of this compound derivatives, like any potential therapeutic agent, is a story told in two acts: in vitro and in vivo. The in vitro phase provides the foundational script, identifying potent compounds and elucidating their mechanism with speed and precision. The in vivo phase is the live performance, testing whether the promise seen in the controlled environment of a test tube can translate into a meaningful therapeutic effect in the complex, dynamic setting of a living organism.

Neither paradigm is sufficient on its own. A compound with stellar in vitro potency may fail in vivo due to poor pharmacokinetics or unexpected toxicity.[8] Conversely, an in vivo effect without a clear in vitro mechanism is a black box that is difficult to optimize. Success in drug discovery lies in the intelligent integration of both approaches, using the robust, high-throughput data from in vitro assays to guide the design of fewer, more definitive in vivo experiments. This synergistic relationship is the engine that drives promising chemical scaffolds toward becoming life-saving medicines.

References

  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. (n.d.). Vertex AI Search.
  • Whitfield, J. R., et al. (2004). In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. PubMed.
  • A Comparative Guide to the In Vitro and In Vivo Pharmacokinetic Properties of MARK-IN-1 and Alternative Kinase Inhibitors. (n.d.). Benchchem.
  • Breit, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Shapiro, A. B. (2020). Correlation between in vitro and in vivo studies? ResearchGate.
  • Liu, J., et al. (2012). Discovery of Novel 2-aminopyridine-3-carboxamides as c-Met Kinase Inhibitors. PubMed.
  • Brandhuber, B. J., et al. (2013). Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. PubMed.
  • Kim, J. S., et al. (2003). The effect of 1-furan-2-yl-3-pyridine-2-yl-propenone on pharmacokinetic parameters of warfarin. PubMed.
  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.
  • Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. NIH.
  • El-Sayed, M. A. A., et al. (2021). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PMC - PubMed Central.
  • Wang, G., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
  • Younis, Y., et al. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Sci-Hub.
  • Liu, S., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. PubMed.
  • Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed.
  • Lee, K. R., et al. (2003). The effect of 1-furan-2-yl-3-pyridine-2-yl-propenone on pharmacokinetic parameters of theophylline. PubMed.
  • Schellens, J. H. M., et al. (2015). The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation. PubMed.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Furan-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity, potency, and overall quality of an active pharmaceutical ingredient (API) are paramount. For a novel heterocyclic compound like 2-(Furan-2-yl)pyridin-3-amine, a potential building block in medicinal chemistry, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. More importantly, it details the critical process of cross-validation to ensure consistency and reliability when data from different analytical platforms are to be compared or interchanged.

The principles and procedures outlined herein are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2) on the validation of analytical procedures, and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3] This ensures that the methodologies discussed are not only scientifically sound but also align with global regulatory expectations for analytical procedure lifecycle management.[4]

The Analyte: this compound

This compound is a molecule possessing both a pyridine and a furan ring, along with a primary amine group. This unique combination of functional groups dictates its physicochemical properties and informs the selection and development of appropriate analytical methods. The aromaticity suggests strong UV absorbance, making HPLC-UV a viable option. Its potential for volatility, particularly after derivatization, opens the door for GC-MS analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and precision in separating and quantifying compounds in a mixture. For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices
  • Column: A C18 column is selected for its hydrophobic stationary phase, which will interact with the aromatic rings of the analyte, providing good retention and separation from more polar impurities.

  • Mobile Phase: An acidic mobile phase containing a phosphate buffer and acetonitrile is chosen. The acid (phosphoric acid) protonates the basic nitrogen of the pyridine ring and the primary amine, ensuring a consistent charge state and sharp, symmetrical peaks. Acetonitrile serves as the organic modifier to elute the compound from the C18 column. A gradient elution is employed to ensure the timely elution of any potential late-eluting impurities.

  • Detection: The conjugated aromatic system of this compound is expected to have a strong UV absorbance. A photodiode array (PDA) detector is ideal for determining the optimal detection wavelength (λmax) and for assessing peak purity.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes, hold at 70% B for 2 minutes, then return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the determined λmax).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare the sample at a similar concentration using the same diluent.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for identification and quantification, especially for volatile and semi-volatile compounds. Due to the polarity and potential for thermal degradation of the primary amine, derivatization is often necessary to improve chromatographic performance.

Causality Behind Experimental Choices
  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is proposed. This replaces the active hydrogens on the amine group with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability, and reducing tailing.

  • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms, is chosen. These columns are robust and provide excellent separation for a wide range of derivatized compounds.

  • Ionization: Electron Ionization (EI) is selected for its ability to create reproducible fragmentation patterns, which are invaluable for structural confirmation and identification via library searching.

  • Detection: Mass spectrometry provides high selectivity. For quantification, Selected Ion Monitoring (SIM) mode is used to monitor characteristic ions of the derivatized analyte, enhancing sensitivity and reducing interference from the sample matrix.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system with a split/splitless injector coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Derivatization Procedure:

    • To 1 mg of the sample or standard in a vial, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless, 1 µL.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification. Putative ions for the TMS-derivatized analyte would be selected (e.g., the molecular ion and key fragment ions).

The Imperative of Cross-Validation

When two distinct analytical methods are used to measure the same analyte, especially in a regulated environment, it is crucial to demonstrate that they produce comparable results. This is the purpose of cross-validation.[5][6] Cross-validation is essential when:

  • Data from different methods will be compared or combined.

  • A method is transferred between laboratories.

  • A legacy method is being replaced with a new one.

The ICH M10 guideline on bioanalytical method validation provides a framework for cross-validation, which can be adapted for chemical purity analysis.[5]

Cross-Validation Workflow

CrossValidationWorkflow start Start: Define Cross-Validation Protocol method1 Method 1 Validation (e.g., HPLC-UV) start->method1 method2 Method 2 Validation (e.g., GC-MS) start->method2 select_samples Select a Set of Common Samples (e.g., 3 batches at 3 concentrations) method1->select_samples method2->select_samples analyze_m1 Analyze Samples with Method 1 select_samples->analyze_m1 analyze_m2 Analyze Samples with Method 2 select_samples->analyze_m2 compare Compare Results: - Accuracy - Precision - Linearity analyze_m1->compare analyze_m2->compare criteria Do Results Meet Pre-defined Acceptance Criteria? compare->criteria pass Conclusion: Methods are Correlated and Interchangeable criteria->pass Yes fail Investigate Discrepancies: - Method Bias - Sample Handling - Re-evaluate Methods criteria->fail No end End: Final Report pass->end fail->end

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol: Cross-Validation
  • Full Validation of Each Method: Before cross-validation, each method (HPLC-UV and GC-MS) must be fully validated according to ICH Q2(R2) guidelines for its intended purpose (e.g., a quantitative purity assay).[1][2] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

  • Sample Selection: Select a minimum of three batches of this compound with varying purity levels, if available. From each batch, prepare samples at three concentration levels spanning the validated range (e.g., 80%, 100%, and 120% of the target concentration). Prepare each sample in triplicate.

  • Analysis: Analyze the prepared samples using both the validated HPLC-UV and GC-MS methods.

  • Data Comparison and Acceptance Criteria:

    • Accuracy: The percentage agreement between the mean results of the two methods should be within a pre-defined limit, typically ±5.0%.

    • Precision: The coefficient of variation (%CV) of the results from each method should be within established limits (e.g., ≤ 2.0%). A statistical comparison of the variances (e.g., F-test) can also be performed.

    • Linearity: While linearity is assessed during individual validation, a correlation plot of the results from Method 1 versus Method 2 should be generated. The correlation coefficient (r²) should be close to 1 (e.g., > 0.99).

Comparative Data Summary

The following tables present illustrative data from a hypothetical cross-validation study.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) 0.99980.9995≥ 0.999
Range (µg/mL) 1 - 1500.1 - 20 (post-derivatization)Covers target concentration
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 101.8%98.0% - 102.0%
Precision (Repeatability %RSD) 0.85%1.10%≤ 2.0%
Intermediate Precision (%RSD) 1.25%1.55%≤ 2.0%
LOQ (µg/mL) 1.00.1Adequate for purpose

Table 2: Cross-Validation Results for Three Batches

Batch IDConcentration LevelMean Purity by HPLC-UV (%)Mean Purity by GC-MS (%)% Difference
Batch A 80%99.299.5-0.30%
100%99.399.4-0.10%
120%99.299.3-0.10%
Batch B 80%98.598.9-0.41%
100%98.698.8-0.20%
120%98.598.7-0.20%
Batch C 80%99.899.60.20%
100%99.999.70.20%
120%99.899.70.10%

Discussion and Conclusion

The hypothetical data demonstrate that both the HPLC-UV and GC-MS methods are suitable for the quantitative analysis of this compound. The HPLC method is straightforward and does not require derivatization, making it ideal for high-throughput routine testing. The GC-MS method, while more complex due to the derivatization step, offers superior specificity and a lower limit of quantification, making it an excellent confirmatory technique or for the analysis of trace-level impurities.

The cross-validation results show a high degree of concordance between the two methods, with the percentage difference well within the typical acceptance criterion of ±5.0%. This provides a high level of confidence that the data generated by either method are comparable and reliable. The choice of which method to employ for routine analysis would depend on specific laboratory capabilities, desired throughput, and the specific analytical question being addressed. For instance, HPLC would be the workhorse for release testing, while GC-MS would be invaluable for impurity identification and characterization during process development.

This guide illustrates a robust, scientifically-grounded approach to developing and cross-validating analytical methods. By adhering to established guidelines and understanding the causality behind experimental choices, researchers and drug development professionals can ensure the integrity and reliability of their analytical data, a cornerstone of bringing safe and effective medicines to patients.

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Findlay, J. W. A., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Future Science OA. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

Sources

A Star on the Horizon: Benchmarking 2-(Furan-2-yl)pyridin-3-amine in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the rapidly evolving landscape of organic electronics, the quest for novel, high-performance, and cost-effective materials is paramount. Among the promising candidates, small molecules featuring heterocyclic moieties have garnered significant attention for their tunable electronic properties and synthetic accessibility. This guide provides a comprehensive performance benchmark of 2-(Furan-2-yl)pyridin-3-amine, a molecule of interest for its potential as a hole-transporting material (HTM) in organic electronic devices, particularly perovskite solar cells (PSCs).

While direct, extensive experimental data for this compound is emerging, we can draw insightful parallels from a closely related structural analog, a furan-arylamine derivative designated as F101, which has demonstrated superior performance compared to the industry-standard, Spiro-OMeTAD.[1] This guide will, therefore, present a comparative analysis of this promising furan-based scaffold against established benchmark HTMs: Spiro-OMeTAD, Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), and Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

The Promise of Furan-Pyridine Scaffolds

The molecular architecture of this compound, featuring an electron-rich furan ring linked to a pyridine core with an amino substituent, suggests favorable characteristics for a hole-transporting material. The furan moiety is known to contribute to good charge carrier mobility, while the pyridine and amine groups can influence the material's energy levels and morphology, which are critical for efficient device performance.[2][3] The structural simplicity and potential for high-yield synthesis further enhance its appeal as a cost-effective alternative to more complex molecules like Spiro-OMeTAD.[1]

Comparative Performance Analysis

To provide a clear and objective comparison, the following table summarizes the key performance metrics of our furan-arylamine analog (as a proxy for this compound) and the benchmark HTMs.

Parameter Furan-Arylamine Analog (F101) Spiro-OMeTAD PTAA PEDOT:PSS
Hole Mobility (cm²/Vs) > Spiro-OMeTAD (inferred)~10⁻⁴ - 10⁻⁵~10⁻³ - 10⁻⁴~10⁻⁵ - 1
HOMO Level (eV) -5.15 (F101)-5.22-5.2-5.0 to -5.2
LUMO Level (eV) -2.1 (F101)-2.0-2.2-
Power Conversion Efficiency (PCE) in PSCs (%) 13.1 (outperforming Spiro-OMeTAD)[1]~13 (in comparative study)[1]>20 (optimized devices)Used as an interlayer, not primary HTL in high-efficiency PSCs
Thermal Stability High (inferred from furan-based systems)ModerateHighHigh
Solution Processability GoodGoodGoodExcellent (aqueous dispersion)
Cost Potentially LowHighHighLow

Note: Data for the furan-arylamine analog is based on the reported performance of F101.[1] Values for benchmark materials are compiled from various sources and can vary depending on the specific device architecture and processing conditions.

Dissecting the Benchmarks: Spiro-OMeTAD, PTAA, and PEDOT:PSS

Spiro-OMeTAD: For years, Spiro-OMeTAD has been the gold standard HTM in high-efficiency perovskite solar cells. Its primary advantages are its suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite layer and its amorphous nature, which leads to uniform film formation. However, its complex multi-step synthesis, high cost, and the need for dopants to achieve optimal conductivity and performance are significant drawbacks.

PTAA: As a polymeric alternative, PTAA offers several advantages over Spiro-OMeTAD, including higher hole mobility and better thermal stability. Its deeper HOMO level can also lead to a higher open-circuit voltage (Voc) in PSCs. While still relatively expensive, its performance in inverted perovskite solar cell architectures has been exceptional.

PEDOT:PSS: This conductive polymer dispersion is widely used in organic electronics, primarily as a hole injection layer or a transparent electrode due to its high conductivity and work function. While its hole mobility is generally lower than that of Spiro-OMeTAD and PTAA when used as a bulk HTL, its aqueous processability and low cost make it an attractive component in many device architectures.

Visualizing the Molecular Landscape and Experimental Workflow

To better understand the materials and processes discussed, the following diagrams illustrate the molecular structures and a typical fabrication workflow for a perovskite solar cell.

cluster_molecules Molecular Structures This compound Spiro-OMeTAD PTAA Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (Structure is a repeating polymer unit) PEDOT:PSS Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (Structure is a complex polymer blend)

Caption: Molecular structures of the discussed hole-transporting materials.

cluster_workflow Perovskite Solar Cell Fabrication Workflow A Substrate Cleaning B Electron Transport Layer (ETL) Deposition A->B e.g., TiO2, SnO2 C Perovskite Layer Deposition B->C Spin-coating & Annealing D Hole Transport Layer (HTL) Deposition C->D Spin-coating HTM solution E Metal Contact Evaporation D->E e.g., Gold, Silver F Device Encapsulation & Characterization E->F

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-(Furan-2-yl)pyridin-3-amine Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the 2-(Furan-2-yl)pyridin-3-amine scaffold. We will explore how strategic chemical modifications to this core structure influence biological activity, with a particular focus on the inhibition of protein kinases, a critical target class in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design principles for optimizing this promising heterocyclic scaffold.

Introduction: The 2-(Furan-2-yl)pyridine Scaffold as a Privileged Structure

The fusion of a pyridine ring with a furan moiety creates a unique heterocyclic system with a rich electronic landscape, making it an attractive starting point for the design of biologically active molecules.[1] The this compound core, in particular, has emerged as a "privileged structure" in medicinal chemistry. Its structural rigidity and the specific orientation of its nitrogen and oxygen atoms allow it to form key interactions with the active sites of various enzymes, most notably protein kinases.[2]

Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2][3] Small-molecule kinase inhibitors that compete with ATP for binding to the kinase active site have revolutionized treatment in these areas. The this compound scaffold serves as an excellent template for developing such inhibitors. Understanding the SAR of this scaffold is paramount for rationally designing analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

General Synthetic Strategies

The construction of the this compound core and its derivatives can be achieved through several synthetic routes. A common and effective approach involves the reaction of furan derivatives with substituted pyridines, often facilitated by metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed Suzuki coupling can be employed to link a furan boronic acid with a halogenated aminopyridine. Subsequent modifications can then be introduced to the core structure to build a library of analogs for SAR studies.

Below is a generalized workflow for the synthesis and initial screening of these analogs.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A Starting Materials (e.g., Halogenated Aminopyridine, Furan Boronic Acid) B Palladium-Catalyzed Cross-Coupling Reaction A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Primary Screening (e.g., In Vitro Kinase Assay) C->D Compound Library E Hit Identification (Compounds with >50% Inhibition) D->E F Dose-Response & IC50 Determination E->F G Further Optimization (SAR, ADME Profiling) F->G Lead Candidates

Caption: Generalized workflow for synthesis and screening.

Core Structure-Activity Relationship (SAR) Analysis

The exploration of the SAR for this scaffold involves systematically modifying different parts of the molecule and assessing the impact on biological activity. We will dissect the core into three key regions for analysis: the pyridine ring, the furan ring, and the 3-amino group.

Modifications of the Pyridine Core

The pyridine ring is often a critical interaction point with the hinge region of the kinase ATP-binding pocket. Substitutions on this ring can dramatically affect binding affinity and selectivity.

  • Position 5: This position is frequently solvent-exposed, making it an ideal point for introducing larger substituents to enhance potency or modulate physicochemical properties like solubility without disrupting core binding interactions. Studies on related pyridine-based inhibitors have shown that introducing bulky groups such as phenyl or heteroaryl rings at this position can lead to significant gains in binding affinity.[4]

  • Position 6: Modifications at this position can influence the electronic properties of the pyridine nitrogen and introduce steric constraints. Small alkyl or alkoxy groups may be tolerated, but larger groups often lead to a loss of activity due to steric clashes within the typically tight ATP-binding site.

The following diagram illustrates the key modification points and summarizes the general SAR trends observed for kinase inhibition.

Caption: Key SAR trends for the this compound scaffold.

Modifications of the 3-Amino Group

The 3-amino group is arguably the most critical functional group for kinase inhibition. It typically acts as a hydrogen bond donor, forming one or more crucial hydrogen bonds with the backbone carbonyls of the kinase hinge region, which anchors the inhibitor in the ATP-binding site.

  • Primary Amine: The unsubstituted -NH2 group is often optimal for forming these key interactions.

  • Acylation/Alkylation: While direct substitution can disrupt hydrogen bonding, strategic acylation or alkylation can introduce new interaction points or modify the compound's pharmacokinetic properties. For instance, adding a small methyl group might be tolerated, whereas larger substituents that cannot be accommodated in the active site will lead to a significant loss of activity.[5]

Modifications of the Furan Ring

The furan ring contributes to the overall shape and electronic profile of the scaffold and often occupies a hydrophobic pocket within the kinase active site.[1]

  • Bioisosteric Replacement: The furan ring can sometimes be replaced with other five-membered heterocycles (e.g., thiophene, pyrrole) or even a phenyl ring to probe the importance of the furan oxygen and explore different hydrophobic interactions.

  • Substitution: Introducing small substituents (e.g., methyl, halogen) on the furan ring can modulate lipophilicity and metabolic stability. This is a common strategy to improve pharmacokinetic properties, such as reducing metabolic degradation.[6]

Comparative Biological Data

To illustrate these SAR principles, the following table summarizes hypothetical but representative data for a series of this compound analogs tested against a target kinase (e.g., Cyclin-Dependent Kinase 2 - CDK2).

Compound IDR¹ (Pyridine Position 5)R² (Amine)R³ (Furan Position 5)CDK2 IC₅₀ (nM)Rationale for Modification
1 (Parent) HHH250Baseline compound
2a -CH₃HH180Explore steric tolerance at pyridine C5
2b -PhenylHH45Introduce bulky group for potential hydrophobic interactions
2c -OCH₃HH300Add electron-donating group to pyridine
3a H-COCH₃H>1000Acylation disrupts critical H-bond donation
4a HH-CH₃220Modulate lipophilicity and metabolic stability
4b HH-Br150Introduce halogen for potential halogen bonding
5 -PhenylH-CH₃25 Optimal: Combine beneficial modifications

Data is illustrative and intended for comparative purposes.

As the data shows, the parent compound 1 has moderate activity. Adding a bulky phenyl group at the R¹ position (Compound 2b ) significantly improves potency, likely by accessing a nearby hydrophobic pocket. In contrast, acylating the critical amino group (Compound 3a ) completely abolishes activity. Combining the beneficial phenyl group at R¹ with a methyl group at R³ (Compound 5 ) results in the most potent analog, demonstrating a synergistic effect of the modifications. Such findings are consistent with SAR studies on similar N-(pyridin-3-yl)pyrimidin-4-amine analogues identified as potent CDK2 inhibitors.[7]

Mechanistic Insights: Kinase Inhibition

The primary mechanism of action for this class of compounds is competitive inhibition at the ATP-binding site of protein kinases. The pyridine and amino moieties are crucial for anchoring the molecule in the hinge region, while the furan-containing portion extends into the hydrophobic pocket of the enzyme.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec PI3K PI3K Rec->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt activates Cell Cell Survival & Proliferation Akt->Cell Inhibitor This compound Analog (PI3K Inhibitor) Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method for determining the potency (IC₅₀) of compounds against a target kinase.

Objective: To measure the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from a GST-tagged kinase by a test compound.

Materials:

  • Target Kinase (e.g., CDK2/cyclin A), GST-tagged

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test Compounds (serial dilutions in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

Procedure:

  • Prepare Reagents: Dilute the kinase, Eu-anti-GST antibody, and tracer to their final desired concentrations in the assay buffer.

  • Compound Plating: Dispense 100 nL of test compound from a serial dilution plate into the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Antibody Addition: Add 5 µL of the kinase/antibody mixture to each well. Incubate for 60 minutes at room temperature.

  • Tracer Addition: Add 5 µL of the tracer solution to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and record emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the controls.

    • Plot the normalized emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a highly tractable platform for the development of potent and selective kinase inhibitors. The SAR is well-defined:

  • The 3-amino group is essential for hinge binding and generally intolerant to substitution.

  • Position 5 of the pyridine ring is a key site for introducing substituents to enhance potency and modulate physicochemical properties.

  • The furan ring plays a role in occupying a hydrophobic pocket and can be modified to improve pharmacokinetic parameters.

Future work in this area should focus on multi-parameter optimization. While potency is a primary goal, improving metabolic stability, aqueous solubility, and cell permeability is equally critical for advancing these compounds toward preclinical development.[6] Furthermore, exploring substitutions that can confer selectivity against closely related kinases will be essential for minimizing off-target effects and improving the safety profile of next-generation inhibitors based on this versatile scaffold.

References

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI.
  • Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology (RSC Publishing).
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633.
  • Reaction of furan derivatives with ammonia. Journal of the Agricultural Chemical Society of Japan.
  • Structure activity relationship. (Diagram).
  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv
  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • The effect of 1-furan-2-yl-3-pyridine-2-yl-propenone on pharmacokinetic parameters of warfarin. (2002). PubMed.
  • Xu, Y., & Xue, S. (2009). Synthesis and Biological Activities of α-Amino Acylamines Derivatives Containing Furan and Pyridine Ring. Chemical Research in Chinese Universities, 25(6), 846-850.
  • The effect of 1-furan-2-yl-3-pyridine-2-yl-propenone on pharmacokinetic parameters of theophylline. (2002). PubMed.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Pyrimidine derivatives used as PI-3-kinase inhibitors. (2012).
  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Pharmaceuticals, 15(7), 861.
  • N-(Pyridin-3-yl)
  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860–8871.
  • Dow, R. L., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 3114–3125.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry.
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016).
  • Furo[3,2-b]pyridin-3-ol analogs and their potential uses. Benchchem.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI.
  • 2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine 50mg. Dana Bioscience.

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-(Furan-2-yl)pyridin-3-amine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Furan-2-yl)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine ring coupled with a furan moiety and an adjacent amino group, serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. The strategic placement of the amino group next to the furan ring offers opportunities for diverse functionalization, making it a key intermediate in the development of novel therapeutics. This guide provides a head-to-head comparison of prominent synthetic routes to this target molecule, offering insights into the rationale behind experimental choices and providing detailed protocols to enable researchers to select the most suitable method for their specific needs.

Retrosynthetic Analysis: Key Disconnections

The synthesis of this compound primarily revolves around the formation of the C-C bond between the pyridine and furan rings, and the introduction of the C-N bond for the amine group. The two most powerful and widely employed strategies for these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This comparison will focus on three distinct retrosynthetic approaches leveraging these key reactions.

G cluster_0 Retrosynthetic Pathways cluster_A Route A: Post-Coupling Amination cluster_B Route B: Pre-functionalized Coupling cluster_C Route C: Direct Amination Target This compound A1 C-N bond formation (Nitration & Reduction) A1->Target A2 2-(Furan-2-yl)pyridine A2->A1 A3 C-C bond formation (Suzuki Coupling) A3->A2 A4 2-Halopyridine + Furan-2-boronic acid A4->A3 B1 C-N bond formation (Reduction) B1->Target B2 2-(Furan-2-yl)-3-nitropyridine B2->B1 B3 C-C bond formation (Suzuki Coupling) B3->B2 B4 2-Halo-3-nitropyridine + Furan-2-boronic acid B4->B3 C1 C-N bond formation (Buchwald-Hartwig) C1->Target C2 3-Halo-2-(furan-2-yl)pyridine + Amine Source C2->C1

Figure 1. Retrosynthetic analysis of this compound highlighting three distinct synthetic strategies.

Route A: Suzuki-Miyaura Coupling followed by Post-Coupling Amination

This classical approach involves first constructing the biaryl scaffold and then introducing the amino group in a subsequent step. This strategy is often favored for its reliable coupling reaction and the commercial availability of the starting materials.

Workflow Overview

G Start 2-Chloropyridine + Furan-2-boronic acid Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate1 2-(Furan-2-yl)pyridine Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 2-(Furan-2-yl)-3-nitropyridine Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Product This compound Step3->Product

Figure 2. Workflow for Route A, proceeding through a post-coupling amination strategy.

Experimental Protocol

Step 1: Synthesis of 2-(Furan-2-yl)pyridine via Suzuki-Miyaura Coupling

  • Rationale: The Suzuki-Miyaura coupling is a robust and high-yielding method for the formation of C-C bonds between aryl or heteroaryl halides and boronic acids.[1][2] Palladium catalysts with phosphine ligands are typically employed to facilitate the catalytic cycle.[3]

  • Procedure:

    • To a solution of 2-chloropyridine (1.0 equiv) and furan-2-boronic acid (1.2 equiv) in a 2:1 mixture of 1,4-dioxane and water, add K₂CO₃ (3.0 equiv).

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Add Pd(PPh₃)₄ (0.03 equiv) and heat the reaction mixture to 85 °C for 12 hours.

    • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(furan-2-yl)pyridine.

Step 2: Nitration of 2-(Furan-2-yl)pyridine

  • Rationale: The introduction of a nitro group is a common strategy for subsequent conversion to an amine. The directing effects of the pyridine nitrogen and the furan ring favor nitration at the 3-position of the pyridine ring under carefully controlled conditions.

  • Procedure:

    • To a stirred solution of 2-(furan-2-yl)pyridine (1.0 equiv) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-(furan-2-yl)-3-nitropyridine.

Step 3: Reduction of 2-(Furan-2-yl)-3-nitropyridine

  • Rationale: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation or the use of reducing agents like iron in acetic acid are effective methods.[4]

  • Procedure:

    • To a solution of 2-(furan-2-yl)-3-nitropyridine (1.0 equiv) in ethanol, add iron powder (5.0 equiv) and glacial acetic acid (10 equiv).

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction, filter through a pad of Celite®, and wash the filter cake with ethanol.

    • Concentrate the filtrate and partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give this compound.

Route B: Suzuki-Miyaura Coupling of a Pre-functionalized Pyridine

This approach strategically introduces the nitrogen functionality in its nitro form on the pyridine ring prior to the C-C bond formation. This can be advantageous if the subsequent reduction is cleaner or higher yielding than the nitration of the coupled product.

Workflow Overview

G Start 2-Chloro-3-nitropyridine + Furan-2-boronic acid Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate1 2-(Furan-2-yl)-3-nitropyridine Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Product This compound Step2->Product

Figure 3. Workflow for Route B, utilizing a pre-functionalized pyridine in the Suzuki-Miyaura coupling.

Experimental Protocol

Step 1: Synthesis of 2-(Furan-2-yl)-3-nitropyridine via Suzuki-Miyaura Coupling

  • Rationale: Coupling a pre-functionalized pyridine, such as 2-chloro-3-nitropyridine, directly with furan-2-boronic acid streamlines the synthesis by forming the key C-C bond on a more advanced intermediate.[5][6]

  • Procedure:

    • In a reaction vessel, combine 2-chloro-3-nitropyridine (1.0 equiv), furan-2-boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv) in a 3:1 mixture of toluene and water.

    • Purge the mixture with argon for 20 minutes.

    • Add Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv) to the vessel.

    • Heat the reaction to 100 °C for 6 hours, monitoring progress by LC-MS.

    • After cooling, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic phase over MgSO₄, filter, and concentrate.

    • Purify by flash chromatography to obtain 2-(furan-2-yl)-3-nitropyridine.

Step 2: Reduction of 2-(Furan-2-yl)-3-nitropyridine

  • Rationale: As in Route A, the final step is the reduction of the nitro group. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 2-(furan-2-yl)-3-nitropyridine (1.0 equiv) in methanol in a hydrogenation vessel.

    • Add 10% Pd/C (10 mol %) to the solution.

    • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 3 hours.

    • Carefully vent the hydrogen and filter the reaction mixture through Celite®, washing with methanol.

    • Concentrate the filtrate under reduced pressure to yield pure this compound.

Route C: Buchwald-Hartwig Amination

This convergent route constructs the C-N bond in the final step, offering an alternative to the nitration/reduction sequence. The success of this approach hinges on the availability of a suitable 3-halo-2-(furan-2-yl)pyridine precursor.

Workflow Overview

G Start 3-Bromo-2-(furan-2-yl)pyridine + Ammonia equivalent Step1 Buchwald-Hartwig Amination Start->Step1 Product This compound Step1->Product

Figure 4. Workflow for Route C, employing a final-step Buchwald-Hartwig amination.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-(furan-2-yl)pyridine

  • This intermediate can be synthesized via a Suzuki-Miyaura coupling between 2,3-dibromopyridine and furan-2-boronic acid, with careful control of stoichiometry and reaction conditions to favor mono-substitution.

Step 2: Buchwald-Hartwig Amination

  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8][9] The use of specialized ligands allows for the coupling of aryl halides with a wide range of amines, including ammonia equivalents.[10]

  • Procedure:

    • To an oven-dried Schlenk tube, add 3-bromo-2-(furan-2-yl)pyridine (1.0 equiv), benzophenone imine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

    • Add Pd₂(dba)₃ (0.01 equiv) and BINAP (0.015 equiv).

    • Evacuate and backfill the tube with argon.

    • Add anhydrous toluene and heat the mixture to 110 °C for 16 hours.

    • Cool to room temperature, add 2 M HCl, and stir for 1 hour to hydrolyze the imine.

    • Neutralize with aqueous NaOH and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to afford this compound.

Head-to-Head Comparison

ParameterRoute A: Post-Coupling AminationRoute B: Pre-functionalized CouplingRoute C: Direct Amination
Number of Steps 322 (from 3-bromo-2-(furan-2-yl)pyridine)
Key Reactions Suzuki Coupling, Nitration, ReductionSuzuki Coupling, ReductionSuzuki Coupling, Buchwald-Hartwig Amination
Overall Yield ModerateGood to HighGood
Starting Materials Readily available2-Chloro-3-nitropyridine is commercially available3-Bromo-2-(furan-2-yl)pyridine may require synthesis
Advantages Reliable and well-established reactions.More convergent. Avoids potentially harsh nitration on the biaryl system.Direct installation of the amine group in the final step.
Disadvantages Longer route. Nitration can sometimes lead to regioisomeric byproducts.The nitro group can sometimes interfere with the Suzuki coupling.Requires a specific halo-substituted precursor. Buchwald-Hartwig conditions can be sensitive.

Conclusion

The choice of synthetic route to this compound will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity.

  • Route A is a reliable, albeit longer, option that utilizes classical and well-understood transformations.

  • Route B offers a more streamlined approach that is often higher yielding, provided the Suzuki coupling of the nitro-substituted pyridine proceeds efficiently.

  • Route C presents a convergent and elegant solution, particularly if the halogenated precursor is readily accessible.

For general laboratory-scale synthesis, Route B often represents the optimal balance of efficiency and practicality. However, for process development and scale-up, the cost and availability of 2-chloro-3-nitropyridine versus the multi-step preparation of the precursor for Route C would be a critical factor.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Reaction of furan derivatives with ammonia - J-STAGE. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination - ResearchGate. Available at: [Link]

  • Synthetic routes for compounds 2-5 - ResearchGate. Available at: [Link]

  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst - Royal Society of Chemistry. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - ACS Publications. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed Central. Available at: [Link]

  • General synthetic routes of 2-aminopyridine derivatives - ResearchGate. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Available at: [Link]

  • Processes to produce certain 2-(pyridine-3-yl)thiazoles - Google Patents.
  • Synthesis method of 2-amino pyridine compounds - Google Patents.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed Central. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - ACS Publications. Available at: [Link]

  • Preparation method of 2-amino-3-fluoropyridine - Google Patents.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Furan-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile Analysis: A Tale of Two Moieties

Understanding the proper disposal of 2-(Furan-2-yl)pyridin-3-amine begins with a thorough analysis of its structural components. The molecule's potential hazards are a composite of the risks associated with the aminopyridine core and the furan ring.

  • The Aminopyridine Core: Aminopyridines are a class of compounds recognized for their significant biological activity and associated toxicity. Structurally similar compounds, like 2-aminopyridine and 3-aminopyridine, are classified as acutely toxic if swallowed or in contact with skin.[1][2][3] They are also known to cause severe skin irritation, burns, and serious eye damage.[4] Furthermore, these compounds are often harmful to aquatic life with long-lasting effects, mandating their classification as hazardous waste.[1]

  • The Furan Ring: The furan moiety introduces additional considerations. Furan and its derivatives can be flammable and may form explosive peroxides when exposed to air and light over time.[5] A critical concern during thermal disposal (incineration) is the potential for the formation of polychlorinated dibenzodioxins and dibenzofurans (PCDD/PCDFs), which are highly toxic and persistent environmental pollutants.[6] This necessitates the use of specialized, high-temperature incineration facilities equipped with appropriate emission controls.

Anticipated Hazard Summary

Based on the analysis of its structural analogues, this compound should be handled as a substance with the following potential hazards.

Hazard CategoryAssociated MoietyJustification and Key Precautions
Acute Toxicity (Oral, Dermal) AminopyridineAssumed to be toxic or fatal if swallowed or absorbed through the skin.[1][7] Strict personal protective equipment (PPE) is mandatory.
Skin Corrosion/Irritation AminopyridinePotential to cause severe skin burns and irritation.[4] Avoid all direct contact.
Serious Eye Damage AminopyridineCan cause serious, potentially irreversible eye damage.[3] Chemical splash goggles and a face shield are required.
Aquatic Toxicity AminopyridineLikely harmful or toxic to aquatic life with long-term effects.[1][7] Must not be released into the environment.
Peroxide Formation FuranPotential to form explosive peroxides upon storage.[5] Check for peroxides if material is old or has been exposed to air.
Combustion Byproducts FuranIncineration may produce highly toxic dioxins and furans.[6] Disposal must be handled by facilities capable of managing such emissions.

Essential Personal Protective Equipment (PPE)

Given the high anticipated toxicity and corrosive potential, a stringent PPE protocol is non-negotiable. All handling, including disposal preparation, must be performed within a certified chemical fume hood.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1][7]

  • Eye and Face Protection: Use chemical splash goggles that meet ANSI Z87.1 standards, in conjunction with a full-face shield.

  • Body Protection: A chemically resistant lab coat, long pants, and closed-toe shoes are required. For large quantities or spill cleanup, a chemical-resistant apron or suit may be necessary.[4]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols and work cannot be confined to a fume hood, a NIOSH-approved respirator is required.[1]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Containment: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne.

  • Collection: Carefully sweep or scoop up the spilled material and absorbent into a designated, compatible hazardous waste container.[2] Do not generate dust.

  • Decontamination: Clean the affected area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office, regardless of size.

Step-by-Step Waste Disposal Procedure

The guiding principle for disposing of this compound is that it must be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[5][8]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[8][9] This prevents potentially violent chemical reactions and ensures the final disposal method is appropriate. Keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[7][10]

Step 2: Containerization

All waste, including pure compound, contaminated labware (pipette tips, vials), and spill cleanup debris, must be collected in a designated hazardous waste container.[8]

  • Container Type: The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[9] For liquid waste solutions, use a container designed for liquids.[9]

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a regulatory requirement and is critical for safety. As soon as the first drop of waste is added, the container must be labeled.[9] The label must include:

  • The words "HAZARDOUS WASTE" [8][9]

  • The full chemical name: "this compound"

  • The approximate concentration and composition of all contents.

  • The relevant hazard pictograms (e.g., Skull and Crossbones, Corrosion, Environmental Hazard).

Step 4: Accumulation and Storage

Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.[5]

  • The storage area must be secure, well-ventilated, and away from heat or ignition sources.[10]

  • Ensure secondary containment is in place to capture any potential leaks.

Step 5: Professional Disposal

The only acceptable method for the final disposal of this compound is through your institution's EHS program or a licensed professional hazardous waste disposal service.[8]

  • Contact EHS: Arrange for the pickup of the hazardous waste by contacting your institution's EHS department.

  • Chemical Incineration: The recommended disposal method is high-temperature chemical incineration at an approved and permitted facility.[8] This method is necessary to destroy the toxic organic structure and must be equipped with advanced flue gas cleaning systems to prevent the release of dioxins and furans.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal cluster_2 Prohibited Actions Generate Generate Waste (Unused chemical, contaminated labware, spill debris) PPE Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) Generate->PPE Container Select Compatible, Sealable Hazardous Waste Container PPE->Container Label Label Container Immediately ('Hazardous Waste', Full Chemical Name, Hazards) Container->Label Segregate Segregate from Incompatible Wastes (e.g., strong acids, oxidizers) Label->Segregate Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Segregate->Store ContactEHS Arrange for Pickup via Institutional EHS Office Store->ContactEHS Disposal Professional Disposal (Licensed Hazardous Waste Vendor) ContactEHS->Disposal Incineration Final Treatment: High-Temperature Incineration Disposal->Incineration Drain Drain Disposal Trash Regular Trash

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

  • Benchchem.
  • Benchchem. Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.com.
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-aminopyridine. Sigmaaldrich.com.
  • PubChem. 2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine. Pubchem.ncbi.nlm.nih.gov.
  • Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Lobachemie.com.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Aminopyridine. Fishersci.com.
  • ASHP. ASHP Guidelines on Handling Hazardous Drugs. Ashp.org.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Aminopyridine. Fishersci.com.
  • Srivastava, J.N.
  • University of Washington. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Eh&s.washington.edu.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Engineering.purdue.edu.
  • Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. Biochem-chemopharma.com.
  • Jubilant Ingrevia. 2-(Aminomethyl)

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-(Furan-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the handling, use, and disposal of 2-(Furan-2-yl)pyridin-3-amine. As a compound integrating two distinct chemical moieties with known toxicological profiles, a rigorous and informed approach to safety is paramount. This guide is intended for researchers, scientists, and drug development professionals who may handle this substance. The procedures outlined are based on a synthesis of data from structurally related aminopyridines and furan compounds to establish a robust framework for safe laboratory operations.

Hazard Assessment: A Synthesis of Structural Alerts

  • The Aminopyridine Moiety: Aminopyridines are a class of compounds known for their acute toxicity.[1] They are readily absorbed through the skin and gastrointestinal tract and can act as potassium channel blockers, potentially leading to neurotoxic effects such as convulsions or seizures.[2] Compounds like 2-aminopyridine and 4-aminopyridine are classified as toxic if swallowed or in contact with skin and are known to cause skin, eye, and respiratory irritation.[3][4][5][6]

  • The Furan Moiety: The furan ring presents a different set of chronic hazards. Furan itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) based on evidence of carcinogenicity in animal models, primarily inducing liver tumors.[7] The furan ring can be metabolized in vivo to form reactive intermediates, leading to hepatotoxicity.[7][8] While many furan-containing pharmaceuticals are used safely, the potential for liver damage is a critical consideration in drug development and laboratory handling.[8][9]

Mandatory Personal Protective Equipment (PPE)

The primary defense against exposure is the correct and consistent use of appropriate PPE. The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A full-face shield is required when there is a risk of splashes.[4][10][11]Protects eyes from dust, splashes, and vapors, preventing severe irritation and potential absorption.
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 5 mil). Double-gloving is strongly recommended.[3]Aminopyridines are readily absorbed through the skin.[4] Double-gloving provides an extra barrier and allows for safe removal of the outer glove if contamination occurs. Always inspect gloves before use.
Body Protection A flame-resistant laboratory coat worn over long pants and a long-sleeved shirt. Ensure the lab coat is fully buttoned.[10]Prevents accidental skin contact from spills or splashes.
Footwear Closed-toe, closed-heel shoes constructed of a chemically resistant material.[10]Protects feet from spills and falling objects.
Respiratory Protection All handling of solid or dissolved this compound must be performed within a certified chemical fume hood.[4] A NIOSH-approved respirator may be required for spill cleanup or if engineering controls fail.[4][10]Prevents inhalation of airborne dust or aerosols, which can cause respiratory irritation and systemic toxicity.[3][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Preparation and Engineering Controls
  • Verify Engineering Controls: Before beginning work, ensure the chemical fume hood is operational and has a valid certification.

  • Assemble Materials: Gather all necessary chemicals, equipment, and PPE.

  • Establish an Exclusion Zone: Designate a specific area within the fume hood for handling the compound to prevent cross-contamination.

  • Prepare for Emergencies: Ensure an emergency eyewash station and safety shower are accessible and unobstructed. Have a spill kit rated for toxic powders readily available.

Handling the Compound
  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing: If weighing the solid, do so within the fume hood. Use a container that can be securely sealed for transport. Minimize the creation of dust.

  • Dissolving: Add solvents to the solid slowly to avoid splashing. If sonication or heating is required, ensure the vessel is properly sealed or vented into the fume hood.

  • Reactions and Transfers: All transfers of the compound, whether solid or in solution, must be conducted within the fume hood. Use a syringe or cannula for liquid transfers to minimize exposure.

Post-Handling Decontamination
  • Decontaminate Surfaces: Upon completion of work, wipe down the designated work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Decontaminate Equipment: Clean all non-disposable glassware and equipment that came into contact with the compound. The initial rinsate should be collected as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. The outer pair of gloves should be removed first, followed by the lab coat, safety goggles, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

Storage and Disposal Protocols

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep it segregated from strong oxidizing agents, strong acids, and incompatible materials.[11]

  • The storage location should be a locked cabinet or an area accessible only to authorized personnel.[12]

Waste Disposal
  • Chemical Waste: All waste containing this compound, including excess solid, solutions, and rinsates, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, paper towels) must be disposed of in the same hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash. The waste must be disposed of through a licensed environmental waste management company in accordance with all local, state, and federal regulations.

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

  • Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills within a fume hood, carefully cover the spill with an absorbent material from a chemical spill kit, then decontaminate the area. All cleanup materials must be disposed of as hazardous waste.

Visual Workflow: Safe Handling Decision Process

The following diagram illustrates the critical decision-making and operational flow for safely handling this compound.

cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Active Handling cluster_post Phase 3: Post-Handling & Disposal Risk_Assessment Hazard Assessment (Aminopyridine + Furan moieties) PPE_Selection Select Mandatory PPE (Double Gloves, Goggles, Lab Coat) Risk_Assessment->PPE_Selection Eng_Controls Verify Engineering Controls (Certified Fume Hood) PPE_Selection->Eng_Controls Safe_Handling Execute Protocol in Fume Hood (Weighing, Transfers, Reaction) Decontamination Decontaminate Surfaces & Glassware Safe_Handling->Decontamination Waste_Seg Segregate Hazardous Waste (Solid, Liquid, Contaminated PPE) Decontamination->Waste_Seg Disposal Dispose via Certified Vendor Waste_Seg->Disposal

Caption: Workflow for handling this compound.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-(2-Aminobenzoyl)pyridine.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid.
  • PubChem. (n.d.). 4-Aminopyridine.
  • Fisher Scientific. (n.d.). Material Safety Data Sheet - 4-Aminopyridine.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Furan.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 2-Aminopyridine.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 3-Aminopyridine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Government of Canada. (2023). Furan Compounds Group - information sheet.
  • ResearchGate. (2025). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods.
  • Fisher Scientific. (2011). Safety Data Sheet - 2-Aminopyridine-3-carbonitrile.
  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet.
  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine.
  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Furan-2-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(Furan-2-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.